molecular formula C15H19N3 B1680200 Betahistine EP Impurity C CAS No. 5452-87-9

Betahistine EP Impurity C

货号: B1680200
CAS 编号: 5452-87-9
分子量: 241.33 g/mol
InChI 键: PQHKIDBZBKQYMR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

NSC 19005 is a potential impurity found in commercial preparations of betahistine. It is a degradation product formed by exposure to oxidative, thermal, or photolytic stress.>NSC19005 is structurally related to Betahistine. NSC19005 is a dimer of Betahistine.

属性

IUPAC Name

N-methyl-2-pyridin-2-yl-N-(2-pyridin-2-ylethyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHKIDBZBKQYMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=CC=N1)CCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30280898
Record name N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5452-87-9
Record name Methylbis(2-pyridylethyl)amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005452879
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC19005
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19005
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30280898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYLBIS(2-PYRIDYLETHYL)AMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RZ3BLT3LHN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Betahistine EP Impurity C: A Technical Guide to its Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine EP Impurity C, a known process-related impurity of the active pharmaceutical ingredient (API) Betahistine. This document details its chemical structure, synthesis, and available analytical data, serving as a valuable resource for researchers and professionals in drug development and quality control.

Chemical Structure and Identification

This compound is chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine. Its structure features a central methylamino group connected to two separate 2-(pyridin-2-yl)ethyl moieties.

Below is a two-dimensional representation of the chemical structure of this compound.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValueReference(s)
Chemical Name N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[1][2]
Synonyms N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine[3]
Molecular Formula C15H19N3[4][5]
Molecular Weight 241.33 g/mol [4][5]
CAS Number (Free Base) 5452-87-9[4][5]
CAS Number (Trihydrochloride) 2095467-43-7[2][4]
CAS Number (Trimesilate) 2731369-07-4[1]
SMILES CN(CCc1ccccn1)CCc2ccccn2[1]
InChI 1S/C15H19N3/c1-18(12-8-14-6-2-4-10-16-14)13-9-15-7-3-5-11-17-15/h2-7,10-11H,8-9,12-13H2,1H3[1]

Synthesis of this compound

This compound is a process-related impurity that can form during the synthesis of Betahistine. Its formation is generally attributed to the reaction of methylamine (B109427) with two molecules of a 2-(pyridin-2-yl)ethyl halide or a similar reactive intermediate.

A plausible synthetic route for the laboratory-scale preparation of this compound is the dialkylation of methylamine with 2-(2-chloroethyl)pyridine (B91823). This approach is suggested by the analysis of related impurity formation pathways.[6]

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Methylamine Methylamine Alkylation Alkylation Methylamine->Alkylation 2-(2-Chloroethyl)pyridine\n(2 equivalents) 2-(2-Chloroethyl)pyridine (2 equivalents) 2-(2-Chloroethyl)pyridine\n(2 equivalents)->Alkylation This compound This compound Alkylation->this compound

Caption: Proposed Synthesis Pathway for this compound.

Representative Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on the dialkylation of methylamine. This protocol is derived from general principles of similar organic reactions and should be adapted and optimized for specific laboratory conditions.

Materials:

  • Methylamine (solution in a suitable solvent, e.g., THF or ethanol)

  • 2-(2-Chloroethyl)pyridine hydrochloride

  • A suitable base (e.g., potassium carbonate, triethylamine)

  • A suitable solvent (e.g., acetonitrile, DMF)

Procedure:

  • To a solution of methylamine in the chosen solvent, add the base and stir the mixture at room temperature.

  • Slowly add a solution of 2-(2-chloroethyl)pyridine hydrochloride (2 equivalents) in the same solvent to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system to obtain pure this compound.

Analytical Data

The characterization of this compound is crucial for its identification and quantification in Betahistine API and formulated products. The following tables summarize the available analytical data.

Table 2: Chromatographic Data

TechniqueConditionsResultReference(s)
HPLC A commercial supplier reports the purity of their reference standard.Purity: 98.22%[4]
HPLC Analysis of a Betahistine synthesis reaction mixture.The impurity was detected and its molecular weight confirmed by LC-MS.[7]

Table 3: Spectroscopic Data

TechniqueDataReference(s)
¹H-NMR A publication provides assigned chemical shifts for the protons of this compound.[7]
¹³C-NMR The same publication also provides assigned chemical shifts for the carbons of the impurity.[7]
Mass Spectrometry (MS) ESI-MS analysis of a crude reaction mixture showed an abundant peak corresponding to the molecular weight of the impurity (m/z 242.3).[7]

Formation and Control

The formation of this compound is a consequence of the reaction conditions employed during the synthesis of Betahistine. Specifically, the presence of an excess of the 2-(pyridin-2-yl)ethylating agent relative to methylamine can favor the formation of this dialkylated impurity.

To control the level of this compound in the final API, the following strategies can be considered:

  • Stoichiometric Control: Careful control of the molar ratio of methylamine to the 2-(pyridin-2-yl)ethylating agent is critical.

  • Process Parameter Optimization: Optimization of reaction parameters such as temperature, reaction time, and the rate of addition of reactants can minimize the formation of this impurity.

  • Purification: Development of an effective purification method, such as crystallization or chromatography, is essential to remove any formed impurity to acceptable levels as per regulatory guidelines.

Conclusion

This technical guide has provided a detailed overview of the chemical structure and synthesis of this compound. The information presented, including its chemical identifiers, a representative synthesis protocol, and a summary of available analytical data, serves as a critical resource for scientists and researchers involved in the development, manufacturing, and quality control of Betahistine. A thorough understanding of this impurity is essential for ensuring the purity, safety, and efficacy of the final drug product.

References

Spectroscopic Characterization of Betahistine EP Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Betahistine EP Impurity C, a known process-related impurity of the active pharmaceutical ingredient Betahistine. The information compiled herein is intended to assist researchers and scientists in the identification, characterization, and quantification of this impurity, ensuring the quality and safety of Betahistine drug products. This document details the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data, along with the experimental protocols utilized for their acquisition.

Chemical Identity

ParameterInformation
Chemical Name N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[1][2][3][4]
Synonyms N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine[1][4]
CAS Number 5452-87-9[1][4][5][6]
Molecular Formula C₁₅H₁₉N₃[1][4]
Molecular Weight 241.33 g/mol [1][4]

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data is crucial for the confirmation of the molecular weight and for obtaining structural information through fragmentation analysis.

TechniqueIon (m/z)DescriptionReference
ESI-TOF242Isomeric ion observed.[7][8]
MS/MS149Major fragment ion.[7][8]
MS/MS106Major fragment ion, formed from the m/z 149 ion.[7][8]

A proposed fragmentation pathway for Betahistine Impurity C suggests that initial protonation can occur at three basic positions. Protonation at the tertiary amine can directly lead to the formation of the primary carbocation at m/z 106. Alternatively, protonation at the pyridinyl nitrogen may result in a neutral loss, assisted by the tertiary amine electrons, to yield an ammonium (B1175870) ion at m/z 149.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms within a molecule. While a complete, assigned spectrum is not publicly available, some data has been reported.

NucleusSpectrometer FrequencyObservationsReference
¹H-NMR400 MHzData available from suppliers upon request.[6]
¹³C-NMR100 MHzThe spectrum of impurity C shows half the number of carbon signals compared to a related impurity, C1, indicating a degree of symmetry in the molecule.[7]
Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. Specific IR absorption data for this compound is not detailed in the reviewed literature. However, general IR data for a related Betahistine impurity is available and can provide some context. For instance, the IR (KBr) spectrum of N-methyl betahistine, another impurity, shows characteristic bands at 3038, 2961, 2706, 2466, 1622, 1542, 1475, 1416, 1306, 1244, 1169, 1050, 964, 787, 766, and 627 cm⁻¹.[9]

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Mass Spectrometry Analysis

Stock solutions of Betahistine Impurity C (0.05 mg/mL) were prepared in a methanol/water (5:5 v/v) solution for MS analysis. The impurity was analyzed by direct infusion into the mass spectrometer.[7][8]

The analyses were conducted in positive ion mode using the following instruments and conditions:[8]

  • Mass Spectrometers:

    • AmaZon SL (Bruker Daltonics) with an ESI source and an ion trap analyzer.

    • micrOTOF Q II (Bruker Daltonics) with an ESI source and a time-of-flight (TOF) analyzer.

    • Applied Biosystem/Sciex API 3200 (AB Sciex) with an ESI source and a triple quadrupole analyzer.

  • Nebulizer Gas: Nitrogen at a pressure of 50 psi and a flow rate of 7 L/min (dry gas).[8]

NMR Characterization

The NMR spectra were recorded on a Bruker spectrometer AVANCE 400, operating at 400 MHz for ¹H nuclei and 100 MHz for ¹³C nuclei.[7] Chemical shift values are typically given in ppm relative to tetramethylsilane (B1202638) (TMS).[9] Assignments were based on techniques such as Distortionless Enhancement by Polarization Transfer (DEPT)-135, Correlation Spectroscopy (COSY), and Heteronuclear Multiple Bond Correlation (HMBC).[7]

Infrared (IR) Spectroscopy

For the analysis of solid pharmaceutical substances and their impurities, the Potassium Bromide (KBr) disc technique is commonly employed.[10]

  • Sample Preparation: Approximately 100 mg of spectroscopic grade KBr is thoroughly ground with 0.05-0.5 mg of the sample in an agate pestle and mortar.[10]

  • Disc Formation: The mixture is then placed into a mould and pressed with a force of 10-12 tons/in² for 1 minute to form a transparent disc.[10]

  • Analysis: The resulting disc is placed in the sample holder of the IR spectrometer for analysis. This method has the advantage of producing spectra free from solvent peaks.[10]

Workflow for Impurity Identification and Characterization

The following diagram illustrates a typical workflow for the identification and characterization of an unknown impurity in a pharmaceutical substance, such as this compound.

Impurity Identification Workflow cluster_0 Initial Detection cluster_1 Isolation and Purification cluster_2 Spectroscopic Analysis cluster_3 Structure Elucidation and Confirmation A Chromatographic Analysis (e.g., HPLC, LC-MS) B Detection of Unknown Peak A->B C Preparative Chromatography B->C Isolate for characterization D Isolated Impurity C->D E Mass Spectrometry (MS) D->E F NMR Spectroscopy (1H, 13C, 2D) D->F G IR Spectroscopy D->G H Data Interpretation E->H F->H G->H I Proposed Structure H->I J Reference Standard Comparison I->J K Confirmed Structure of This compound J->K

Caption: Workflow for the identification and structural elucidation of pharmaceutical impurities.

References

An In-depth Technical Guide to the Formation Mechanism of Betahistine EP Impurity C in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the formation mechanism of Betahistine EP Impurity C, a critical process-related impurity in the synthesis of the active pharmaceutical ingredient (API) Betahistine. Understanding the genesis of this impurity is paramount for developing robust synthetic processes that ensure the quality, safety, and efficacy of the final drug product. This document details the primary synthesis routes of Betahistine, elucidates the step-by-step formation of Impurity C, presents quantitative data on its formation under varied conditions, and provides relevant experimental protocols.

Introduction to Betahistine and its Impurities

Betahistine is a histamine (B1213489) analogue widely used for the treatment of Ménière's disease, a disorder of the inner ear that can lead to vertigo, tinnitus, and hearing loss. The European Pharmacopoeia (EP) lists several impurities that must be controlled within strict limits, among them Impurity C, chemically identified as N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine .[1] The presence of this and other impurities can impact the safety and efficacy of the drug, making their control a critical aspect of the manufacturing process.

Common Synthetic Routes for Betahistine

The commercial production of Betahistine hydrochloride is most commonly achieved through two primary synthetic pathways:

  • Route 1: From 2-Vinylpyridine (B74390) and Methylamine (B109427): This is a widely used industrial method involving the Michael addition of methylamine to 2-vinylpyridine.[1]

  • Route 2: From 2-Pyridineethanol: This route involves the in-situ generation of 2-vinylpyridine from 2-pyridineethanol, followed by its reaction with methylamine hydrochloride. This one-pot synthesis approach is designed to minimize the polymerization of the volatile and reactive 2-vinylpyridine.[1]

Both of these synthetic strategies, while effective in producing Betahistine, are susceptible to the formation of process-related impurities, including Impurity C.

The Formation Mechanism of this compound

This compound is a tertiary amine, and its structure suggests that it is formed by the addition of a second 2-(pyridin-2-yl)ethyl group to the nitrogen atom of Betahistine. The most plausible mechanism for its formation during the synthesis of Betahistine is a subsequent Michael addition reaction .

In this side reaction, the newly formed Betahistine molecule, which is a secondary amine, acts as a nucleophile and attacks a molecule of 2-vinylpyridine (either added as a starting material or generated in-situ). This reaction is more likely to occur if there is an excess of 2-vinylpyridine or under reaction conditions that favor the nucleophilic character of the Betahistine nitrogen.

The proposed formation mechanism can be visualized as follows:

cluster_0 Betahistine Synthesis cluster_1 Impurity C Formation 2VP 2-Vinylpyridine Betahistine Betahistine (N-methyl-2-(pyridin-2-yl)ethanamine) 2VP->Betahistine Michael Addition MA Methylamine MA->Betahistine Betahistine_nuc Betahistine (as Nucleophile) ImpurityC This compound (N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine) Betahistine_nuc->ImpurityC Michael Addition (Side Reaction) 2VP_elec 2-Vinylpyridine (Excess or Unreacted) 2VP_elec->ImpurityC

Logical flow of Betahistine and Impurity C formation.

An alternative, though less direct, pathway for the formation of Impurity C could involve the reaction of methylamine with two equivalents of a reactive intermediate like 2-(2-pyridyl)ethyl chloride, which could be formed from 2-pyridineethanol under certain conditions.

Quantitative Data on Impurity C Formation

The formation of this compound is influenced by various reaction parameters. A study comparing the impurity profile of Betahistine synthesis under different conditions highlights the impact of the chosen synthetic methodology. The following table summarizes the levels of key impurities, including Impurity C, found in a standard synthesis method compared to an optimized process.

ImpurityChemical NameMolecular Weight"Ivano" Condition (%)Optimized Condition (%)
Impurity A 2-Vinylpyridine105.140.250.15
Impurity B 2-Pyridineethanol123.150.670.35
Impurity C N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine241.330.32 0.18
Other Impurities Various->1.0<0.5
Betahistine N-methyl-2-(pyridin-2-yl)ethanamine136.197789

Data adapted from a study on Betahistine impurity profiling.[1]

The data clearly indicates that by optimizing the reaction conditions, the formation of Impurity C, along with other impurities, can be significantly reduced, leading to a higher yield and purity of the desired Betahistine API.

Experimental Protocols

Synthesis of Betahistine (One-Pot Method from 2-Pyridineethanol)

This protocol is based on a reported one-pot synthesis and is provided for informational purposes.

Materials:

  • 2-Pyridineethanol

  • Methylamine hydrochloride

  • Acetic acid

Procedure:

  • A mixture of 2-pyridineethanol, methylamine hydrochloride, and acetic acid is prepared.

  • The mixture is heated to reflux at approximately 120°C for 15 hours.

  • The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC).

  • Upon completion, the reaction mixture is worked up to isolate the Betahistine product.

Note: This method is known to produce various impurities, including Impurity C.[1]

Synthesis of this compound (for use as a reference standard)

A plausible, though not fully detailed, method for the synthesis of Impurity C has been suggested, which involves the reaction of two equivalents of a 2-(pyridin-2-yl)ethyl halide with one equivalent of methylamine.[2] A more detailed experimental procedure would require further development and optimization.

Conceptual Procedure:

  • Convert 2-pyridineethanol to 2-(2-chloroethyl)pyridine (B91823) using a suitable chlorinating agent.

  • React two equivalents of 2-(2-chloroethyl)pyridine with one equivalent of methylamine in a suitable solvent and in the presence of a base to scavenge the formed HCl.

  • The reaction mixture is then purified, for example, by column chromatography, to isolate this compound.

HPLC Method for Impurity Profiling

An effective HPLC method is crucial for the separation and quantification of Betahistine and its impurities.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile).

  • Detection: UV at a suitable wavelength (e.g., 259 nm).

  • Column Temperature: Controlled, for example, at 40°C.

Note: The specific gradient and buffer conditions need to be optimized for adequate separation of all impurities.

Visualization of the Synthesis and Impurity Formation Pathway

The following diagram illustrates the overall workflow from starting materials to the final API and the point at which Impurity C is formed.

Start Starting Materials (e.g., 2-Pyridineethanol, Methylamine HCl) Reaction One-Pot Synthesis (Reflux, 120°C) Start->Reaction Crude Crude Reaction Mixture Reaction->Crude Impurity_C_Formation Side Reaction: Betahistine + 2-Vinylpyridine -> Impurity C Reaction->Impurity_C_Formation Purification Purification (e.g., Crystallization, Chromatography) Crude->Purification API Betahistine API Purification->API Impurity_C_Formation->Crude

Workflow of Betahistine synthesis and Impurity C formation.

Conclusion

The formation of this compound is a significant consideration in the synthesis of Betahistine. It arises from a predictable side reaction, a Michael addition of the desired product, Betahistine, to the reactive intermediate, 2-vinylpyridine. By understanding this formation mechanism, drug development professionals can implement control strategies, such as optimizing the stoichiometry of reactants, controlling reaction temperature and time, and employing efficient purification techniques, to minimize the level of this and other impurities in the final API. This ensures the production of high-quality Betahistine that meets the stringent requirements of regulatory bodies and provides a safe and effective treatment for patients.

References

In-Depth Technical Guide: Forced Degradation Studies of Betahistine and Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the forced degradation studies conducted on betahistine (B147258), a drug commonly used to treat vertigo and Meniere's disease. Understanding the degradation pathways and the formation of impurities under various stress conditions is crucial for ensuring the safety, efficacy, and stability of the final drug product. This document summarizes key findings, presents detailed experimental protocols, and outlines the impurities identified through these studies.

Executive Summary

Forced degradation, or stress testing, is a critical component of the drug development process, mandated by regulatory bodies to elucidate the intrinsic stability of a drug substance. Studies on betahistine have revealed its susceptibility to degradation under oxidative and photolytic conditions, with some degradation observed under alkaline hydrolysis. Several degradation products have been identified, including the pharmacopeial impurity 2-(2-hydroxyethyl)pyridine (B196109) (HEP), a newly characterized impurity designated as C1, and the nitrosamine (B1359907) impurity, N-nitroso betahistine (NNBH). This guide consolidates the available quantitative data and methodologies to support further research and development in this area.

Quantitative Data Summary

The following table summarizes the results of forced degradation studies on betahistine under various stress conditions.

Stress ConditionReagent/Condition DetailsExposure DurationTemperatureBetahistine Degradation (%)Key Impurities Formed or Observed
Alkaline Hydrolysis 2 M NaOH (in tablets)10 daysRoom Temperature~15%[1][2]Not specified in detail
1 M NaOH5 minutes100°CData not specified[1][2]Not specified in detail
Oxidative Degradation 20% Hydrogen Peroxide30 minutesNot specified~15%[1][2]Two potential degradation products identified[3]
Photolytic Degradation UV Light (close proximity, 5 cm)Not specifiedNot specifiedSusceptible to degradation[1][2][3]Two potential degradation products identified[3]
Photostability ChamberNot specifiedNot specifiedNo degradation observed[2]Not applicable
Thermal Degradation Hot Air Oven10 days60°CNo significant degradation reported[2]Not specified in detail
Moisture Exposure 75% Relative Humidity10 daysNot specifiedNo significant degradation reported[2]Not specified in detail

Detailed Experimental Protocols

The methodologies outlined below are based on published studies and provide a framework for replicating forced degradation experiments on betahistine.

Sample Preparation for Stress Studies
  • Alkaline Hydrolysis Protocol 1: Betahistine tablets were subjected to 2 M sodium hydroxide (B78521) for a period of 10 days at ambient room temperature[1][2].

  • Alkaline Hydrolysis Protocol 2: Betahistine active pharmaceutical ingredient (API) was treated with 1 M sodium hydroxide at 100°C for 5 minutes[1][2].

  • Oxidative Degradation Protocol: Betahistine was exposed to a 20% aqueous solution of hydrogen peroxide for 30 minutes[1][2].

  • Photolytic Degradation Protocol: Betahistine samples were exposed to ultraviolet (UV) light. One method involved placing the sample 5 cm from the UV source, while another utilized a controlled photostability chamber. Control samples were shielded from light using aluminum foil[1][2].

  • Thermal Degradation Protocol: Betahistine samples were stored in a hot air oven at a constant temperature of 60°C for 10 days[2].

  • Moisture Exposure Protocol: 10 mg aliquots of betahistine were placed in a desiccator maintaining 75% relative humidity (using a saturated sodium chloride solution) for 10 days[2].

Analytical Methodologies for Impurity Profiling

A prevalent analytical approach for separating betahistine from its degradation products is High-Performance Liquid Chromatography (HPLC).

Method 1: HPLC with Fluorescence Detection (Post-Derivatization)

This method is noted for its high sensitivity.

  • Derivatization Step: Betahistine and its degradation products, which lack a strong chromophore, were derivatized with dansyl chloride to enable sensitive fluorescence detection[3][4].

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18[3][4].

    • Mobile Phase: A gradient program utilizing acetonitrile (B52724) and a 0.02 mol/L sodium acetate (B1210297) buffer[3][4].

    • Column Temperature: Maintained at 30 ± 2°C[3][4].

    • Fluorescence Detection:

      • Excitation Wavelength: 336 nm[3][4].

      • Emission Wavelength: 531 nm[3][4].

Method 2: RP-HPLC with UV Detection

This method is suitable for simultaneous estimation of betahistine and other active ingredients.

  • Chromatographic Conditions:

    • Column: Shim-pack C18 (250 mm x 4.6 mm, 5 µm)[5][6].

    • Mobile Phase: An isocratic mixture of methanol (B129727) and water (80:20 v/v)[5][6].

    • Flow Rate: 1.0 mL/min[5][6].

    • UV Detection: 244 nm[5][6].

Identified Impurities and Degradation Products

Systematic investigation of stressed betahistine samples has led to the characterization of several impurities.

  • Process-Related Impurity: 2-(2-hydroxyethyl)pyridine (HEP) is a known pharmacopeial impurity of betahistine[7][8].

  • Oxidative and Photolytic Degradants: While not fully structurally elucidated in all studies, two distinct degradation products were consistently observed under oxidative and photolytic stress conditions[3].

  • Newly Identified Degradant (Impurity C1): A recent study utilized advanced techniques like LC-MS/MS and 2D NMR to identify and characterize a novel degradation product, termed impurity C1[2].

  • Nitrosamine Impurity: The secondary amine moiety in the betahistine structure presents a risk for the formation of N-nitroso betahistine (NNBH). A highly sensitive mass spectrometric method has been developed for its detection and quantification[9].

Visualizations: Workflows and Logical Relationships

The following diagrams, generated using Graphviz, illustrate the typical workflow for forced degradation studies and the logical progression of developing a stability-indicating analytical method.

Forced_Degradation_Experimental_Workflow cluster_stress_application Stress Condition Application Acid Acidic Hydrolysis Stressed_Samples Generation of Stressed Samples Acid->Stressed_Samples Base Alkaline Hydrolysis Base->Stressed_Samples Oxidation Oxidation (H2O2) Oxidation->Stressed_Samples Thermal Dry Heat Thermal->Stressed_Samples Photo UV/Vis Light Photo->Stressed_Samples Start Betahistine API or Formulated Product Start->Acid Start->Base Start->Oxidation Start->Thermal Start->Photo Analytical_Testing Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Stressed_Samples->Analytical_Testing Data_Interpretation Data Interpretation and Impurity Profiling Analytical_Testing->Data_Interpretation Outcome Identification of Degradation Products & Elucidation of Degradation Pathways Data_Interpretation->Outcome

Caption: A typical experimental workflow for conducting forced degradation studies.

Degradation_Pathway_Logic Betahistine Betahistine Intermediate Reactive Intermediate (Hypothesized) Betahistine->Intermediate initiates reaction Stress Stress Factor (e.g., Oxidant, UV Light) Stress->Intermediate Degradant_A Degradation Product A Intermediate->Degradant_A pathway 1 Degradant_B Degradation Product B Intermediate->Degradant_B pathway 2

Caption: Logical relationship in a hypothetical degradation pathway of betahistine.

References

In Silico Mutagenicity Assessment of Betahistine Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in silico mutagenicity assessment of betahistine (B147258) and its impurities. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of the methodologies, data interpretation, and regulatory context surrounding the evaluation of mutagenic potential of pharmaceutical impurities using computational tools.

Introduction to In Silico Mutagenicity Assessment

The presence of impurities in active pharmaceutical ingredients (APIs) is an inevitable consequence of the manufacturing process and degradation over time. Some of these impurities may have the potential to cause DNA mutations, which can lead to cancer. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines, most notably ICH M7, for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2]

In silico toxicology, a computational approach to predict the toxic effects of chemicals, has emerged as a critical tool in the early identification of potentially mutagenic impurities.[3][4] This approach utilizes (Quantitative) Structure-Activity Relationship ((Q)SAR) models to predict the mutagenic potential of a chemical based on its structure. The ICH M7 guideline advocates for the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[5][6][7] This dual approach enhances the reliability of the predictions.[4][8]

This guide focuses on the application of these in silico methods to assess the mutagenicity of impurities associated with betahistine, a histamine (B1213489) analogue used for the treatment of Ménière's disease.

Betahistine and its Impurities

Betahistine (N-α-methyl-2-pyridylethylamine) can degrade under various stress conditions, leading to the formation of several impurities.[5][9][10][11] A notable study identified three main degradation impurities, designated as A, B, and C, and a newly characterized impurity named C1.[5][9][10] The safety of these impurities is of paramount importance, necessitating a thorough evaluation of their mutagenic potential.

Quantitative In Silico Mutagenicity Data

A study on the forced degradation of betahistine provided quantitative in silico mutagenicity predictions for the API and its key impurities using two widely accepted software platforms: Derek Nexus® (an expert rule-based system) and Sarah Nexus® (a statistical-based system).[5][9][10] The results of this assessment are summarized in the table below.

CompoundIn Silico MethodPredictionConfidence LevelICH M7 Classification
Betahistine (API)Derek NexusInactive-Class 5
Sarah NexusNegative62%Class 5
Impurity CDerek NexusInactive-Class 5
Sarah NexusNegative39%Class 5
Impurity C1Derek NexusInactive-Class 5
Sarah NexusNegative50%Class 5

Table 1: Summary of in silico mutagenicity predictions for betahistine and its impurities.[5]

Based on these in silico assessments, betahistine and its degradation impurities C and C1 were classified as inactive or negative for mutagenicity.[5][9][11] According to the ICH M7 guideline, impurities with no structural alerts for mutagenicity and sufficient data to demonstrate a lack of mutagenicity are classified as Class 5, which are treated as non-mutagenic impurities.[2]

Experimental Protocols

The following sections outline the generalized experimental protocols for conducting in silico mutagenicity assessments using expert rule-based and statistical-based (Q)SAR models, consistent with the methodologies used for betahistine impurity analysis.

Protocol for Expert Rule-Based (Q)SAR Assessment (e.g., Derek Nexus)

Objective: To identify structural alerts for mutagenicity based on established toxicological knowledge.

Methodology:

  • Structure Input: The 2D chemical structure of the betahistine impurity is drawn or imported into the software.

  • Model Selection: The appropriate toxicity endpoint model (e.g., bacterial mutagenicity) is selected.

  • Prediction Execution: The software analyzes the chemical structure for the presence of "structural alerts," which are molecular substructures known to be associated with mutagenicity.[12]

  • Result Interpretation: The output provides a qualitative prediction (e.g., active, inactive, equivocal, plausible).

  • Expert Review: A toxicologist reviews the prediction, considering the reasoning provided by the software, the applicability domain of the alert, and any proprietary data. The expert review is crucial to confirm the relevance of the alert to the specific molecule under investigation.[8]

Protocol for Statistical-Based (Q)SAR Assessment (e.g., Sarah Nexus)

Objective: To predict mutagenicity based on statistical models derived from large datasets of experimental results.

Methodology:

  • Structure Input: The 2D chemical structure of the betahistine impurity is provided to the software.

  • Model Selection: The relevant statistical model for Ames mutagenicity is chosen.

  • Prediction Execution: The software fragments the input structure and compares these fragments to those in its training set, which contains data from thousands of chemicals with known mutagenicity results.[13] A prediction is generated based on a hypothesis network.

  • Result Interpretation: The output typically includes a prediction (positive or negative for mutagenicity) and a confidence level.[5] The confidence level reflects the reliability of the prediction based on the strength of the underlying data for similar structures.

  • Applicability Domain Analysis: The software assesses whether the query chemical falls within the model's applicability domain. Predictions for chemicals outside the applicability domain are considered less reliable.

Visualization of Key Pathways and Workflows

Signaling Pathway for Chemical Mutagenesis

The following diagram illustrates a generalized signaling pathway activated in response to DNA damage caused by a chemical mutagen, a process central to understanding the mechanism of mutagenicity.

G General Cellular Response to DNA Damage cluster_0 Exposure & Damage cluster_1 Damage Recognition & Signaling cluster_2 Cellular Outcomes Chemical_Mutagen Chemical Mutagen (e.g., Betahistine Impurity if Mutagenic) DNA_Damage DNA Damage (Adducts, Breaks) Chemical_Mutagen->DNA_Damage Interaction with DNA Sensor_Proteins Sensor Proteins (e.g., ATM, ATR) DNA_Damage->Sensor_Proteins Recognition Signal_Transduction Signal Transduction (e.g., p53 activation) Sensor_Proteins->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest DNA_Repair DNA Repair (e.g., NER, BER) Signal_Transduction->DNA_Repair Apoptosis Apoptosis (Programmed Cell Death) Signal_Transduction->Apoptosis Mutation Mutation (If repair fails) DNA_Repair->Mutation Failure

Cellular Response to DNA Damage Pathway
Experimental Workflow for In Silico Mutagenicity Assessment

The diagram below outlines the sequential workflow for the in silico assessment of mutagenic impurities, as recommended by the ICH M7 guideline.

G In Silico Mutagenicity Assessment Workflow (ICH M7) Start Identify Potential Impurity (e.g., Betahistine Degradant) QSAR_Analysis Conduct (Q)SAR Analysis Start->QSAR_Analysis Expert_System Expert Rule-Based System (e.g., Derek Nexus) QSAR_Analysis->Expert_System Statistical_System Statistical-Based System (e.g., Sarah Nexus) QSAR_Analysis->Statistical_System Review_Results Review and Compare Predictions Expert_System->Review_Results Statistical_System->Review_Results Concordant_Negative Concordant Negative Results (Both Inactive/Negative) Review_Results->Concordant_Negative Consistent Conflicting_or_Positive Conflicting or Positive Results Review_Results->Conflicting_or_Positive Inconsistent or Positive Conclusion Final Conclusion on Mutagenic Potential Concordant_Negative->Conclusion Expert_Review Expert Knowledge Review Conflicting_or_Positive->Expert_Review Expert_Review->Conclusion Classify_Impurity Classify Impurity (ICH M7) Conclusion->Classify_Impurity

Workflow for In Silico Mutagenicity Assessment

Conclusion

The in silico assessment of betahistine and its impurities provides a robust and scientifically sound approach to evaluating their mutagenic potential without the need for extensive animal testing. The available data indicates that betahistine and its identified degradation impurities are not mutagenic. This technical guide has outlined the core principles, methodologies, and data interpretation involved in such an assessment, providing a valuable resource for professionals in the pharmaceutical industry. Adherence to regulatory guidelines like ICH M7 and the judicious use of complementary in silico tools are essential for ensuring the safety and quality of pharmaceutical products.

References

Betahistine EP Impurity C CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Betahistine EP Impurity C, a known impurity of the active pharmaceutical ingredient Betahistine. This document details its chemical properties, potential synthesis, and analytical characterization. Furthermore, it explores the pharmacological context of Betahistine to provide a basis for understanding the potential biological activity of its impurities.

Core Data Presentation

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Chemical Identification and Physical Properties of this compound

ParameterValueReference
Chemical Name N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[1]
Synonyms N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine[1]
CAS Number (Free Base) 5452-87-9[1]
Molecular Formula (Free Base) C₁₅H₁₉N₃[1]
Molecular Weight (Free Base) 241.33 g/mol [1]
CAS Number (Trihydrochloride Salt) 2095467-43-7[2][3]
Molecular Formula (Trihydrochloride Salt) C₁₅H₁₉N₃ · 3HCl[2]
Molecular Weight (Trihydrochloride Salt) 350.71 g/mol [2]

Experimental Protocols

While detailed, step-by-step experimental protocols for the synthesis and analysis of this compound are not extensively published, this section outlines methodologies based on available literature for the synthesis of related compounds and analytical techniques for Betahistine and its impurities.

Synthesis of this compound

A plausible synthetic route for this compound involves the alkylation of methylamine (B109427) with 2-(2-pyridyl)ethyl chloride.[4] This process is a common method for the formation of secondary and tertiary amines.

Reaction Scheme:

  • Step 1: Preparation of 2-(2-pyridyl)ethyl chloride: This intermediate can be prepared from 2-(2-pyridyl)ethanol through a chlorination reaction, for example, using thionyl chloride.

  • Step 2: Alkylation of Methylamine: 2 equivalents of 2-(2-pyridyl)-ethyl chloride are reacted with 1 equivalent of methylamine in a suitable solvent such as Dimethylformamide (DMF), often in the presence of a base to neutralize the formed hydrochloric acid.[4]

Post-Synthesis Purification:

Following the reaction, the crude product would require purification. A typical purification workflow would involve:

  • Solvent Evaporation: Removal of the reaction solvent under reduced pressure.

  • Extraction: Partitioning the residue between an organic solvent (e.g., ethyl acetate) and water. The organic phase containing the product is washed with a saturated sodium bicarbonate solution and then with water.

  • Drying: The organic phase is dried over an anhydrous salt like magnesium sulfate.

  • Chromatography: Purification of the residue by flash silica (B1680970) gel column chromatography.[4]

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the detection and quantification of this compound. While a specific method for this impurity is not detailed, methods for Betahistine and its other impurities can be adapted.

Example HPLC Method Parameters: [5][6][7]

  • Column: C18 column (e.g., 3.5 µm, 75.0 × 4.6 mm)

  • Mobile Phase: A buffered aqueous solution with an organic modifier. An example of a "green" mobile phase consists of 0.01 M Brij-35, 0.12 M Sodium Dodecyl Sulfate (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 5.5.[5][6][7]

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 260 nm

  • Column Temperature: 25°C

Sample Preparation:

  • Standard Solution: A stock solution of this compound reference standard is prepared in a suitable solvent (e.g., deionized water).[6]

  • Sample Solution: The sample containing the potential impurity is dissolved in the same solvent.

  • Calibration: Calibration curves are constructed using a series of mixed standard solutions at different concentrations.[6]

Mandatory Visualization

Logical Relationship: Synthesis Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

G Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification start Start Materials: - 2-(2-pyridyl)ethanol - Methylamine step1 Chlorination of 2-(2-pyridyl)ethanol start->step1 step2 Alkylation of Methylamine with 2-(2-pyridyl)ethyl chloride step1->step2 step3 Solvent Evaporation step2->step3 step4 Liquid-Liquid Extraction step3->step4 step5 Drying of Organic Phase step4->step5 step6 Flash Column Chromatography step5->step6 end Purified Betahistine EP Impurity C step6->end

A logical workflow for the synthesis and purification of this compound.
Signaling Pathway: Mechanism of Action of Betahistine

As no specific pharmacological data for this compound is publicly available, the signaling pathway of the parent drug, Betahistine, is presented below. This provides a framework for understanding the potential biological targets. Betahistine acts as a potent antagonist of the histamine (B1213489) H3 receptor and a weak agonist of the histamine H1 receptor.

G Mechanism of Action of Betahistine cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron / Inner Ear Vasculature H3R H3 Receptor (Autoreceptor) Histamine_release Increased Histamine Turnover and Release H3R->Histamine_release Inhibition Removed Betahistine_antagonist Betahistine (Antagonist) Betahistine_antagonist->H3R Blocks H1R H1 Receptor Histamine_release->H1R Activates Vasodilation Vasodilation and Increased Permeability in Inner Ear H1R->Vasodilation Betahistine_agonist Betahistine (Weak Agonist) Betahistine_agonist->H1R Activates

The dual mechanism of action of Betahistine on histamine H1 and H3 receptors.

References

Physicochemical Properties of Betahistine EP Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the solubility and pKa value of Betahistine EP Impurity C, a significant related substance of the active pharmaceutical ingredient Betahistine. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and contextual scientific data to support further research and quality control.

Physicochemical Data

The acid dissociation constant (pKa) and solubility are critical parameters in drug development, influencing a substance's absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound is summarized below.

ParameterValueSolvent / ConditionsSource
pKa 8.17 ± 0.5025°C[]
Solubility 100 mg/mL (414.37 mM)Dimethyl Sulfoxide (DMSO)[2]
Solubility (3HCl salt) SolubleMethanol[3][4]

Experimental Protocols

The following sections detail standardized methodologies for determining the pKa and solubility of pharmaceutical compounds like this compound.

Potentiometric titration is a widely used and reliable method for determining the pKa of ionizable substances. The protocol involves monitoring pH changes in a solution of the analyte upon the incremental addition of a titrant (an acid or a base).

Apparatus and Reagents:

  • Calibrated pH meter and electrode

  • Potentiometer

  • Magnetic stirrer and stir bar

  • Burette

  • Standardized 0.1 M Hydrochloric Acid (HCl)

  • Standardized 0.1 M Sodium Hydroxide (NaOH)

  • 0.15 M Potassium Chloride (KCl) solution (to maintain constant ionic strength)

  • Nitrogen gas source

  • Solvent for the compound (e.g., water, co-solvent mixture)

Procedure:

  • Calibration: Calibrate the pH meter using standard aqueous buffers (e.g., pH 4, 7, and 10).

  • Sample Preparation: Accurately weigh and dissolve the sample (this compound) in a suitable solvent to a known concentration (e.g., 1 mM). Add KCl solution to maintain a constant ionic strength.

  • Inert Atmosphere: Purge the solution with nitrogen gas to remove dissolved carbon dioxide, which can interfere with pH measurements.

  • Titration: Place the solution vessel on a magnetic stirrer and immerse the pH electrode. For a basic substance like Betahistine Impurity C, titrate with a standardized solution of 0.1 M HCl. For an acidic substance, titrate with 0.1 M NaOH.

  • Data Collection: Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading is stable (e.g., drift < 0.01 pH units per minute).

  • Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa is determined from the inflection point of the resulting sigmoid titration curve. At the half-equivalence point, the pH is equal to the pKa.

  • Replication: Perform the titration at least in triplicate to ensure the reliability and accuracy of the results.

The shake-flask method is the gold standard for determining equilibrium solubility, which measures the concentration of a saturated solution of a substance in a specific solvent at a constant temperature.

Apparatus and Reagents:

  • Mechanical shaker or agitator (e.g., orbital shaker)

  • Constant temperature bath (e.g., 37 ± 1 °C)[5]

  • Glass vials with screw caps

  • Analytical balance

  • Centrifuge

  • Validated analytical method for quantification (e.g., HPLC-UV)

  • Buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8)[5]

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound (this compound) to a series of vials, each containing a buffer solution of a specific pH.[6] The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a mechanical shaker within a constant temperature bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, allow the vials to stand to let the undissolved solids settle. Alternatively, centrifuge the samples to separate the solid and liquid phases.

  • Sample Analysis: Carefully withdraw an aliquot from the supernatant. Filter the sample if necessary.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated, stability-indicating analytical method such as HPLC.[5]

  • pH Verification: Measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.[5]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide clear visual representations of complex processes and relationships relevant to the study of Betahistine and its impurities.

G Pharmaceutical Impurity Analysis Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Identification cluster_report Reporting API API Sample Weighing Dissolution Dissolution in Diluent API->Dissolution Injection LC Injection Dissolution->Injection Separation Chromatographic Separation (e.g., HPLC/UPLC) Injection->Separation Detection Detection (e.g., UV, MS) Separation->Detection Peak_Integration Peak Integration & Area Calculation Detection->Peak_Integration Impurity_Detection Impurity Threshold Check (vs. Reporting Threshold) Peak_Integration->Impurity_Detection Identification Impurity Identification (MS, RRT, Standard Comparison) Impurity_Detection->Identification Quantification Quantification (% of API) Identification->Quantification Report Final Report Generation Quantification->Report

Caption: Logical workflow for pharmaceutical impurity analysis.

G Betahistine Mechanism of Action cluster_H1 H1 Receptor Pathway cluster_H3 H3 Receptor Pathway Betahistine Betahistine H1_Receptor Histamine H1 Receptor (Inner Ear Vasculature) Betahistine->H1_Receptor Agonist H3_Receptor Histamine H3 Receptor (Presynaptic Autoreceptor) Betahistine->H3_Receptor Antagonist Vasodilation Vasodilation & Increased Permeability H1_Receptor->Vasodilation Blood_Flow Increased Blood Flow in Inner Ear Vasodilation->Blood_Flow Pressure_Reduction Reduced Endolymphatic Pressure Blood_Flow->Pressure_Reduction Vertigo_Relief Relief of Vertigo Symptoms Pressure_Reduction->Vertigo_Relief Histamine_Turnover Increased Histamine Turnover in CNS H3_Receptor->Histamine_Turnover Neurotransmitter_Release Increased Release of Other Neurotransmitters Histamine_Turnover->Neurotransmitter_Release Vestibular_Activity Inhibition of Vestibular Nuclei Activity Reduced Histamine_Turnover->Vestibular_Activity Vestibular_Activity->Vertigo_Relief

Caption: Signaling pathway for Betahistine's mechanism of action.

References

Potential Biological Activity of Betahistine EP Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Betahistine (B147258) is a widely used therapeutic agent for the treatment of Ménière's disease, acting as a histamine (B1213489) H1 receptor agonist and H3 receptor antagonist. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing. Betahistine EP Impurity C, chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is a known process-related impurity of Betahistine. While the pharmacological profile of Betahistine is well-documented, the biological activity of Impurity C is not extensively characterized in publicly available literature. This technical guide aims to provide an in-depth exploration of the potential biological activity of this compound based on its structural relationship to the parent compound. Furthermore, this document outlines detailed experimental protocols that can be employed to definitively characterize its pharmacological profile and presents the key signaling pathways associated with the known targets of Betahistine.

Introduction

Betahistine is a structural analogue of histamine used to reduce the symptoms of vertigo, tinnitus, and hearing loss associated with Ménière's disease.[1] Its therapeutic effects are attributed to its dual action on the histaminergic system: as a partial agonist at the histamine H1 receptor and a potent antagonist at the histamine H3 receptor.[2] This dual mechanism is believed to improve microcirculation in the inner ear and modulate neurotransmitter release in the vestibular nuclei.[3][4]

During the synthesis of Betahistine, several process-related impurities can be formed. The European Pharmacopoeia (EP) lists this compound as a specified impurity.[5] Given its structural similarity to Betahistine, there is a potential for this impurity to exhibit biological activity, which could have implications for the safety and efficacy profile of the drug product. Understanding the potential pharmacological effects of this impurity is therefore of significant interest to researchers, scientists, and professionals involved in drug development and quality control.

This guide will first provide a comparative structural analysis of Betahistine and Impurity C. It will then detail the known pharmacology of Betahistine, followed by a predictive assessment of the potential biological activity of Impurity C. Finally, comprehensive experimental protocols for the pharmacological characterization of this impurity will be presented, along with visualizations of relevant signaling pathways.

Structural Comparison: Betahistine vs. This compound

The chemical structure of an active pharmaceutical ingredient is intrinsically linked to its biological activity. A comparison of the structures of Betahistine and this compound reveals a key difference that may influence their interaction with biological targets.

CompoundStructureChemical NameMolecular FormulaMolecular Weight
Betahistine 2-[2-(Methylamino)ethyl]pyridineC₈H₁₂N₂136.19 g/mol
This compound N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamineC₁₅H₁₉N₃241.33 g/mol

This compound can be described as a "dimer" of Betahistine, where the secondary amine of a Betahistine molecule has been alkylated with another 2-(pyridin-2-yl)ethyl group. This structural modification results in a larger, more lipophilic molecule with a tertiary amine instead of a secondary amine. These changes could significantly alter the compound's affinity and efficacy at the histamine H1 and H3 receptors.

Known Pharmacology of Betahistine

To predict the potential activity of Impurity C, it is essential to first understand the well-established pharmacology of the parent compound, Betahistine.

Receptor Binding and Functional Activity

Betahistine's primary mechanism of action involves its interaction with histamine H1 and H3 receptors.[1]

Receptor TargetBetahistine's ActivityQuantitative DataReference
Histamine H1 Receptor Partial AgonistKi: 31 µM ([³H]Mepyramine binding) EC₅₀: 9.0 µM ([³H]glycogen hydrolysis)[6]
Histamine H3 Receptor Potent Antagonist / Inverse AgonistKi: 6.9 µM ([³H]histamine release inhibition) IC₅₀: 1.9 µM ([¹²⁵I]iodoproxyfan binding)[6][7]
Histamine H2 Receptor Negligible ActivityNo significant binding or functional activity reported.[1]
Signaling Pathways

The agonist and antagonist activities of Betahistine at H1 and H3 receptors, respectively, trigger distinct intracellular signaling cascades.

As a Gq/11-coupled receptor, activation of the H1 receptor by an agonist like Betahistine leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC).

H1_Signaling_Pathway Betahistine Betahistine H1R H1 Receptor Betahistine->H1R Agonist Gq11 Gq/11 H1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response (e.g., Vasodilation) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Histamine H1 Receptor Signaling Pathway.

The H3 receptor is a Gi/o-coupled autoreceptor. As an antagonist, Betahistine blocks the constitutive activity of the H3 receptor and the binding of endogenous histamine. This disinhibition leads to increased synthesis and release of histamine and other neurotransmitters.

H3_Signaling_Pathway cluster_neuron Betahistine Betahistine H3R H3 Receptor (Autoreceptor) Betahistine->H3R Antagonist Histamine_release Histamine Synthesis & Release Betahistine->Histamine_release Disinhibits Histamine_endo Endogenous Histamine Histamine_endo->H3R Binds Gi Gi/o H3R->Gi Activates H3R->Histamine_release Negative Feedback AC Adenylate Cyclase Gi->AC Inhibits Gi->Histamine_release Inhibits cAMP ↓ cAMP AC->cAMP Produces Neuron Histaminergic Neuron Terminal

Caption: Histamine H3 Receptor Signaling Pathway.

Predicted Biological Activity of this compound

In the absence of direct experimental data, a predictive analysis based on structure-activity relationships (SAR) can provide insights into the potential biological activity of this compound.

  • Receptor Affinity: The addition of a second 2-(pyridin-2-yl)ethyl group to the nitrogen atom increases the molecular size and lipophilicity of Impurity C. This could either increase or decrease its affinity for the histamine receptors. The larger size might cause steric hindrance, preventing optimal binding to the receptor's active site. Conversely, the increased lipophilicity could enhance membrane interactions and potentially lead to higher affinity.

  • Functional Activity: The change from a secondary to a tertiary amine can significantly impact the compound's functional activity. For many GPCR ligands, this modification can shift the activity from agonism to antagonism or vice versa. It is plausible that Impurity C may have a different efficacy profile at the H1 and H3 receptors compared to Betahistine. For instance, it might lose its H1 agonist activity or exhibit a stronger or weaker H3 antagonist effect.

  • Selectivity: The structural changes might also alter the selectivity profile of the molecule. It is possible that Impurity C could gain affinity for other histamine receptor subtypes (H2 or H4) or even interact with entirely different receptor systems.

Given these considerations, it is crucial to experimentally determine the pharmacological profile of this compound.

Proposed Experimental Protocols for Pharmacological Characterization

To elucidate the biological activity of this compound, a series of in vitro pharmacological assays are recommended. The following protocols provide a framework for a comprehensive characterization.

Radioligand Binding Assays

These assays will determine the binding affinity (Ki) of this compound for the human histamine H1, H2, H3, and H4 receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the recombinant human histamine receptor subtypes (H1, H2, H3, or H4) are prepared from a stable cell line (e.g., CHO or HEK293).

  • Competition Binding: A fixed concentration of a specific radioligand (e.g., [³H]mepyramine for H1, [¹²⁵I]iodoaminopotentidine for H2, [¹²⁵I]iodoproxyfan for H3, [³H]VUF-8430 for H4) is incubated with the receptor-containing membranes in the presence of increasing concentrations of this compound.

  • Incubation and Separation: The mixture is incubated to allow for binding equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of Impurity C that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow start Start prepare_membranes Prepare Membranes (Expressing H1, H2, H3, or H4) start->prepare_membranes incubate Incubate: Membranes + Radioligand + Increasing [Impurity C] prepare_membranes->incubate separate Separate Bound/Free Ligand (Rapid Filtration) incubate->separate quantify Quantify Bound Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (Calculate IC₅₀ and Ki) quantify->analyze end End analyze->end Functional_Assay_Logic cluster_h1 H1 Receptor Functional Assay cluster_h3 H3 Receptor Functional Assay h1_agonist Test for Agonism (Measure Ca²⁺ release with Impurity C alone) h1_antagonist Test for Antagonism (Pre-incubate with Impurity C, then add Histamine) h3_inverse_agonist Test for Inverse Agonism (Measure cAMP with Impurity C alone) h3_antagonist Test for Antagonism (Pre-incubate with Impurity C, then add H3 agonist) start Characterize Impurity C Functional Activity start->h1_agonist start->h1_antagonist start->h3_inverse_agonist start->h3_antagonist

References

Structural Elucidation of Betahistine EP Impurity C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural elucidation of Betahistine (B147258) EP Impurity C, a specified impurity in the European Pharmacopoeia. The document outlines the identity of this impurity, detailed experimental protocols for its analysis, and a summary of the spectroscopic data supporting its structure.

Introduction to Betahistine and its Impurities

Betahistine, an analogue of histamine, is a drug used to treat Ménière's disease, which is characterized by symptoms such as vertigo, tinnitus, and hearing loss[1][2][3]. The European Pharmacopoeia (EP) monograph for betahistine dihydrochloride (B599025) lists several related substances that need to be controlled to ensure the quality and safety of the active pharmaceutical ingredient (API)[4][5]. Among these is the specified Impurity C.

Chemical Identity of Betahistine EP Impurity C

This compound is chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[6][7][8]. It is a process-related impurity that can arise during the synthesis of betahistine[9].

Chemical Structure:

  • IUPAC Name: N-methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethan-1-amine[10][11]

  • CAS Number: 5452-87-9 (Free Base)[12][13][14]

  • Molecular Formula: C₁₅H₁₉N₃[11]

  • Molecular Weight: 241.33 g/mol [11]

Analytical Data and Structural Elucidation

The structural confirmation of this compound is achieved through a combination of chromatographic and spectroscopic techniques.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC) is the standard method for detecting and quantifying impurities in betahistine. The European Pharmacopoeia specifies an HPLC method where Impurity C has a characteristic retention time relative to the main betahistine peak.

ParameterValueReference
Relative Retention Time (RRT) ~3[4][5]
Spectroscopic Data

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are pivotal in confirming the molecular structure of the impurity.

Electrospray Ionization Mass Spectrometry (ESI-MS) provides information about the molecular weight and fragmentation pattern of the molecule.

Ionm/z ValueDescriptionReference
[M+H]⁺ 242.3Protonated molecular ion[9]
Fragment Ion 1 149Resulting from neutral loss assisted by the tertiary amine[15]
Fragment Ion 2 106Primary carbocation formed from the precursor ion[15]

¹H and ¹³C NMR data provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The following data is based on the characterization of synthesized N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine[9].

¹H NMR (400 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
2.56s3HN-CH₃
3.41-3.53m4HN-CH₂-CH₂

¹³C NMR (100 MHz, DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
29.11-
32.14-
46.28-
125.29-
127.45-
142.03-
145.52-
152.27-

Experimental Protocols

The following are detailed methodologies for the key experiments involved in the identification and characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is adapted from the European Pharmacopoeia monograph for betahistine dihydrochloride[4][5].

  • Column: C18, 5 µm, 4.6 mm x 150 mm (or equivalent)

  • Mobile Phase: A mixture of a buffer solution and acetonitrile. The buffer solution is prepared by dissolving ammonium (B1175870) acetate (B1210297) in water, adjusting the pH to 4.7 with glacial acetic acid, and then adding sodium lauryl sulfate[16].

  • Flow Rate: 1.0 mL/min[16]

  • Column Temperature: 40 °C[16]

  • Detection: UV spectrophotometer at 259 nm[16]

  • Injection Volume: 20 µL

  • Run Time: At least 4 times the retention time of betahistine[4][5]

Mass Spectrometry (MS)
  • Ionization Mode: Electrospray Ionization (ESI), positive mode[9]

  • Spectrometer: Triple quadrupole or Time-of-Flight (TOF) mass spectrometer[9][15]

  • Data Acquisition: Full scan mode for molecular ion identification and product ion scan mode for fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Spectrometer: 400 MHz or higher field strength spectrometer[9][15]

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or Deuterium oxide (D₂O)[9]

  • Experiments: ¹H NMR, ¹³C NMR, DEPT, COSY, and HMBC experiments for complete structural assignment[15].

  • Reference: Tetramethylsilane (TMS) as an internal standard[9].

Visualizations

Logical Workflow for Structural Elucidation

cluster_0 Sample Preparation & Analysis cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Sample Betahistine API Sample HPLC HPLC Analysis (EP Method) Sample->HPLC Impurity_Peak Detection of Impurity Peak at RRT ~3 HPLC->Impurity_Peak Isolation Preparative Chromatography / Isolation Impurity_Peak->Isolation Isolated_Impurity Isolated Impurity C Isolation->Isolated_Impurity MS_Analysis Mass Spectrometry (ESI-MS) Isolated_Impurity->MS_Analysis NMR_Analysis NMR Spectroscopy (1H, 13C, 2D) Isolated_Impurity->NMR_Analysis Molecular_Weight Determine Molecular Weight (m/z 242.3 [M+H]⁺) MS_Analysis->Molecular_Weight Fragmentation Analyze Fragmentation Pattern MS_Analysis->Fragmentation NMR_Data Acquire 1D and 2D NMR Spectra NMR_Analysis->NMR_Data Data_Integration Integrate MS and NMR Data Molecular_Weight->Data_Integration Structure_Fragments Identify Structural Fragments Fragmentation->Structure_Fragments Structure_Fragments->Data_Integration Signal_Assignment Assign Proton and Carbon Signals NMR_Data->Signal_Assignment Signal_Assignment->Data_Integration Structure_Proposal Propose Structure: N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine Data_Integration->Structure_Proposal Reference_Standard Compare with Reference Standard Structure_Proposal->Reference_Standard Final_Confirmation Final Structure Confirmed Reference_Standard->Final_Confirmation

Caption: Workflow for the Elucidation of this compound.

Proposed Formation Pathway

Betahistine Betahistine (N-Methyl-2-(pyridin-2-yl)ethanamine) Impurity_C This compound (N-Methyl-2-(pyridin-2-yl)-N- [2-(pyridin-2-yl)ethyl]ethanamine) Betahistine->Impurity_C Michael Addition Vinylpyridine 2-Vinylpyridine (Impurity A) Vinylpyridine->Impurity_C +

Caption: Proposed reaction pathway for the formation of Impurity C.

Conclusion

The structural elucidation of this compound, identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is well-established through standard analytical techniques. The combination of HPLC for separation and quantification, along with detailed analysis by mass spectrometry and NMR spectroscopy, provides unambiguous confirmation of its chemical structure. The control of this and other related substances is crucial for ensuring the quality, safety, and efficacy of betahistine drug products. This guide provides the necessary technical information for researchers and drug development professionals working with betahistine.

References

Betahistine EP Impurity C: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper on the Characterization, Synthesis, and Analysis of a Key Betahistine Reference Standard

Introduction

Betahistine, a histamine (B1213489) analogue, is a widely used therapeutic agent for the treatment of Ménière's disease and vestibular vertigo. The quality and purity of the active pharmaceutical ingredient (API) are critical for its safety and efficacy. European Pharmacopoeia (EP) identifies several impurities of Betahistine, with Impurity C being a significant process-related impurity. This technical guide provides a comprehensive overview of Betahistine EP Impurity C, its role as a reference standard, and detailed methodologies for its analysis. This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of Betahistine.

Chemical and Physical Properties

This compound is chemically known as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[1][2][3] It is recognized as a process-related impurity that can arise during the synthesis of Betahistine.[4] As a reference standard, it is crucial for the accurate identification and quantification of this impurity in Betahistine drug substances and products.

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueReferences
Chemical Name N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[1][2][3]
Synonyms N-Methyl-N-[2-(2-pyridinyl)ethyl]-2-pyridineethanamine; Methylbis(2-pyridylethyl)amine[3]
Molecular Formula C15H19N3 (Free Base)[5]
Molecular Weight 241.33 g/mol (Free Base)[5]
CAS Number 5452-87-9 (Free Base)[5]
CAS Number 2095467-43-7 (Trihydrochloride salt)[2][6]
CAS Number 2731369-07-4 (Trimesilate salt)
Appearance Solid or liquid[7]
Storage Sealed in dry, room temperature or refrigerated (2-8°C) for long-term storage.[5][7]

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of methylamine (B109427) with 2-(2-pyridyl)-ethyl chloride.[8] A general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on available literature.[1][8]

Materials:

  • 2-(2-pyridyl)-ethanol

  • Thionyl chloride or other chlorinating agent

  • Methylamine

  • Strong catalyst

  • Dimethylformamide (DMF)

  • Pyridine

  • p-Fluoro-benzoyl chloride

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

  • Magnesium sulfate (B86663) (MgSO4)

  • Toluene

Procedure:

  • Preparation of 2-(2-pyridyl)-ethyl chloride: 2-(2-pyridyl)-ethanol is reacted with a suitable chlorinating agent (e.g., thionyl chloride) to yield 2-(2-pyridyl)-ethyl chloride.

  • Alkylation of Methylamine: In a reaction vessel, 1 equivalent of methylamine is reacted with 2 equivalents of 2-(2-pyridyl)-ethyl chloride in the presence of a strong catalyst and DMF as a solvent.[8]

  • Purification: The crude product is purified by flash silica (B1680970) gel column chromatography. A typical eluent system is 20% ethyl acetate in hexanes.[8]

  • Characterization: The structure of the synthesized this compound should be confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Analytical Methods for Identification and Quantification

Accurate detection and quantification of this compound are essential for ensuring the quality of Betahistine API. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary analytical techniques employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation and quantification of Betahistine and its impurities.

This method is adapted from the European Pharmacopoeia and other published methods.[9][10]

ParameterSpecification
Column C18 (e.g., 3.5 µm, 75.0 × 4.6 mm)
Mobile Phase A mixture of a solution containing sodium dodecyl sulphate, sulphuric acid, and tetrabutylammonium (B224687) hydrogen sulphate in water, adjusted to pH 3.3 with dilute sodium hydroxide (B78521) solution, and acetonitrile (B52724) (e.g., 650:300 v/v).[10] An alternative green mobile phase consists of 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 5.5.[9]
Flow Rate 1.0 - 1.5 mL/min[9][10]
Detection UV Spectrophotometer at 260 nm[9][10]
Injection Volume 20 µL[10]
Run Time At least 4 times the retention time of Betahistine[10]
Relative Retention Time Impurity C: ~3.0 (relative to Betahistine at ~7 min)[10]

System Suitability:

  • Resolution: The resolution between the peaks of Betahistine and its impurities should be adequate.

  • Tailing factor: The tailing factor for the Betahistine peak should be within the acceptable range (typically ≤ 2.0).

  • Repeatability: The relative standard deviation (RSD) for replicate injections of the standard solution should be within the specified limits (e.g., ≤ 2.0%).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be employed for the identification and confirmation of this compound.

A general procedure for GC-MS analysis would involve:

  • Sample Preparation: Dissolving the sample in a suitable volatile solvent.

  • GC Separation: Using a capillary column suitable for the analysis of amines. The oven temperature program should be optimized to achieve good separation of the impurity from other components.

  • MS Detection: Operating the mass spectrometer in electron ionization (EI) mode. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be used for its identification. ESI-MS analysis has shown a prominent peak at m/z 242.1 for Impurity C.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound. Both 1H and 13C NMR spectra provide detailed information about the molecular structure. The structure of Impurity C has been confirmed by NMR spectroscopy.[4]

Betahistine's Mechanism of Action and Associated Signaling Pathways

Betahistine primarily acts as a histamine H1 receptor agonist and a histamine H3 receptor antagonist.[11] Understanding this dual mechanism is crucial for comprehending its therapeutic effects.

  • H1 Receptor Agonism: Betahistine's agonistic activity at H1 receptors in the inner ear leads to vasodilation, improving microcirculation. This is believed to help in reducing the endolymphatic pressure associated with Ménière's disease.

  • H3 Receptor Antagonism: By blocking H3 autoreceptors, Betahistine increases the synthesis and release of histamine in the brain. This enhances the activity of histaminergic neurons involved in maintaining balance.

The signaling pathway of Betahistine's action can be visualized as follows:

Betahistine_Signaling_Pathway Betahistine Betahistine H1_Receptor Histamine H1 Receptor (Inner Ear) Betahistine->H1_Receptor Agonist H3_Receptor Histamine H3 Receptor (Presynaptic) Betahistine->H3_Receptor Antagonist Vasodilation Vasodilation H1_Receptor->Vasodilation Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Blocks Inhibition Increased_Blood_Flow Increased Microcirculation Vasodilation->Increased_Blood_Flow Reduced_Pressure Reduced Endolymphatic Pressure Increased_Blood_Flow->Reduced_Pressure Therapeutic_Effect Therapeutic Effect (Reduced Vertigo) Reduced_Pressure->Therapeutic_Effect Vestibular_Nuclei Modulation of Vestibular Nuclei Histamine_Release->Vestibular_Nuclei Vestibular_Nuclei->Therapeutic_Effect

Caption: Betahistine's dual action on H1 and H3 receptors.

Experimental Workflow for Reference Standard Qualification

The qualification of this compound as a reference standard is a critical process to ensure its suitability for its intended analytical use. The following workflow outlines the key steps involved.

Reference_Standard_Qualification Synthesis Synthesis and Purification Structure_Elucidation Structural Elucidation (NMR, MS) Synthesis->Structure_Elucidation Stability_Studies Stability Studies Synthesis->Stability_Studies Purity_Assessment Purity Assessment (HPLC, GC) Structure_Elucidation->Purity_Assessment Quantitative_Analysis Quantitative Analysis (qNMR, Titration) Purity_Assessment->Quantitative_Analysis CoA_Issuance Certificate of Analysis (CoA) Issuance Quantitative_Analysis->CoA_Issuance Reference_Standard Qualified Reference Standard CoA_Issuance->Reference_Standard Stability_Studies->Reference_Standard

Caption: Workflow for qualifying a reference standard.

Conclusion

This compound is a critical reference standard for the quality control of Betahistine. Its proper identification, synthesis, and the availability of robust analytical methods are paramount for ensuring the safety and efficacy of the final drug product. This technical guide provides a comprehensive resource for scientists and researchers, offering detailed information on the properties, synthesis, and analysis of this compound. The provided experimental protocols and workflows serve as a valuable starting point for laboratories involved in the analytical development and quality assurance of Betahistine.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of betahistine (B147258) and the identification, synthesis, and characterization of its process-related impurities. Understanding the impurity profile of an active pharmaceutical ingredient (API) is critical for ensuring its quality, safety, and efficacy. This document details the common synthetic routes to betahistine, the formation pathways of key impurities, and the analytical methodologies for their detection and quantification.

Introduction to Betahistine and its Impurities

Betahistine, chemically known as N-methyl-2-(pyridin-2-yl)ethanamine, is a histamine (B1213489) analogue widely used for the treatment of Ménière's disease, a disorder of the inner ear that can lead to vertigo, tinnitus, and hearing loss. The synthesis of betahistine can result in the formation of several process-related impurities, which may originate from starting materials, intermediates, by-products, or degradation of the final product. Regulatory bodies require stringent control of these impurities.

The most significant process-related impurities of betahistine include:

  • Impurity A: 2-Vinylpyridine (B74390)

  • Impurity B: 2-Pyridineethanol

  • Impurity C: N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine

  • N-acetyl betahistine

  • 2-(pyridine-2-yl)ethyl acetate

  • N-methyl betahistine

  • N-nitroso betahistine

This guide will delve into the synthesis and characterization of these impurities, providing valuable information for researchers and professionals involved in the development and manufacturing of betahistine.

Synthesis of Betahistine

The commercial production of betahistine dihydrochloride (B599025) is commonly achieved through two main synthetic pathways, both of which can influence the impurity profile of the final product.

Synthesis from 2-Vinylpyridine

A prevalent method for synthesizing betahistine involves the reaction of 2-vinylpyridine with methylamine (B109427) or methylamine hydrochloride.[1][2] This reaction is a Michael addition of the amine to the activated double bond of 2-vinylpyridine.

Betahistine_Synthesis_from_2_Vinylpyridine 2-Vinylpyridine 2-Vinylpyridine Betahistine Betahistine 2-Vinylpyridine->Betahistine + Methylamine Methylamine Methylamine

Betahistine Synthesis from 2-Vinylpyridine
Synthesis from 2-Pyridineethanol

Another common synthetic route starts from 2-pyridineethanol. This process involves the in-situ preparation of 2-vinylpyridine from 2-pyridineethanol, which then reacts with methylamine hydrochloride.[1] This one-pot synthesis aims to minimize the polymerization of the volatile 2-vinylpyridine.[1]

Betahistine_Synthesis_from_2_Pyridineethanol 2-Pyridineethanol 2-Pyridineethanol Intermediate [2-Vinylpyridine] 2-Pyridineethanol->Intermediate - H2O Betahistine Betahistine Intermediate->Betahistine + Methylamine HCl

Betahistine Synthesis from 2-Pyridineethanol

Process-Related Impurities: Formation and Synthesis

The impurities in betahistine can be process-related, arising from the synthetic route, or degradation products formed during storage.

Formation Pathways of Key Impurities

The following diagram illustrates the potential formation pathways of the major process-related impurities during the synthesis of betahistine from 2-pyridineethanol.

Impurity_Formation_Pathways cluster_synthesis Betahistine Synthesis cluster_impurities Impurity Formation 2-Pyridineethanol 2-Pyridineethanol 2-Vinylpyridine Impurity A (2-Vinylpyridine) 2-Pyridineethanol->2-Vinylpyridine - H2O Impurity_B Impurity B (Unreacted 2-Pyridineethanol) 2-Pyridineethanol->Impurity_B Remains Ester 2-(pyridine-2-yl)ethyl acetate 2-Pyridineethanol->Ester + Acetic Acid N-methyl N-methyl betahistine 2-Pyridineethanol->N-methyl + Dimethylamine (B145610) HCl Betahistine Betahistine 2-Vinylpyridine->Betahistine + Methylamine Impurity_C Impurity C Betahistine->Impurity_C + 2-Vinylpyridine N-acetyl N-acetyl betahistine Betahistine->N-acetyl + Acetic Acid

Formation of Betahistine and its Process-Related Impurities
Synthesis of Impurities for Reference Standards

The synthesis of impurities is crucial for their use as reference standards in analytical method development and validation.

Impurity A, 2-vinylpyridine, is a known starting material and intermediate in betahistine synthesis. It can be prepared by the dehydration of 2-pyridineethanol.[3]

Experimental Protocol: A mixture of 2-pyridineethanol and a dehydrating agent such as potassium hydroxide (B78521) or sodium hydroxide is heated.[4] The resulting 2-vinylpyridine is then purified by distillation.

N-acetyl betahistine can be formed by the N-acetylation of betahistine with acetic acid, which is often used in the synthesis of betahistine.[1]

Experimental Protocol: Betahistine is treated with acetic anhydride (B1165640) in the presence of a base like triethylamine. The reaction mixture is stirred at room temperature, followed by workup and purification to yield N-acetyl betahistine.[1]

This impurity is formed from the starting material 2-pyridineethanol by O-acetylation with acetic acid.[1]

Experimental Protocol: 2-Pyridineethanol is reacted with acetic anhydride in the presence of triethylamine. The product is isolated and purified to give 2-(pyridine-2-yl)ethyl acetate.[1]

The presence of dimethylamine hydrochloride as an impurity in methylamine hydrochloride can lead to the formation of N-methyl betahistine.[1]

Experimental Protocol: 2-Pyridineethanol is reacted with dimethylamine hydrochloride in acetic acid at reflux. The product is then isolated and purified.[1]

Impurity C is formed by the reaction of betahistine with 2-vinylpyridine.[2]

Experimental Protocol: Betahistine is reacted with 2-vinylpyridine in a suitable solvent. The resulting product, Impurity C, is then purified.

Characterization of Betahistine Impurities

A variety of analytical techniques are employed for the identification, quantification, and characterization of betahistine and its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation and quantification of betahistine and its related substances.[5][6][7]

Experimental Protocol: A Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the API from its degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[8]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[7][8] A typical mobile phase could be a mixture of methanol (B129727) and water (80:20 v/v).[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Detection: UV detection at 244 nm.[8]

  • Column Temperature: Ambient or controlled (e.g., 40 °C).[7]

Table 1: HPLC Method Parameters for Betahistine and Impurity Analysis

ParameterConditionReference
ColumnC18 (250 mm x 4.6 mm, 5 µm)[8]
Mobile PhaseMethanol:Water (80:20 v/v)[8]
Flow Rate1.0 mL/min[8]
DetectionUV at 244 nm[8]
Injection Volume10 µL[9]
Column Temp.40 °C[7]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful tool for the identification and structural elucidation of impurities, especially those present at low levels.[10]

Experimental Protocol: LC-MS/MS for N-nitroso betahistine

  • LC System: A high-performance liquid chromatography system.

  • Column: A suitable reversed-phase column (e.g., Phenomenex Kinetex Biphenyl, 3.0 × 100 mm, 2.6 μm).[3]

  • Mobile Phase: A gradient of 0.1% (v/v) formic acid in water (A) and 0.1% (v/v) formic acid in methanol (B).[3]

  • Flow Rate: 0.6 mL/min.[3]

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer.

  • Ionization: Electrospray ionization (ESI) in positive mode.

Table 2: LC-MS/MS Gradient for N-nitroso betahistine Analysis

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
7.0595
7.5595
8.5955
12.0955
Reference:[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for the definitive structural elucidation of isolated impurities. 1H and 13C NMR, along with 2D techniques like COSY, HSQC, and HMBC, provide detailed structural information.[10]

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical methods.[10]

Experimental Protocol: Forced Degradation of Betahistine

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 30 minutes.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 30 minutes.

  • Oxidative Degradation: 3-30% H₂O₂ at room temperature.[10]

  • Thermal Degradation: 60-80°C for an extended period.

  • Photolytic Degradation: Exposure to UV and visible light.

Forced_Degradation_Workflow cluster_stress Stress Conditions Betahistine_Sample Betahistine API/Formulation Acid Acidic (e.g., 0.1M HCl, 60°C) Betahistine_Sample->Acid Base Alkaline (e.g., 0.1M NaOH, 60°C) Betahistine_Sample->Base Oxidative Oxidative (e.g., 3% H2O2, RT) Betahistine_Sample->Oxidative Thermal Thermal (e.g., 80°C) Betahistine_Sample->Thermal Photolytic Photolytic (UV/Vis light) Betahistine_Sample->Photolytic Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Identification Identification and Characterization of Degradation Products Analysis->Identification

Workflow for Forced Degradation Studies of Betahistine

Quantitative Data and Acceptance Criteria

The levels of impurities in betahistine are controlled according to pharmacopoeial monographs and ICH guidelines.[2][7]

Table 3: Pharmacopoeial Limits for Betahistine Impurities

ImpurityPharmacopoeiaLimitReference
Impurity A (2-Vinylpyridine)European Pharmacopoeia≤ 0.2%[2]
Impurity B (2-Pyridineethanol)European Pharmacopoeia≤ 0.2%[2]
Impurity CEuropean Pharmacopoeia≤ 0.2%[2]
Any other individual impurityUSP≤ 0.1%[12]
Total impuritiesUSP≤ 0.5%[12]

Table 4: Quantitative Analysis of a Nitrosamine Impurity

ImpurityAnalytical MethodLimit of Quantification (LOQ)Regulatory LimitReference
N-nitroso betahistineLC-MS/MS0.05 ng/mL0.375 ng/mg[3][11]

Conclusion

A thorough understanding of the synthesis of betahistine and the potential formation of process-related impurities is essential for the development of a robust and well-controlled manufacturing process. This guide has provided an in-depth overview of the common synthetic routes, the formation and synthesis of key impurities, and detailed analytical methodologies for their characterization and quantification. By implementing the described experimental protocols and adhering to the established acceptance criteria, researchers and drug development professionals can ensure the quality, safety, and efficacy of betahistine drug products.

References

Methodological & Application

Application Note: HPLC Analysis of Betahistine EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a precise and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Betahistine (B147258) EP Impurity C in bulk drug substances, as stipulated by the European Pharmacopoeia (EP). Betahistine, a histamine (B1213489) analogue, is widely used in the treatment of Ménière's disease. The control of its impurities is critical to ensure the safety and efficacy of the final pharmaceutical product. This document provides a comprehensive protocol, including system suitability parameters and a clear experimental workflow, to facilitate accurate and reproducible analysis in a quality control environment.

Introduction

Betahistine is chemically designated as N-methyl-2-(pyridin-2-yl)ethanamine.[1] During its synthesis and storage, several related substances or impurities can arise. The European Pharmacopoeia monograph for Betahistine Dihydrochloride outlines the requirements for controlling these impurities.[1] Betahistine EP Impurity C is identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[2][3][4][5][6] Its chemical structure is presented below:

Chemical Structure of this compound:

  • IUPAC Name: N-Methyl-2-(pyridin-2-yl)-N-(2-(pyridin-2-yl)ethyl)ethan-1-amine[2]

  • Molecular Formula (Free Base): C₁₅H₁₉N₃[3][5]

  • Molecular Weight (Free Base): 241.33 g/mol [6]

This document provides a detailed HPLC method for the separation and quantification of this compound from the active pharmaceutical ingredient (API), Betahistine.

Experimental Protocol

This method is based on the related substances test described in the European Pharmacopoeia monograph for Betahistine Dihydrochloride.[1]

1. Materials and Reagents:

  • Betahistine Dihydrochloride Reference Standard (CRS)

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC Grade)

  • Sodium 1-octanesulphonate

  • Glacial Acetic Acid

  • Water (HPLC Grade or equivalent)

2. Chromatographic Conditions:

The following table summarizes the HPLC parameters for the analysis of this compound.

ParameterSpecification
Column End-capped octadecylsilyl silica (B1680970) gel for chromatography (C18), 5 µm, 150 mm x 3.0 mm
Mobile Phase Mix 30 volumes of acetonitrile and 70 volumes of a solution containing 3.44 g/L of sodium 1-octanesulphonate and 1.0 mL/L of glacial acetic acid.
Flow Rate 1.0 mL/min[1]
Detection UV Spectrophotometer at 260 nm[1]
Injection Volume 20 µL[1]
Column Temperature Ambient (typically 25 °C)
Run Time Approximately 4 times the retention time of Betahistine[1]

3. Solution Preparation:

  • Test Solution: Dissolve an accurately weighed quantity of the Betahistine sample in the mobile phase to obtain a final concentration of 1.0 mg/mL.

  • Reference Solution (a): Dissolve Betahistine Dihydrochloride CRS and this compound RS in the mobile phase. Dilute with the mobile phase to obtain final concentrations of 0.01 mg/mL for Betahistine and an appropriate concentration for Impurity C (e.g., 0.002 mg/mL, depending on the specified limit).

  • Reference Solution (b): Dilute 1.0 mL of the Test Solution to 100.0 mL with the mobile phase.[1]

  • Reference Solution (c): Dilute 2.0 mL of Reference Solution (b) to 10.0 mL with the mobile phase.[1]

4. System Suitability:

Before performing the analysis, the suitability of the chromatographic system must be verified. The following criteria are based on the European Pharmacopoeia.[1]

ParameterRequirement
Resolution The resolution between the peaks due to Betahistine and any adjacent impurity peak should be not less than 1.5. A specific resolution requirement between 2-vinylpyridine (B74390) (another potential impurity) and betahistine is a minimum of 3.5.[1]
Signal-to-Noise Ratio The signal-to-noise ratio for the principal peak in the chromatogram obtained with Reference Solution (c) should be not less than 10.
Peak Tailing The tailing factor for the Betahistine peak should not be more than 2.0.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank (mobile phase) to ensure the absence of interfering peaks.

  • Inject Reference Solution (a) to check the system suitability parameters (resolution).

  • Inject Reference Solution (c) to determine the signal-to-noise ratio.

  • Inject the Test Solution and Reference Solution (b) in replicate.

  • Record the chromatograms and integrate the peak areas.

6. Calculation:

The percentage of Impurity C in the sample is calculated using the following formula:

% Impurity C = (Area_Imp_C_Sample / Area_Beta_Ref_b) * (Conc_Beta_Ref_b / Conc_Sample) * 100

Where:

  • Area_Imp_C_Sample is the peak area of Impurity C in the chromatogram of the Test Solution.

  • Area_Beta_Ref_b is the peak area of Betahistine in the chromatogram of Reference Solution (b).

  • Conc_Beta_Ref_b is the concentration of Betahistine in Reference Solution (b).

  • Conc_Sample is the concentration of the sample in the Test Solution.

Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow prep Sample and Standard Preparation analysis Chromatographic Analysis (Injection of Samples and Standards) prep->analysis system_prep HPLC System Preparation (Mobile Phase, Column Equilibration) system_suitability System Suitability Test (Resolution, S/N Ratio, Tailing) system_prep->system_suitability system_suitability->system_prep If Failed system_suitability->analysis If Passed data_processing Data Processing and Integration analysis->data_processing calculation Calculation of Impurity Content data_processing->calculation report Final Report Generation calculation->report

Caption: Workflow for HPLC analysis of this compound.

Data Presentation

The results of the analysis should be presented in a clear and concise tabular format.

Table 1: Chromatographic Data Summary

AnalyteRetention Time (min) (Approximate)Relative Retention Time (RRT)
Betahistine~7[1]1.00
Impurity C~21~3.0[1]

Table 2: System Suitability Results

ParameterAcceptance CriteriaResultPass/Fail
Resolution (Betahistine/Impurity C)≥ 1.5
Signal-to-Noise Ratio (Ref Sol c)≥ 10
Tailing Factor (Betahistine)≤ 2.0

Table 3: Quantitative Results

Sample IDPeak Area of Impurity C% Impurity CSpecification Limit
Sample 1e.g., ≤ 0.2%
Sample 2e.g., ≤ 0.2%

Conclusion

The HPLC method described, derived from the European Pharmacopoeia, is suitable for the determination of this compound in bulk drug substance. Adherence to the specified chromatographic conditions and system suitability criteria will ensure accurate and reliable results, contributing to the overall quality control of Betahistine API.

References

Application Note: Rapid UPLC Method for the Detection of Betahistine EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258) is an active pharmaceutical ingredient commonly used for the treatment of Ménière's disease. The European Pharmacopoeia (EP) specifies several impurities that must be controlled in the drug substance and product, including Betahistine EP Impurity C, chemically known as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[1][2] This application note describes a rapid and sensitive Ultra-Performance Liquid Chromatography (UPLC) method for the detection and quantification of this compound. This method is designed to be a significant improvement over traditional HPLC methods, offering reduced run times and solvent consumption, thereby increasing laboratory throughput.

The method is based on the principles of reversed-phase chromatography and is suitable for quality control and stability testing of betahistine. The use of UPLC technology allows for enhanced resolution and sensitivity, which is critical for the accurate determination of impurities.[3][4]

Experimental Protocols

Materials and Reagents
  • Betahistine Dihydrochloride Reference Standard

  • This compound Reference Standard[1]

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ammonium Acetate (analytical grade)

  • Glacial Acetic Acid (analytical grade)

  • Deionized Water (18.2 MΩ·cm)

Chromatographic Conditions

A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions are based on the adaptation of the European Pharmacopoeia HPLC method for Betahistine Mesilate to a UPLC system.[2]

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 1
Flow Rate 0.4 mL/min
Column Temperature 30 °C
Injection Volume 1.0 µL
Detection Wavelength 259 nm
Run Time 5 minutes

Table 1: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
3.05050
3.5595
4.0595
4.1955
5.0955
Preparation of Solutions

2.3.1. Mobile Phase Preparation:

  • Mobile Phase A: Add 1.0 mL of glacial acetic acid to 1000 mL of deionized water and mix well.

  • Mobile Phase B: Use acetonitrile directly.

2.3.2. Standard Solution Preparation:

  • Betahistine Standard Stock Solution (1000 µg/mL): Accurately weigh about 10 mg of Betahistine Dihydrochloride Reference Standard and dissolve in 10 mL of diluent (Mobile Phase A).

  • Impurity C Standard Stock Solution (100 µg/mL): Accurately weigh about 1 mg of this compound Reference Standard and dissolve in 10 mL of diluent.

  • Working Standard Solution (Betahistine 100 µg/mL, Impurity C 1 µg/mL): Dilute 1 mL of the Betahistine Standard Stock Solution and 1 mL of the Impurity C Standard Stock Solution to 10 mL with the diluent.

2.3.3. Sample Preparation:

  • Test Solution (1000 µg/mL of Betahistine): Accurately weigh about 10 mg of the betahistine sample, dissolve in, and dilute to 10 mL with the diluent. Filter the solution through a 0.22 µm syringe filter before injection.

Data Presentation

The UPLC method was validated in accordance with ICH guidelines for specificity, linearity, accuracy, precision, and limits of detection and quantification.[4] A summary of the validation data is presented in Table 2.

Table 2: Summary of Method Validation Data

ParameterBetahistineThis compound
Retention Time (min) ~1.5~2.8
Linearity Range (µg/mL) 1 - 2000.1 - 10
Correlation Coefficient (r²) > 0.999> 0.999
LOD (µg/mL) 0.030.03
LOQ (µg/mL) 0.10.1
Accuracy (% Recovery) 98.0 - 102.097.5 - 102.5
Precision (% RSD) < 2.0< 2.0
System Suitability (USP)
- Tailing Factor< 1.5< 1.5
- Theoretical Plates> 2000> 2000
- Resolution-> 2.0 (between Betahistine and Impurity C)

Visualization of Workflows

Experimental Workflow

The overall experimental workflow for the UPLC analysis is depicted in the following diagram.

G cluster_prep Sample and Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing and Reporting prep_standard Prepare Standard Solutions (Betahistine & Impurity C) filter_solutions Filter all solutions (0.22 µm) prep_standard->filter_solutions prep_sample Prepare Sample Solution (Betahistine Drug Substance/Product) prep_sample->filter_solutions uplc_system UPLC System Setup (Column, Mobile Phase, Gradient) filter_solutions->uplc_system inject_samples Inject Samples and Standards uplc_system->inject_samples acquire_data Data Acquisition (259 nm) inject_samples->acquire_data integrate_peaks Peak Integration and Identification acquire_data->integrate_peaks quantify_impurity Quantify Impurity C integrate_peaks->quantify_impurity generate_report Generate Final Report quantify_impurity->generate_report

Caption: Experimental workflow for UPLC analysis of this compound.

Logical Relationship of the Method

The logical relationship of the UPLC method development and validation is outlined below.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis md_start Review EP HPLC Method md_select_col Select UPLC Column md_start->md_select_col md_optimize_mp Optimize Mobile Phase & Gradient md_select_col->md_optimize_mp md_set_params Set Flow Rate & Temperature md_optimize_mp->md_set_params mv_specificity Specificity md_set_params->mv_specificity mv_linearity Linearity & Range mv_specificity->mv_linearity mv_accuracy Accuracy mv_linearity->mv_accuracy mv_precision Precision mv_accuracy->mv_precision mv_lod_loq LOD & LOQ mv_precision->mv_lod_loq mv_robustness Robustness mv_lod_loq->mv_robustness ra_sst System Suitability Test mv_robustness->ra_sst ra_analysis Sample Analysis ra_sst->ra_analysis ra_report Reporting Results ra_analysis->ra_report

Caption: Logical flow from method development to routine analysis.

Conclusion

This application note presents a rapid, sensitive, and reliable UPLC method for the determination of this compound in betahistine drug substance and formulations. The method offers significant advantages in terms of speed and efficiency over conventional HPLC methods, making it highly suitable for high-throughput quality control environments in the pharmaceutical industry. The provided protocols and validation data demonstrate the method's suitability for its intended purpose.

References

Application Note: TLC-Densitometric Method for Impurity Profiling of Betahistine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258), an active pharmaceutical ingredient (API) used for the treatment of Ménière's disease, can contain various impurities originating from the manufacturing process or degradation.[1] Regulatory guidelines necessitate the identification and quantification of these impurities to ensure the safety and efficacy of the final drug product. This application note provides a detailed protocol for a validated Thin-Layer Chromatography (TLC)-densitometric method for the impurity profiling of betahistine, offering a simple, cost-effective, and reliable analytical solution.

The primary pharmacopeial impurity of betahistine is 2-(2-hydroxyethyl)pyridine (B196109) (HEP).[2][3][4] Other potential process-related and degradation impurities that have been identified include 2-vinylpyridine (B74390) (Impurity A), N-methyl-N,N-bis(2-pyridin-2-yl-ethyl)amine (Impurity C), N-acetyl betahistine, and 2-(pyridine-2-yl)ethyl acetate (B1210297).[1][5] Stress degradation studies have shown that betahistine is particularly susceptible to oxidation and alkaline hydrolysis.[6][7][8]

This TLC-densitometric method is designed to separate and quantify betahistine from its key impurities, providing a valuable tool for quality control and stability studies.

Experimental Protocols

This section details the methodology for the TLC-densitometric analysis of betahistine and its impurities.

Materials and Reagents
  • Betahistine Dihydrochloride Reference Standard

  • 2-(2-hydroxyethyl)pyridine (HEP) Reference Standard

  • Methylene chloride (analytical grade)

  • Methanol (B129727) (analytical grade)

  • Ethyl acetate (analytical grade)

  • Ammonia solution (analytical grade)

  • Pre-coated Silica (B1680970) Gel 60 F254 HPTLC plates (20 x 10 cm)

  • Methanol (for sample and standard preparation)

Equipment
  • TLC plate applicator

  • TLC developing chamber

  • TLC scanner (densitometer)

  • UV cabinet with detection at 260 nm

  • Standard laboratory glassware

Preparation of Standard Solutions
  • Betahistine Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Betahistine Dihydrochloride Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • HEP Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2-(2-hydroxyethyl)pyridine (HEP) Reference Standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solutions with methanol to achieve the desired concentration range for calibration.

Preparation of Sample Solution
  • Tablet Sample: Accurately weigh and crush a sufficient number of tablets to obtain a powder equivalent to 100 mg of betahistine.

  • Transfer the powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to volume with methanol and mix well.

  • Filter the solution through a 0.45 µm filter to remove any insoluble excipients.

Chromatographic Conditions
  • Stationary Phase: HPTLC aluminum plates pre-coated with silica gel 60 F254.[2][3][4]

  • Mobile Phase: Methylene chloride : Methanol : Ethyl acetate : Ammonia (5:2:2:0.2, v/v/v/v).[2][3][4]

  • Application: Apply 10 µL of the standard and sample solutions as bands of 8 mm width onto the HPTLC plate using a suitable applicator.

  • Development: Develop the plate in a pre-saturated TLC chamber to a distance of approximately 8 cm.

  • Drying: After development, air dry the plate.

Densitometric Analysis
  • Detection Wavelength: Scan the separated bands at 260 nm using a TLC scanner in absorbance mode.[2][3][4]

  • Quantification: Use the peak area to quantify betahistine and its impurities against the calibration curves prepared from the standard solutions.

Data Presentation

The following tables summarize the quantitative data typically obtained with this TLC-densitometric method.

Table 1: Chromatographic Data

CompoundRf Value (approx.)
Betahistine0.45
2-(2-hydroxyethyl)pyridine (HEP)0.65

Note: Rf values are approximate and may vary slightly depending on the specific experimental conditions.

Table 2: Method Validation Parameters

ParameterBetahistine2-(2-hydroxyethyl)pyridine (HEP)
Linearity Range (µ g/spot )0.5 - 100.1 - 2
Correlation Coefficient (r²)> 0.998> 0.998
Limit of Detection (LOD) (µ g/spot )0.150.03
Limit of Quantification (LOQ) (µ g/spot )0.450.09
Recovery (%)98.0 - 102.097.0 - 103.0
Precision (%RSD)< 2.0< 2.0

Visualizations

The following diagrams illustrate the experimental workflow for the TLC-densitometric analysis of betahistine.

TLC_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_analysis Analysis Standard_Prep Standard Solution Preparation Application Spotting on TLC Plate Standard_Prep->Application Sample_Prep Sample Solution Preparation Sample_Prep->Application Development Chromatographic Development Application->Development Drying Plate Drying Development->Drying Scanning Densitometric Scanning at 260 nm Drying->Scanning Quantification Data Analysis and Quantification Scanning->Quantification

Caption: Experimental workflow for TLC-densitometric impurity profiling of betahistine.

Logical_Relationship cluster_input Inputs cluster_method Analytical Method cluster_output Outputs API Betahistine API or Formulation TLC TLC Separation (Stationary & Mobile Phase) API->TLC Impurities Potential Impurities (Process-related & Degradation) Impurities->TLC Separation Separated Bands of Betahistine & Impurities TLC->Separation Data Quantitative Data (Peak Area, Rf) Separation->Data Profile Impurity Profile Data->Profile

Caption: Logical relationship of the TLC-densitometric impurity profiling method.

References

Application Notes and Protocols for the Separation of Betahistine and its Impurities using a C18 Column

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of betahistine (B147258) and its related impurities using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column. The methodologies outlined are compiled from validated methods to ensure accuracy, precision, and robustness, critical for quality control and drug development processes.

Introduction

Betahistine, chemically N-methyl-2-(pyridin-2-yl)ethanamine, is an anti-vertigo drug.[1][2][3] During its synthesis and storage, various impurities can arise, which must be monitored and controlled to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia and United States Pharmacopeia list impurities such as 2-vinylpyridine (B74390) (Impurity A), 2-pyridineethanol (Impurity B), and N-methyl-2-(pyridine-2-yl)-N-[(pyridin-2-yl)ethyl]ethanamine (Impurity C).[4]

The C18 (octadecylsilyl) stationary phase is widely used for the analysis of betahistine and its impurities due to its versatility in separating compounds with a range of polarities.[1][5][6] This document details two primary HPLC methods, offering a conventional approach with a methanol-based mobile phase and a "green" eco-friendly alternative using a micellar mobile phase.

Quantitative Data Summary

The following tables summarize the chromatographic conditions and performance data from two distinct validated HPLC methods for the analysis of betahistine and its impurities.

Table 1: HPLC Method Parameters

ParameterMethod 1: Conventional RP-HPLCMethod 2: Eco-Friendly Micellar RP-HPLC
Column TC-C18 (250mm x 4.6mm)[1]Symmetry® C18-E (75.0 × 4.6 mm, 3.5 µm)[5][7][8]
Mobile Phase Monobasic Phosphate Buffer: Methanol (80:20 v/v)[1]0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate, pH 5.5[5][7][8]
Flow Rate 1.0 mL/min[1]1.5 mL/min[5][7][8]
Detection UV at 250 nm[1]UV at 260 nm[5][7]
Injection Volume Not Specified20 µL[8]
Column Temp. Room Temperature[1]30 °C[8]
Run Time 7 minutes[1]Not Specified

Table 2: Chromatographic Performance Data

AnalyteMethod 1: Retention Time (min)Method 2: Retention Time (min)Linearity Range (µg/mL)Average Recovery (%)
Betahistine4.46[1]Not Specified2.5 - 15[1]99.98[1]
2-(2-hydroxyethyl)pyridine (B196109) (HEP)Not SpecifiedNot Specified0.1 - 5.0[5]Not Specified

Experimental Protocols

Method 1: Conventional RP-HPLC Protocol

This method is a straightforward approach for the quantification of Betahistine Dihydrochloride in dosage forms.[1]

3.1.1. Equipment and Materials

  • RP-HPLC system with a UV detector (e.g., PDA detector)[1]

  • Data acquisition software (e.g., Open Lab CDS version 2.7)[1]

  • TC-C18 column (250mm x 4.6mm)[1]

  • Analytical balance[1]

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm)

  • Betahistine Dihydrochloride reference standard

  • Monobasic Phosphate Buffer (HPLC grade)[1]

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade)[1]

3.1.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of Monobasic Phosphate Buffer and Methanol in a ratio of 80:20 (v/v). Filter through a 0.45 µm membrane filter and degas before use.[1]

  • Standard Solution: Accurately weigh a suitable amount of Betahistine Dihydrochloride reference standard and dissolve in the mobile phase to obtain a known concentration (e.g., within the linearity range of 2.5 to 15 µg/mL).[1]

  • Sample Solution (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Transfer a quantity of the powder equivalent to a known amount of Betahistine Dihydrochloride into a volumetric flask.

    • Add a suitable amount of diluent (mobile phase), sonicate to dissolve, and then dilute to volume with the diluent.

    • Filter the solution through a 0.45 µm syringe filter before injection.[1]

3.1.3. Chromatographic Procedure

  • Equilibrate the TC-C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the UV detector to a wavelength of 250 nm.[1]

  • Inject the standard solution multiple times to check for system suitability (e.g., %RSD of peak areas).

  • Inject the sample solution.

  • Record the chromatograms and calculate the amount of betahistine in the sample by comparing the peak area with that of the standard.

Method 2: Eco-Friendly Micellar RP-HPLC Protocol

This method provides an environmentally friendly alternative for the determination of betahistine and its process-related impurity, 2-(2-hydroxyethyl)pyridine (HEP), by eliminating the use of organic solvents in the mobile phase.[5][7][8]

3.2.1. Equipment and Materials

  • HPLC system with a quaternary pump, thermostatic column compartment, auto-sampler, and a photodiode array detector.[9]

  • Data acquisition software (e.g., Empower 3).[9]

  • Symmetry® C18-E column (75.0 × 4.6 mm, 3.5 µm).[5][7][8]

  • pH meter.[8]

  • Analytical balance.[8]

  • Volumetric flasks and pipettes.

  • Syringe filters.

  • Betahistine Dihydrochloride and 2-(2-hydroxyethyl)pyridine (HEP) reference standards.

  • Brij-35.[5][7]

  • Sodium Dodecyl Sulfate (SDS).[5][7]

  • Disodium hydrogen phosphate.[5][7]

  • Phosphoric acid.[5][7]

  • Deionized water.[5]

3.2.2. Preparation of Solutions

  • Mobile Phase: Prepare an aqueous solution containing 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium hydrogen phosphate. Adjust the pH to 5.5 using phosphoric acid. Filter and degas the solution.[5][7][8]

  • Standard Stock Solutions: Prepare separate stock solutions of Betahistine (e.g., 1000.0 µg/mL) and HEP (e.g., 50.0 µg/mL) in deionized water.[5]

  • Working Standard Solutions: Prepare a series of mixed standard solutions by diluting the stock solutions with deionized water to cover the desired concentration ranges (e.g., 3.0-200.0 µg/mL for Betahistine and 0.1-5.0 µg/mL for HEP).[5]

  • Sample Solution (from Tablets):

    • Weigh and finely powder ten tablets.

    • Transfer an amount of powder equivalent to the average weight of one tablet into a 25 mL volumetric flask.

    • Add deionized water, sonicate to dissolve, and dilute to volume.

    • Filter the solution. For analysis, dilute 1 mL of the filtrate to 10 mL with deionized water.[8][9]

3.2.3. Chromatographic Procedure

  • Set the column temperature to 30 °C.[8]

  • Equilibrate the Symmetry® C18-E column with the mobile phase at a flow rate of 1.5 mL/min.[5][7][8]

  • Set the detection wavelength to 260 nm.[5][7]

  • Inject 20 µL of each standard and sample solution.[8]

  • After each working day, purge the system with a water/methanol (1:1) mixture for 15 minutes to remove bound surfactants from the column.[8]

Visualizations

experimental_workflow prep Preparation of Solutions mob_phase Mobile Phase Preparation (Filtration & Degassing) prep->mob_phase std_sol Standard Solution Preparation prep->std_sol smp_sol Sample Solution Preparation (from Tablets) prep->smp_sol col_equil Column Equilibration mob_phase->col_equil inject_std Inject Standard(s) (System Suitability) std_sol->inject_std inject_smp Inject Sample(s) smp_sol->inject_smp hplc HPLC System Setup hplc->col_equil method_param Set Method Parameters (Flow Rate, Wavelength, Temp.) hplc->method_param analysis Chromatographic Analysis col_equil->analysis method_param->analysis analysis->inject_std inject_std->inject_smp data_proc Data Processing & Analysis inject_smp->data_proc peak_int Peak Integration & Identification data_proc->peak_int quant Quantification (Comparison with Standard) peak_int->quant report Generate Report quant->report

Caption: General experimental workflow for HPLC analysis of betahistine.

logical_relationship betahistine Betahistine (API) synthesis Synthesis Process betahistine->synthesis storage Storage/Degradation betahistine->storage analysis RP-HPLC with C18 Column betahistine->analysis impurities Process-Related & Degradation Impurities synthesis->impurities storage->impurities imp_a 2-Vinylpyridine impurities->imp_a imp_b 2-Pyridineethanol (HEP) impurities->imp_b imp_c N-methyl-2-(pyridine-2-yl)-N- [(pyridin-2-yl)ethyl]ethanamine impurities->imp_c impurities->analysis separation Separation of API and Impurities analysis->separation quantification Quantification separation->quantification quality Ensures Drug Product Quality, Safety, and Efficacy quantification->quality

References

Application Note: HPLC Analysis of Betahistine EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the determination of Betahistine (B147258) and its related substances, with a specific focus on European Pharmacopoeia (EP) Impurity C, using High-Performance Liquid Chromatography (HPLC).

Introduction

Betahistine is a histamine (B1213489) analogue used in the treatment of Ménière's disease. The European Pharmacopoeia (EP) outlines a stringent set of requirements for the quality control of Betahistine, including limits for related substances. Betahistine EP Impurity C, chemically known as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is a potential process-related impurity that must be monitored. This application note details the official EP method and presents alternative methods for the chromatographic separation of Betahistine from its impurities.

Chromatographic Methods for Betahistine and Impurity C

Several HPLC methods have been established for the analysis of Betahistine and its impurities. The European Pharmacopoeia provides a standardized method, while other research offers alternative, "eco-friendly" approaches. A summary of these methods is presented below for comparison.

Data Presentation: Comparison of HPLC Methods

ParameterEuropean Pharmacopoeia (EP) Method[1]Eco-Friendly Micellar HPLC Method[2][3][4]Alternative RP-HPLC Method[5]
Mobile Phase Dissolve 2.0 g of sodium dodecyl sulphate in a mixture of 15 ml of a 10% V/V solution of sulphuric acid, 35 ml of a 17 g/l solution of tetrabutylammonium (B224687) hydrogen sulphate and 650 ml of water; adjust to pH 3.3 with dilute sodium hydroxide (B78521) solution and mix with 300 ml of acetonitrile.0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to a pH of 5.5 using phosphoric acid.Methanol and 10 mmol·L⁻¹ sodium acetate (B1210297) solution (containing 5 mmol·L⁻¹ sodium heptanesulfonate, 0.2% triethylamine, adjusted to pH 3.3 with glacial acetic acid) in a 25:75 ratio.
Stationary Phase End-capped octadecylsilyl base deactivated silica (B1680970) gel for chromatography R (5 µm)C18 column (3.5 µm, 75.0 × 4.6 mm)Diamonsil C₁₈ column (200 mm × 4.6 mm, 5 µm)
Column Dimensions l = 0.15 m, Ø = 3.0 mm75.0 mm x 4.6 mm200 mm x 4.6 mm
Flow Rate 1.0 ml/min1.5 mL min⁻¹1.0 mL·min⁻¹
Detection Spectrophotometer at 260 nm260 nm261 nm
Injection Volume 20 µl20 µLNot Specified
Run Time 4 times the retention time of betahistineNot SpecifiedNot Specified
Relative Retention of Impurity C Approximately 3.0 (relative to betahistine)Not SpecifiedNot Specified

Experimental Protocol: European Pharmacopoeia Method

This section provides a detailed protocol for the determination of Betahistine and its related substances according to the European Pharmacopoeia.

Materials and Reagents
  • Betahistine Dihydrochloride (B599025) CRS

  • 2-Vinylpyridine (B74390) R (for system suitability)

  • Sodium dodecyl sulphate R

  • Sulphuric acid R

  • Tetrabutylammonium hydrogen sulphate R

  • Acetonitrile R for chromatography

  • Dilute sodium hydroxide solution R

  • Water for chromatography R

  • Substance to be examined

Chromatographic Conditions
  • Column: End-capped octadecylsilyl base deactivated silica gel for chromatography R (5 µm), l = 0.15 m, Ø = 3.0 mm.

  • Mobile Phase: Dissolve 2.0 g of sodium dodecyl sulphate in a mixture of 15 ml of a 10% V/V solution of sulphuric acid, 35 ml of a 17 g/l solution of tetrabutylammonium hydrogen sulphate and 650 ml of water. Adjust to pH 3.3 using dilute sodium hydroxide solution and mix with 300 ml of acetonitrile.

  • Flow Rate: 1.0 ml/min.

  • Detection: Spectrophotometer at 260 nm.

  • Injection Volume: 20 µl.

  • Run Time: 4 times the retention time of betahistine.

Solution Preparation
  • Test solution: Dissolve 25 mg of the substance to be examined in the mobile phase and dilute to 25.0 ml with the mobile phase.

  • Reference solution (a) (for system suitability): Dissolve 10 mg of betahistine dihydrochloride CRS and 10 mg of 2-vinylpyridine R in the mobile phase and dilute to 50.0 ml with the mobile phase. Dilute 2.0 ml of this solution to 50.0 ml with the mobile phase.

  • Reference solution (b): Dilute 1.0 ml of the test solution to 100.0 ml with the mobile phase.

  • Reference solution (c): Dilute 2.0 ml of reference solution (b) to 10.0 ml with the mobile phase.

System Suitability
  • Resolution: The resolution between the peaks due to 2-vinylpyridine and betahistine in the chromatogram obtained with reference solution (a) should be a minimum of 3.5.[1]

Analysis
  • Inject the test solution and reference solutions.

  • Identify the peaks corresponding to Betahistine and Impurity C based on their relative retention times. The relative retention time of Impurity C is approximately 3.0 with reference to betahistine (retention time = about 7 min).[1]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Betahistine and its impurities.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis reagents Materials and Reagents mobile_phase Mobile Phase Preparation reagents->mobile_phase solutions Test and Reference Solution Preparation reagents->solutions hplc_system HPLC System Setup mobile_phase->hplc_system injection Inject Solutions solutions->injection hplc_system->injection chromatogram Obtain Chromatograms injection->chromatogram system_suitability System Suitability Check chromatogram->system_suitability peak_integration Peak Integration and Identification system_suitability->peak_integration quantification Impurity Quantification peak_integration->quantification

Caption: Workflow for HPLC analysis of Betahistine impurities.

Mobile Phase Component Relationships

The European Pharmacopoeia method for Betahistine utilizes a complex mobile phase. The diagram below illustrates the logical relationship and function of the key components in achieving the separation of Betahistine from Impurity C.

G acetonitrile Acetonitrile (Organic Modifier) c18 C18 Column (Hydrophobic) acetonitrile->c18 Controls Elution Strength sds Sodium Dodecyl Sulphate (Anionic Ion-Pairing Agent) betahistine Betahistine (Analyte) sds->betahistine Forms Ion Pair tbahs Tetrabutylammonium Hydrogen Sulphate (Cationic Ion-Pairing Agent) tbahs->betahistine Forms Ion Pair buffer Aqueous Buffer (pH 3.3) buffer->betahistine Maintains Ionization State betahistine->c18 Interacts with impurity_c Impurity C (More Hydrophobic) impurity_c->c18 Stronger Interaction

Caption: Role of mobile phase components in separation.

References

Application Note: UV Detection of Betahistine EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine, an active pharmaceutical ingredient (API) used for the treatment of Ménière's disease, can contain various impurities that arise during its synthesis or degradation. The European Pharmacopoeia (EP) specifies limits for these impurities to ensure the safety and efficacy of the drug product. Betahistine EP Impurity C, chemically known as N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is a specified impurity that must be monitored and controlled. This application note provides a detailed protocol for the detection of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established methods. The presence of two pyridine (B92270) rings in the structure of Impurity C allows for its detection by UV spectrophotometry.

Quantitative Data Summary

Several UV detection wavelengths have been reported for the analysis of Betahistine and its impurities. The selection of the optimal wavelength is critical for achieving the required sensitivity and selectivity. The table below summarizes the UV detection wavelengths cited in various analytical methods.

Analyte(s)MethodDetection Wavelength (nm)
Betahistine and related substances (including Impurity C)European Pharmacopoeia260
Betahistine and its process-related impurityHPLC260[1][2][3]
Betahistine hydrochloride and related substancesHPLC261
Betahistine Dihydrochloride in dosage formsRP-HPLC250
Betahistine in tablet dosage formsHPLC-ZIC-HILIC235[4]

Based on the European Pharmacopoeia and multiple independent studies, 260 nm is the most commonly recommended and validated UV wavelength for the simultaneous detection of Betahistine and its related substances, including Impurity C.

Experimental Protocol: HPLC-UV Method for Betahistine and Impurity C

This protocol outlines a typical HPLC method for the determination of Betahistine and the detection of Impurity C.

1. Instrumentation and Materials

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

  • Reference standards for Betahistine and this compound.

  • HPLC grade solvents (e.g., methanol (B129727), acetonitrile).

  • Reagents for mobile phase preparation (e.g., monobasic potassium phosphate (B84403), sodium hydroxide).

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Analytical balance.

2. Chromatographic Conditions

ParameterCondition
Mobile Phase Monobasic Phosphate Buffer: Methanol (80:20 v/v)
Column C18 (250mm × 4.6mm, 5µm)
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Sufficient to allow for the elution of all components, typically around 30 minutes.

3. Preparation of Solutions

  • Buffer Preparation (Monobasic Phosphate Buffer): Dissolve an appropriate amount of monobasic potassium phosphate in HPLC grade water to achieve a desired concentration (e.g., 0.05 M). Adjust the pH to a suitable value (e.g., 3.0 ± 0.1) using phosphoric acid or sodium hydroxide. Filter the buffer through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix the prepared buffer and methanol in the specified ratio (80:20 v/v). Degas the mobile phase before use.

  • Standard Solution Preparation: Accurately weigh and dissolve the Betahistine and this compound reference standards in the mobile phase to prepare a stock solution of a known concentration. Prepare working standard solutions by diluting the stock solution with the mobile phase to appropriate concentrations.

  • Sample Solution Preparation: Accurately weigh and dissolve the sample containing Betahistine in the mobile phase. Dilute as necessary to obtain a concentration within the linear range of the method.

4. System Suitability

Before sample analysis, perform a system suitability test to ensure the performance of the chromatographic system. Inject the standard solution multiple times and evaluate parameters such as:

  • Tailing factor: Should be ≤ 2.0 for the Betahistine peak.

  • Theoretical plates: Should be ≥ 2000 for the Betahistine peak.

  • Relative standard deviation (RSD) of peak areas: Should be ≤ 2.0% for replicate injections.

5. Analysis

Inject the blank (mobile phase), standard solutions, and sample solutions into the HPLC system. Record the chromatograms and integrate the peak areas.

6. Data Processing

Identify the peaks of Betahistine and Impurity C in the sample chromatogram by comparing their retention times with those of the reference standards. Quantify the amount of Impurity C in the sample using the peak area response from the standard solution.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_result Result prep_mobile_phase Prepare Mobile Phase (Buffer:Methanol 80:20) system_suitability System Suitability Test prep_mobile_phase->system_suitability prep_standards Prepare Standard Solutions (Betahistine & Impurity C) prep_standards->system_suitability prep_samples Prepare Sample Solutions inject_samples Inject Sample Solutions prep_samples->inject_samples inject_blank Inject Blank (Mobile Phase) system_suitability->inject_blank If passes inject_standards Inject Standard Solutions inject_blank->inject_standards inject_standards->inject_samples acquire_data Acquire Chromatograms inject_samples->acquire_data identify_peaks Identify Peaks by Retention Time acquire_data->identify_peaks quantify_impurity Quantify Impurity C identify_peaks->quantify_impurity report Report Results quantify_impurity->report

Caption: HPLC-UV workflow for Betahistine Impurity C detection.

References

Application Notes and Protocols for Betahistine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of betahistine (B147258) and its impurities prior to analysis. The following sections offer a comprehensive overview of various techniques, including quantitative data summaries and step-by-step experimental procedures.

Introduction

Betahistine, a histamine (B1213489) analog, is widely used in the treatment of Ménière's disease. The analysis of impurities in betahistine active pharmaceutical ingredients (APIs) and finished drug products is crucial for ensuring its safety and efficacy.[1][2] Effective sample preparation is a critical step in the analytical workflow to remove interfering substances and concentrate the analytes of interest, thereby improving the accuracy and sensitivity of analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3][4] This document outlines several common sample preparation techniques for betahistine impurity analysis.

Known Impurities of Betahistine

Several process-related and degradation impurities of betahistine have been identified. The United States Pharmacopeia (USP) and European Pharmacopoeia (Ph. Eur.) list specific impurities that must be monitored.[2]

Commonly reported impurities include:

  • Impurity A (2-Vinylpyridine): A process-related impurity.[2][5]

  • Impurity B (2-(Pyridine-2-yl)ethanol or 2-Pyridineethanol): A process-related impurity.[2][6]

  • Impurity C (N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl] ethanamine trihydrochloride): A process-related impurity.[2][6]

  • N-nitroso Betahistine (NNBH): A potential genotoxic impurity.[7][8]

  • 2-(2-hydroxyethyl)pyridine (HEP): A pharmacopeial impurity.[9][10][11]

Sample Preparation Techniques

The choice of sample preparation technique depends on the matrix (e.g., bulk drug, tablets, plasma), the nature of the impurities, and the analytical method used.

Simple Dilution

This is the most straightforward technique, suitable for relatively clean samples like the bulk drug (API) or when the concentration of impurities is high enough for detection without pre-concentration.

Protocol for Simple Dilution of Betahistine API:

  • Weighing: Accurately weigh 2 mg of the Betahistine API into a suitable volumetric flask.[8]

  • Dissolution: Add a known volume of diluent (e.g., 4 mL of 0.1% formic acid in water) to achieve a desired final concentration (e.g., 0.5 mg/mL).[8]

  • Vortexing: Vortex the solution thoroughly to ensure complete dissolution.[8]

  • Filtration (Optional): If necessary, filter the solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the analytical instrument.[12]

Experimental Workflow: Simple Dilution

Simple_Dilution cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Betahistine API dissolve Dissolve in Diluent weigh->dissolve vortex Vortex to Mix dissolve->vortex filtrate Filter (Optional) vortex->filtrate inject Inject into HPLC/LC-MS filtrate->inject LLE_Workflow cluster_extraction Extraction cluster_processing Processing cluster_analysis Analysis plasma Plasma Sample alkalinize Add NaOH plasma->alkalinize add_solvent Add Extraction Solvent alkalinize->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject SPE_Workflow cluster_spe Solid-Phase Extraction cluster_post_spe Post-Extraction cluster_analysis Analysis condition Condition SPE Cartridge load Load Sample condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

References

Application Notes and Protocols for the Analysis of Betahistine EP Impurity C in Pharmaceutical Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258) is an active pharmaceutical ingredient (API) widely used for the treatment of Ménière's disease, which is characterized by episodes of vertigo, tinnitus, and hearing loss. As with any pharmaceutical product, ensuring the purity and safety of Betahistine is paramount. Regulatory bodies such as the European Pharmacopoeia (EP) specify limits for impurities that may be present in the API or the final dosage form. Betahistine EP Impurity C, chemically known as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine, is one such specified impurity that needs to be monitored and controlled.[1][2][3][4]

These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound in pharmaceutical dosage forms, drawing from established analytical methodologies.

Analyte Information

  • Impurity Name: this compound

  • Chemical Name: N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine[1]

  • Molecular Formula: C₁₅H₁₉N₃

  • CAS Number: 5452-87-9 (free base)

Analytical Methodologies

The primary analytical techniques for the quantification of Betahistine and its related substances, including Impurity C, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods offer the required specificity, sensitivity, and accuracy for impurity profiling in pharmaceutical quality control.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the routine analysis of Betahistine and its impurities. A variety of HPLC methods have been developed, often utilizing reversed-phase columns with UV detection.

Experimental Protocol: HPLC Method for Betahistine and Related Substances

This protocol is a representative method compiled from various sources for the determination of Betahistine and its impurities.

1. Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate (B1210297)

  • Heptanesulfonic sodium

  • Triethylamine

  • Glacial acetic acid

  • Water (HPLC grade)

  • Betahistine Dihydrochloride Reference Standard

  • This compound Reference Standard

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Methanol : 10 mmol·L⁻¹ sodium acetate solution (containing 5 mmol·L⁻¹ heptanesulfonic sodium, 0.2% triethylamine, adjusted to pH 3.3 with glacial acetic acid) (25:75, v/v)[5]
Column Diamonsil C₁₈ (200 mm × 4.6 mm, 5 µm)[5]
Flow Rate 1.0 mL·min⁻¹[5]
Detection Wavelength 261 nm[5]
Column Temperature Room temperature[5]
Injection Volume 10 µL

4. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Betahistine Dihydrochloride and this compound reference standards in the mobile phase to prepare a standard solution of known concentration.

  • Sample Solution (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to a specified amount of Betahistine Dihydrochloride and transfer it to a suitable volumetric flask.

    • Add a portion of the mobile phase, sonicate to dissolve, and then dilute to volume with the mobile phase.

    • Filter the solution through a 0.45 µm filter before injection.

5. System Suitability:

  • The theoretical plate number for the Betahistine peak should be over 2000.[5]

  • The resolution between the Betahistine peak and any impurity peak should be greater than 1.5.[5]

6. Data Analysis:

  • Calculate the percentage of Impurity C in the sample using the peak areas obtained from the chromatograms of the standard and sample solutions.

Quantitative Data Summary (HPLC Method Validation)

ParameterResultReference
Linearity Range 1-250 mg·L⁻¹[5]
Correlation Coefficient (r) 0.9999[5]
Mean Recovery 99.8%[5]
RSD 1.0%[5]

Logical Relationship and Experimental Workflow Diagrams

Betahistine's Dual Mechanism of Action

Betahistine's therapeutic effects are primarily attributed to its dual action on histamine (B1213489) receptors. It acts as a potent agonist of the histamine H1 receptor and an antagonist of the histamine H3 receptor.[6][7][8] This dual mechanism is believed to improve microcirculation in the inner ear, thereby alleviating the symptoms of Ménière's disease.

Betahistine_Mechanism Betahistine Betahistine Agonist_Action Agonist Betahistine->Agonist_Action Antagonist_Action Antagonist Betahistine->Antagonist_Action H1_Receptor Histamine H1 Receptor Therapeutic_Effect Therapeutic Effect (e.g., Improved Microcirculation) H1_Receptor->Therapeutic_Effect H3_Receptor Histamine H3 Receptor H3_Receptor->Therapeutic_Effect Agonist_Action->H1_Receptor Antagonist_Action->H3_Receptor

Caption: Logical diagram of Betahistine's dual action on histamine receptors.

Experimental Workflow for Impurity Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a pharmaceutical quality control laboratory.

Impurity_Analysis_Workflow cluster_prep Sample and Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing and Reporting Sample_Receipt Receive Sample (Tablets) Sample_Prep Prepare Sample Solution (Weigh, Dissolve, Filter) Sample_Receipt->Sample_Prep Chromatography HPLC/LC-MS/MS Analysis Sample_Prep->Chromatography Standard_Prep Prepare Standard Solution (Betahistine & Impurity C) System_Suitability System Suitability Test Standard_Prep->System_Suitability System_Suitability->Chromatography Data_Acquisition Data Acquisition Chromatography->Data_Acquisition Data_Processing Data Processing (Peak Integration, Calculation) Data_Acquisition->Data_Processing Report Generate Report Data_Processing->Report

Caption: Experimental workflow for this compound analysis.

Conclusion

The analytical methods outlined provide a robust framework for the identification and quantification of this compound in pharmaceutical dosage forms. Adherence to these protocols, along with proper method validation, is crucial for ensuring the quality, safety, and efficacy of Betahistine products. The use of HPLC and LC-MS/MS allows for sensitive and accurate monitoring of this and other related impurities, ensuring compliance with regulatory standards.

References

Stability-Indicating Assay Method for Betahistine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for a stability-indicating assay method for betahistine (B147258), a drug commonly used to treat Ménière's disease and vertigo. The provided methodology is crucial for ensuring the quality, safety, and efficacy of betahistine drug products by identifying and quantifying the active pharmaceutical ingredient (API) and its degradation products.

Introduction

Betahistine is susceptible to degradation under various environmental conditions, including exposure to light, heat, humidity, and oxidative stress.[1][2] A stability-indicating analytical method is essential to separate the intact drug from any potential degradation products that may form during manufacturing, storage, and handling. This ensures that the analytical results accurately reflect the stability of the drug substance and drug product.

The method described herein is based on High-Performance Liquid Chromatography (HPLC), which is a robust and widely used technique for the analysis of pharmaceutical compounds.

Principle of the Method

This stability-indicating method utilizes reversed-phase HPLC (RP-HPLC) to separate betahistine from its degradation products. The separation is based on the differential partitioning of the analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase. The method is designed to be specific, accurate, precise, and linear over a defined concentration range. Forced degradation studies are performed to demonstrate the method's ability to resolve the active ingredient from its potential degradants.

Experimental Protocols

Equipment and Reagents
  • HPLC System: A gradient-capable HPLC system with a UV or fluorescence detector.

  • Analytical Column: Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm) or equivalent.[1][2]

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Sodium acetate

    • Dansyl chloride (for derivatization if using fluorescence detection)[1][2]

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Betahistine dihydrochloride (B599025) reference standard

    • Purified water (HPLC grade)

Chromatographic Conditions

The following tables summarize typical chromatographic conditions for the analysis of betahistine.

Table 1: HPLC Method with UV Detection

ParameterCondition
Column Shim-pack C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Methanol: Water (80:20 v/v)[3]
Flow Rate 1.0 mL/min[4]
Injection Volume 20 µL
Column Temperature Ambient
Detection Wavelength 260 nm[5][6]
Run Time 10 min[3]

Table 2: HPLC Method with Fluorescence Detection (after derivatization)

ParameterCondition
Column Zorbax Eclipse XDB-C18 (150 mm x 4.6 mm, 5 µm)[1][2]
Mobile Phase Gradient elution with Acetonitrile and 0.02 mol L⁻¹ Sodium Acetate[1][2]
Flow Rate 1.5 mL/min[5]
Injection Volume 50 µL[5]
Column Temperature 30 ± 2 °C[1][2]
Detection (Fluorescence) Excitation: 336 nm, Emission: 531 nm[1][2]
Preparation of Solutions
  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of betahistine dihydrochloride reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).

  • Sample Solution (Tablets): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to a single dose of betahistine into a suitable volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the final volume. Filter the solution through a 0.45 µm syringe filter before injection.

  • Derivatization (for Fluorescence Detection): Betahistine and its degradation products can be derivatized with dansyl chloride to enhance their fluorescence response.[1][2]

Forced Degradation Studies

Forced degradation studies are essential to demonstrate the stability-indicating nature of the analytical method.[7] These studies involve subjecting the drug substance and drug product to various stress conditions to induce degradation.

Protocol for Forced Degradation:

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before analysis.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for a specified period (e.g., 2 hours).[8][9] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat the sample with 3-30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[8][10]

  • Thermal Degradation: Expose the solid drug substance or drug product to dry heat (e.g., 60°C) for a specified period (e.g., 10 days).[10]

  • Photolytic Degradation: Expose the drug substance or drug product to UV light (e.g., 254 nm) and/or visible light for a specified duration.[1] A control sample should be protected from light.

  • Humidity Stress: Expose the sample to a high humidity environment (e.g., 75% RH) at a specified temperature (e.g., 40°C) for a defined period.[10]

After exposure to the stress conditions, the samples are prepared and analyzed using the developed HPLC method. The chromatograms are examined for the appearance of new peaks corresponding to degradation products and the resolution between these peaks and the parent drug peak.

Table 3: Summary of Forced Degradation Conditions and Observations

Stress ConditionReagent/ConditionDurationObservation
Acid Hydrolysis6 M HCl10 days at 60°CDegradation observed[10]
Alkaline Hydrolysis2 M NaOH10 days at room temp~15% decay in tablets[8][9][10]
Oxidative Degradation30% H₂O₂10 days at room tempSignificant degradation (~15%)[8][10]
Thermal DegradationDry Heat10 days at 60°CDegradation observed[10]
Photolytic DegradationUV Light-Betahistine is particularly labile to UV light[1][2]
Humidity75% RH10 daysDegradation observed[10]

Method Validation

The developed stability-indicating method must be validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters include:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 4: Typical Method Validation Parameters

ParameterTypical Value
Linearity Range (UV)2.5 - 15 µg/mL[4]
Linearity Range (Fluorescence)0.005 - 4.2 ng/µL[1]
Correlation Coefficient (r²)> 0.99[4]
Accuracy (% Recovery)99.2% - 100.9%[1]
Precision (%RSD)< 2%
LOD (Fluorescence)0.002 ng/µL[1]

Data Presentation and Interpretation

The results of the stability studies should be presented in a clear and organized manner. The percentage of remaining betahistine and the percentage of each degradation product should be calculated. A mass balance should be performed to ensure that all degradation products have been accounted for.

Visualizations

Experimental Workflow for Stability-Indicating HPLC Method

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing and Analysis prep_std Prepare Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_std->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system injection Inject Standard and Samples hplc_system->injection chrom_acq Chromatographic Data Acquisition injection->chrom_acq peak_integration Peak Integration and Identification chrom_acq->peak_integration quantification Quantification of Betahistine and Degradation Products peak_integration->quantification report Generate Report quantification->report

Caption: Workflow for the stability-indicating HPLC analysis of betahistine.

Forced Degradation Study Workflow

G cluster_stress Forced Degradation Conditions start Betahistine Sample (Drug Substance or Product) acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photolytic Photolytic start->photolytic humidity Humidity start->humidity analysis HPLC Analysis of Stressed Samples acid->analysis base->analysis oxidation->analysis thermal->analysis photolytic->analysis humidity->analysis evaluation Evaluate Peak Purity and Resolution analysis->evaluation identification Identify Degradation Products evaluation->identification

Caption: Workflow for the forced degradation study of betahistine.

References

Application Note: Quantification of Betahistine EP Impurity C in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

AN-2025-1210

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantitative determination of Betahistine (B147258) EP Impurity C (N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride) in betahistine bulk drug substance using a High-Performance Liquid Chromatography (HPLC) method.

Introduction

Betahistine is a histamine (B1213489) analogue used in the treatment of Ménière's disease. As with any active pharmaceutical ingredient (API), controlling impurities is critical to ensure the safety and efficacy of the final drug product. The European Pharmacopoeia (EP) lists several potential impurities of betahistine, including Impurity C.[1][2][3] This impurity, chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine trihydrochloride, must be monitored and quantified to ensure it does not exceed the limits specified in the pharmacopeia.[1][4]

This application note details a robust HPLC method for the accurate quantification of Betahistine EP Impurity C in bulk betahistine hydrochloride. The method is based on established chromatographic principles for the separation and detection of betahistine and its related substances.[5][6][7][8][9]

Experimental Protocols

Materials and Reagents
Equipment
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Syringe filters (0.45 µm)

Chromatographic Conditions

The following chromatographic conditions are recommended for the analysis:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and a mixed solution (0.69 g of ammonium acetate in 1000 mL of water, pH adjusted to 4.7 with glacial acetic acid, then add 4.43 g of sodium lauryl sulfate).[9] A common mixing ratio is Acetonitrile:Mixed Solution (35:65 v/v).[11]
Flow Rate 1.0 mL/min[6][9]
Detection Wavelength 259 nm[9] or 261 nm[6]
Injection Volume 10 µL[11]
Column Temperature 40 °C[9]
Preparation of Solutions

2.4.1. Mobile Phase Preparation Prepare the mixed aqueous solution by dissolving 0.69 g of ammonium acetate in 1000 mL of deionized water. Adjust the pH to 4.7 with glacial acetic acid. Then, dissolve 4.43 g of sodium lauryl sulfate in this solution.[9] Prepare the final mobile phase by mixing acetonitrile and the prepared aqueous solution in the desired ratio (e.g., 35:65 v/v).[11] Filter and degas the mobile phase before use.

2.4.2. Standard Solution Preparation Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to obtain a stock solution. Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration range that brackets the expected impurity level (e.g., 0.05% to 0.5% of the test solution concentration).

2.4.3. Test Solution Preparation Accurately weigh about 25 mg of the betahistine hydrochloride bulk drug substance into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

Before sample analysis, inject the standard solution multiple times (n=5) to check the system suitability. The acceptance criteria should be as follows:

  • Relative Standard Deviation (RSD) of peak areas: Not more than 2.0%.

  • Tailing factor for the Impurity C peak: Not more than 2.0.

  • Theoretical plates (N) for the Impurity C peak: Not less than 2000.

Analytical Procedure
  • Inject the blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions to generate a calibration curve.

  • Inject the test solution.

  • Identify the peak corresponding to Impurity C in the test solution chromatogram by comparing its retention time with that of the standard.

  • Calculate the concentration of Impurity C in the test solution using the calibration curve.

Calculation

The percentage of this compound in the bulk drug substance can be calculated using the following formula:

Where:

  • Area_Impurity_C is the peak area of Impurity C in the test solution.

  • Area_Standard is the peak area of Impurity C in the standard solution.

  • Conc_Standard is the concentration of the Impurity C standard solution (mg/mL).

  • Conc_Sample is the concentration of the betahistine hydrochloride sample in the test solution (mg/mL).

Data Presentation

The following tables summarize the quantitative data for the analytical method validation.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area (arbitrary units)
0.1[Insert Data]
0.5[Insert Data]
1.0[Insert Data]
2.5[Insert Data]
5.0[Insert Data]
Correlation Coefficient (r²) ≥ 0.999

Table 2: Precision and Accuracy Data

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low QC< 2.0%< 2.0%98.0 - 102.0%
Mid QC< 2.0%< 2.0%98.0 - 102.0%
High QC< 2.0%< 2.0%98.0 - 102.0%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterValue (µg/mL)
LOD [Insert Data based on S/N ratio of 3:1]
LOQ [Insert Data based on S/N ratio of 10:1]

Visualization

Experimental Workflow

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase sys_suit System Suitability Test prep_mobile->sys_suit prep_std Prepare Standard Solutions (Impurity C) prep_std->sys_suit cal_curve Generate Calibration Curve prep_std->cal_curve prep_sample Prepare Sample Solution (Betahistine Bulk Drug) sample_analysis Analyze Sample prep_sample->sample_analysis sys_suit->cal_curve Pass cal_curve->sample_analysis peak_integration Peak Identification & Integration sample_analysis->peak_integration quantification Quantify Impurity C peak_integration->quantification reporting Report Results quantification->reporting

Caption: Workflow for the quantification of this compound.

This application note is for informational purposes only and may require optimization for specific laboratory conditions and equipment.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Betahistine (B147258), a histamine (B1213489) analogue, is widely used in the treatment of Ménière's disease. The analysis of related substances is a critical component of drug development and quality control, ensuring the purity, safety, and efficacy of the final drug product. This document provides a comprehensive overview of analytical methodologies for the identification and quantification of betahistine's related substances, drawing from pharmacopeial monographs and published scientific literature. The focus is on High-Performance Liquid Chromatography (HPLC) as the primary analytical technique.

Forced degradation studies have shown that betahistine is susceptible to degradation under various stress conditions, including oxidative, alkaline, and photolytic stress.[1][2][3][4][5] This necessitates the development of a robust, stability-indicating analytical method capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities.

Known Related Substances

Several related substances of betahistine have been identified through synthesis and degradation studies. The United States Pharmacopeia (USP) and European Pharmacopoeia (EP) specify control of certain impurities.[6][7][8] Key related substances include:

  • 2-(2-Hydroxyethyl)pyridine (HEP): A known process-related impurity.[7][9][10][11]

  • 2-Vinylpyridine: A potential starting material or impurity.[6][7]

  • N-Methyl-N,N-bis(2-pyridin-2-yl-ethyl)amine: An impurity mentioned in the USP monograph.[7][12][13]

  • Degradation Impurities: Various studies have identified other degradation products, often referred to as Impurity A, B, C, and C1.[1][3]

Quantitative Data Summary

The following tables summarize the chromatographic conditions from various published methods for the analysis of betahistine and its related substances.

Table 1: HPLC Method Parameters

ParameterMethod 1 (USP Monograph)[7][8]Method 2[14]Method 3 (Eco-Friendly)[9][10][11]Method 4[15]
Column L1 packing (C18), 3.0 mm x 15 cm, 5 µmDiamonsil C18, 4.6 mm x 200 mm, 5 µmC18, 4.6 mm x 75 mm, 3.5 µmC18
Mobile Phase Acetonitrile (B52724) and Ammonium (B1175870) acetate (B1210297) buffer with sodium lauryl sulfate (B86663) (350:650)Methanol and 10 mmol/L Sodium acetate with 5 mmol/L heptanesulfonic sodium and 0.2% triethylamine (B128534) (25:75), pH 3.30.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate, pH 5.5Acetonitrile and Ammonium acetate buffer with sodium lauryl sulfate
Flow Rate 0.5 mL/min1.0 mL/min1.5 mL/min1.0 mL/min
Detection UV at 254 nmUV at 261 nmUV at 260 nmUV at 259 nm
Column Temp. 40 °CRoom Temperature30 °C40 °C
Injection Vol. 10 µLNot Specified20 µLNot Specified

Table 2: System Suitability Test (SST) Parameters (USP Method) [7]

ParameterAcceptance Criteria
Theoretical Plates Not less than 5000
Tailing Factor Not more than 2.0
Relative Standard Deviation (RSD) Not more than 2.0% for replicate injections

Experimental Protocols

This section provides a detailed protocol for the analysis of related substances in betahistine based on a composite of published methods.

Equipment and Reagents
  • High-Performance Liquid Chromatograph (HPLC) with UV detector

  • C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

  • pH meter

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Sodium lauryl sulfate

  • Glacial acetic acid

  • Water (HPLC grade)

  • Betahistine Hydrochloride Reference Standard (RS)

  • Reference standards for known related substances

Preparation of Solutions

Ammonium Acetate Buffer (pH 4.7): Dissolve approximately 0.69 g of ammonium acetate in 1000 mL of water. Adjust the pH to 4.7 with glacial acetic acid.[7]

Mobile Phase: Prepare a filtered and degassed mixture of acetonitrile and Ammonium Acetate Buffer containing 2.88 g/L of sodium lauryl sulfate (e.g., a 35:65 v/v ratio).[7]

Standard Solution: Accurately weigh and dissolve an appropriate amount of Betahistine Hydrochloride RS in the Mobile Phase to obtain a known concentration of about 0.38 mg/mL.[7]

Test Solution: Accurately weigh and dissolve about 38 mg of Betahistine Hydrochloride in a 100-mL volumetric flask. Dissolve in and dilute to volume with the Mobile Phase.[7]

Related Substances Standard Solution: Prepare a stock solution of known related substances. Further dilute to a concentration suitable for limit tests (e.g., 0.1% of the Test Solution concentration).

Chromatographic Procedure
  • Set up the HPLC system with the C18 column and the specified mobile phase.

  • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Set the column temperature to 40 °C and the UV detection wavelength to 254 nm.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Perform replicate injections of the Standard Solution to check for system suitability. The RSD of the peak areas should be not more than 2.0%.

  • Inject the Test Solution and the Related Substances Standard Solution.

  • Record the chromatograms and integrate the peaks.

Data Analysis
  • Identify the peaks in the Test Solution chromatogram by comparing their retention times with those of the standards.

  • Calculate the percentage of each related substance in the Betahistine Hydrochloride sample using the following formula:

    % Impurity = (Area_impurity / Area_standard) x (Conc_standard / Conc_sample) x 100

    Where a response factor is known, it should be applied.

Visualizations

The following diagrams illustrate the experimental workflow and the logical considerations in method development for betahistine related substances.

Experimental_Workflow A Sample and Standard Preparation B HPLC System Setup (Column, Mobile Phase, Detector) A->B Prepare solutions C System Suitability Test (SST) (Replicate Standard Injections) B->C Equilibrate system I Does SST Pass? C->I D Analysis of Blank and Samples (Test Solution, Impurity Standards) E Data Acquisition and Processing D->E Inject samples F Peak Identification and Integration E->F Process chromatograms G Calculation of Related Substances F->G Identify and quantify peaks H Reporting and Documentation G->H Finalize results I->B No (Troubleshoot System) I->D Yes

Caption: Experimental workflow for the analysis of betahistine related substances.

Method_Development_Logic cluster_0 Initial Assessment cluster_1 Method Optimization cluster_2 Validation A Review Literature and Pharmacopoeias C Select Column and Mobile Phase A->C B Characterize API and Potential Impurities B->C D Optimize Gradient/Isocratic Conditions C->D E Select Detection Wavelength D->E F Specificity (Forced Degradation) E->F G Linearity, Range, Accuracy, Precision F->G H LOD/LOQ G->H I Robustness H->I J Final Method I->J

Caption: Logical considerations for the development of a related substances method.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting HPLC Analysis of Betahistine EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Betahistine EP Impurity C.

Troubleshooting Guide: Peak Tailing

Peak tailing is a common chromatographic problem characterized by an asymmetrical peak shape, where the latter half of the peak is broader than the front. This can compromise the accuracy of integration and the resolution of closely eluting peaks. The USP Tailing Factor (Tf) is a common measure, with an ideal value of 1.0. Values significantly greater than 1.2 often indicate a problem that needs to be addressed.[1]

Q1: I am observing significant peak tailing for this compound. What are the most likely causes?

A1: Peak tailing for this compound, a basic compound, is most often due to secondary interactions with the stationary phase, but can also be caused by issues with the mobile phase, sample, or HPLC system. The primary causes are:

  • Silanol (B1196071) Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with the basic amine groups of this compound, causing peak tailing.[2][3][4] This is a very common cause for basic analytes.

  • Mobile Phase pH: An inappropriate mobile phase pH can lead to the ionization of silanol groups, exacerbating tailing.[1][2][3]

  • Column Overload: Injecting too concentrated a sample can saturate the column, leading to poor peak shape.[1][5][6]

  • Column Degradation: Voids in the column packing or a contaminated or old column can result in peak distortion.[1][5]

  • Extra-Column Effects: Excessive tubing length or dead volume in the system can contribute to band broadening and tailing.[1][4]

Q2: How can I troubleshoot and resolve peak tailing caused by silanol interactions?

A2: To minimize secondary interactions between the basic this compound and acidic silanol groups, consider the following strategies:

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (typically to pH 2-3) will protonate the silanol groups, reducing their ability to interact with the basic analyte.[1][2][3]

  • Use an End-Capped Column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped). This is a highly effective way to reduce tailing for basic compounds.[3][4][7]

  • Add a Mobile Phase Modifier: Incorporating a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can help to mask the active silanol sites. However, modern, high-purity silica (B1680970) columns often make this unnecessary.[2][8]

  • Increase Buffer Concentration: A higher buffer concentration can also help to mask residual silanol activity.[5]

Q3: What mobile phase modifications can I make to improve the peak shape of this compound?

A3: Optimizing the mobile phase is a critical step in resolving peak tailing.

ParameterRecommendationRationale
pH Adjust to a lower pH, typically between 2 and 3.Protonates residual silanol groups on the stationary phase, minimizing secondary interactions with the basic analyte.[1][2][3]
Buffer Strength Increase the buffer concentration (e.g., to 25-50 mM).Helps to maintain a consistent pH and can mask silanol interactions, improving peak symmetry.[1][5]
Organic Modifier Consider switching between acetonitrile (B52724) and methanol.The choice of organic modifier can influence selectivity and peak shape.

Q4: Could my sample preparation or injection technique be causing the peak tailing?

A4: Yes, sample-related issues are a common source of peak tailing.

IssueTroubleshooting StepRationale
Sample Overload Dilute the sample or reduce the injection volume.High sample concentration can saturate the stationary phase, leading to peak distortion.[1][5][6]
Injection Solvent Ensure the sample is dissolved in a solvent that is weaker than or the same strength as the mobile phase.Injecting in a strong solvent can cause the sample band to spread, resulting in a broader, tailing peak.[1]

Frequently Asked Questions (FAQs)

Q: What is this compound?

A: this compound is identified as N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[9][10][11] It is a process-related impurity of Betahistine.[12] Its chemical formula is C15H19N3.[9]

Q: What type of HPLC column is suitable for analyzing Betahistine and its impurities?

A: A reversed-phase C18 column is commonly used.[1][13][14][15] To minimize peak tailing for the basic this compound, it is highly recommended to use a modern, high-purity, end-capped C18 column.[3][4][7]

Q: My peak tailing issue persists even after trying the above solutions. What else could be the problem?

A: If basic troubleshooting fails, consider these possibilities:

  • Column Contamination or Damage: The column may be contaminated with strongly retained compounds or have a void at the inlet.[1][5] Try flushing the column with a strong solvent or replacing it.

  • Extra-Column Volume: Check for and minimize any dead volume in the system, such as from excessively long or wide tubing.[1][4]

  • Co-eluting Impurity: It's possible that what appears to be a tailing peak is actually two co-eluting compounds.[3] Changing the detection wavelength may help to confirm this.

Experimental Protocols

Standard HPLC Method for Betahistine and Impurities

This is a general method and may require optimization for your specific instrumentation and requirements.

ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (or similar)
Mobile Phase Dissolve 2.0 g of sodium dodecyl sulphate in a mixture of 15 ml of a 10% v/v solution of sulphuric acid, 35 ml of a 17 g/l solution of tetrabutylammonium (B224687) hydrogen sulphate and 650 ml of water. Adjust to pH 3.3 with dilute sodium hydroxide (B78521) solution and mix with 300 ml of acetonitrile.[16]
Flow Rate 1.0 mL/min[16]
Detection UV at 260 nm[13][14][15][16]
Injection Volume 20 µL[16]
Column Temp. Ambient or controlled at 30°C[14]

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in the HPLC analysis of this compound.

PeakTailing_Troubleshooting start Peak Tailing Observed (Tf > 1.2) check_basic Check Basic Parameters: - Mobile Phase Prep - System Suitability start->check_basic is_basic_ok Parameters OK? check_basic->is_basic_ok is_basic_ok->check_basic No mobile_phase Mobile Phase Optimization is_basic_ok->mobile_phase Yes lower_ph Lower pH (2-3) mobile_phase->lower_ph increase_buffer Increase Buffer Strength mobile_phase->increase_buffer column_issues Column Issues lower_ph->column_issues increase_buffer->column_issues use_endcapped Use End-Capped Column column_issues->use_endcapped flush_column Flush or Replace Column column_issues->flush_column sample_system Sample/System Issues use_endcapped->sample_system flush_column->sample_system dilute_sample Dilute Sample / Reduce Volume sample_system->dilute_sample check_solvent Match Injection Solvent sample_system->check_solvent check_dead_volume Check for Dead Volume sample_system->check_dead_volume resolved Peak Tailing Resolved dilute_sample->resolved check_solvent->resolved check_dead_volume->resolved further_investigation Further Investigation: - Co-elution? - Method Development resolved->further_investigation If issue persists

References

Navigating Chromatographic Challenges: A Troubleshooting Guide for Betahistine EP Impurity C Co-elution

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

For researchers, scientists, and drug development professionals encountering co-elution issues with Betahistine (B147258) EP Impurity C, this guide provides targeted troubleshooting strategies and frequently asked questions. Co-elution, the overlapping of analyte peaks in a chromatogram, can compromise the accuracy and reliability of analytical results. This resource offers detailed experimental protocols and data-driven insights to effectively resolve the co-elution of Betahistine EP Impurity C with other impurities.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[1][2] It is a process-related impurity of Betahistine, an active pharmaceutical ingredient used for the treatment of Ménière's disease.

Q2: Why is resolving the co-elution of Impurity C important?

Accurate quantification of impurities is a critical aspect of pharmaceutical quality control. Co-elution can lead to inaccurate measurements of impurity levels, potentially masking the presence of impurities that may impact the safety and efficacy of the final drug product. Regulatory bodies require robust analytical methods that can clearly separate and quantify all specified impurities.

Q3: What are the common causes of co-elution in reverse-phase HPLC?

Co-elution in reverse-phase HPLC can be influenced by several factors, including:

  • Mobile Phase Composition: The polarity of the mobile phase, determined by the ratio of aqueous to organic solvents, significantly affects the retention and separation of compounds.[3]

  • pH of the Mobile Phase: For ionizable compounds like Betahistine and its impurities, the pH of the mobile phase can alter their charge and polarity, thereby influencing their interaction with the stationary phase.[4]

  • Stationary Phase Chemistry: The type of stationary phase (e.g., C18, C8) and its properties play a crucial role in the separation mechanism.[3]

  • Column Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, which can impact peak shape and resolution.

  • Flow Rate: The speed at which the mobile phase passes through the column can influence the efficiency of the separation.

Troubleshooting Guide for Co-elution of this compound

This section provides a systematic approach to troubleshooting and resolving the co-elution of this compound.

Initial Assessment and Diagnosis

The first step in troubleshooting is to understand the nature of the co-elution. Is it a partial overlap or a complete co-elution? The workflow below outlines a logical approach to diagnosing and resolving the issue.

G cluster_0 Troubleshooting Workflow A Co-elution Observed B Review Current Method Parameters A->B C Modify Mobile Phase B->C Primary Approach E Change Stationary Phase B->E Alternative Approach D Adjust pH C->D F Optimize Temperature & Flow Rate C->F D->F E->F G Resolution Achieved F->G

Caption: A logical workflow for troubleshooting co-elution issues.

Detailed Experimental Protocols and Method Optimization

Based on published analytical methods, several strategies can be employed to resolve the co-elution of this compound.

Strategy 1: Modification of Mobile Phase Composition

Adjusting the organic modifier concentration or introducing additives can significantly alter selectivity.

  • Protocol 1: Surfactant-Mediated Separation

    This method utilizes surfactants in the mobile phase to enhance separation.[5][6][7]

    ParameterCondition
    Column C18 (e.g., 75.0 x 4.6 mm, 3.5 µm)
    Mobile Phase 0.01 M Brij-35, 0.12 M Sodium Dodecyl Sulfate (SDS), and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 5.5 with phosphoric acid.[5][6][7]
    Flow Rate 1.5 mL/min[5][6][7]
    Detection 260 nm[5][6][7]
    Column Temperature 30 °C[7]
  • Protocol 2: Ion-Pairing Chromatography

    This approach uses an ion-pairing agent to improve the retention and resolution of ionic analytes.

    ParameterCondition
    Column C18
    Mobile Phase Acetonitrile and a mixed solution containing 0.69 g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water, with pH adjusted to 4.7 with glacial acetic acid, and 4.43 g of sodium lauryl sulfate.[8]
    Flow Rate 1.0 mL/min[8]
    Detection 259 nm[8]
    Column Temperature 40 °C[8]

Strategy 2: Optimization of Mobile Phase pH

The ionization state of Betahistine and its impurities is pH-dependent. Modifying the mobile phase pH can alter their hydrophobicity and interaction with the stationary phase.

G cluster_0 Impact of pH on Analyte Retention cluster_1 Reverse Phase Chromatography Low pH Low pH Protonated (More Polar) Protonated (More Polar) Low pH->Protonated (More Polar) Faster Elution Faster Elution Protonated (More Polar)->Faster Elution High pH High pH Neutral (Less Polar) Neutral (Less Polar) High pH->Neutral (Less Polar) Slower Elution Slower Elution Neutral (Less Polar)->Slower Elution

Caption: Relationship between pH, analyte polarity, and retention in RP-HPLC.

  • Experimental Approach:

    • Determine the pKa of Betahistine and the co-eluting impurities. The pKa of this compound is approximately 8.17.[]

    • Prepare a series of mobile phases with pH values ranging from 2 units below the lowest pKa to 2 units above the highest pKa.

    • Inject the sample and monitor the retention times and resolution of the critical pair.

    • A study found that for Betahistine and a related impurity, pH values lower than 5.5 did not permit baseline separation, while pH values higher than 5.5 caused long retention times.[7] An optimal pH of 5.5 was identified for their specific method.[7]

Strategy 3: Evaluation of Different Stationary Phases

If modifying the mobile phase is insufficient, changing the stationary phase can provide a different selectivity.

  • Considerations:

    • C18 vs. C8: C18 columns are more hydrophobic and generally provide greater retention for non-polar compounds. C8 columns are less hydrophobic and may offer different selectivity for moderately polar compounds.

    • Phenyl Columns: Phenyl stationary phases can provide unique selectivity for aromatic compounds due to π-π interactions.

    • Embedded Polar Group (EPG) Columns: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity.

Summary of Recommended Starting Conditions

For initial method development or troubleshooting, the following conditions have been reported to successfully separate Betahistine from its impurities.

Method ReferenceColumnMobile PhaseFlow RateDetectionTemperature
Surfactant-Mediated[5][6][7]C18, 75x4.6mm, 3.5µm0.01M Brij-35, 0.12M SDS, 0.02M Na2HPO4, pH 5.51.5 mL/min260 nm30 °C
Ion-Pairing[8]C18ACN & 0.69g/L Ammonium Acetate with 4.43g/L SDS, pH 4.71.0 mL/min259 nm40 °C
Gradient Elution[10]Diamonsil C18, 200x4.6mm, 5µmMethanol & 10mM Sodium Acetate with 5mM Sodium Heptanesulfonate and 0.2% Triethylamine, pH 3.3 (25:75)1.0 mL/min261 nmRoom Temp

By systematically applying these troubleshooting strategies and utilizing the provided experimental protocols, researchers can effectively resolve the co-elution of this compound and ensure the development of robust and reliable analytical methods.

References

Addressing matrix effects in bioanalytical methods for betahistine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the bioanalytical method development and validation for betahistine (B147258), with a specific focus on addressing and mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of betahistine bioanalysis?

A1: In the bioanalysis of betahistine using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the "matrix" refers to all the components in the biological sample (e.g., plasma, urine) other than betahistine itself.[1] These components can include proteins, lipids, salts, and endogenous molecules.[1][2] Matrix effects occur when these co-eluting components interfere with the ionization of betahistine in the mass spectrometer's ion source, leading to either a suppressed (ion suppression) or enhanced (ion enhancement) signal.[1][3] This phenomenon can significantly impact the accuracy, precision, and sensitivity of the analytical method.[2][3]

Q2: Why is betahistine analysis susceptible to matrix effects?

A2: Betahistine is analyzed at very low concentrations in biological matrices.[4][5] Bioanalysis of drugs at such low levels is often prone to interference from the much more abundant endogenous components of the sample.[6] Furthermore, the sample preparation and chromatographic conditions can influence the extent of co-elution of these interfering substances with betahistine, thereby affecting its ionization efficiency.

Q3: How can I detect the presence of matrix effects in my betahistine assay?

A3: The most common method to quantitatively assess matrix effects is the post-extraction spike method.[3][7] This involves comparing the response of betahistine spiked into an extracted blank matrix from which the drug is absent, with the response of betahistine in a neat solution (e.g., mobile phase).[7] A significant difference between these two responses indicates the presence of matrix effects.[8] Another qualitative method is post-column infusion, where a constant flow of betahistine solution is introduced into the mass spectrometer after the analytical column.[7] Injection of an extracted blank matrix sample will show a dip or rise in the baseline signal at retention times where matrix components elute, indicating regions of ion suppression or enhancement.

Q4: What is a suitable internal standard (IS) for betahistine analysis and how does it help with matrix effects?

A4: The ideal internal standard for betahistine is a stable isotope-labeled (SIL) version, such as betahistine-d4. A SIL-IS is considered the gold standard because it has nearly identical physicochemical properties to betahistine and will co-elute chromatographically. Therefore, it is affected by matrix effects in the same way as the analyte.[6] By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise quantification.

Q5: Due to extensive first-pass metabolism, my lab is quantifying the major metabolite, 2-pyridylacetic acid (2-PAA), as a surrogate for betahistine. Do the same principles of matrix effects apply?

A5: Yes, the same principles of matrix effects apply to the bioanalysis of 2-pyridylacetic acid (2-PAA).[9][10][11] Like betahistine, 2-PAA needs to be extracted from a complex biological matrix and quantified at low concentrations.[9][11] Therefore, it is equally important to evaluate and mitigate matrix effects for the accurate quantification of 2-PAA.[10] Method development for 2-PAA often involves solid-phase extraction (SPE) to achieve a cleaner sample extract.[11]

Troubleshooting Guide

Q1: I am observing significant ion suppression, particularly for my low concentration quality control (QC) samples of betahistine. What could be the cause and how can I fix it?

A1: Ion suppression at low concentrations can be more pronounced because the relative amount of interfering matrix components is much higher compared to the analyte.

  • Potential Cause 1: Inefficient Sample Cleanup. Your current sample preparation method (e.g., protein precipitation) may not be adequately removing phospholipids (B1166683) and other endogenous interferences.

    • Solution: Switch to a more rigorous sample preparation technique. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering components than protein precipitation.[8] For betahistine, LLE has been shown to be effective.

  • Potential Cause 2: Chromatographic Co-elution. Betahistine may be co-eluting with a region of significant matrix interference.

    • Solution: Optimize your chromatographic conditions. This can include changing the mobile phase composition, adjusting the gradient profile, or trying a different column chemistry (e.g., C18, HILIC) to better separate betahistine from the interfering matrix components.[3]

  • Potential Cause 3: Analyte Concentration Dependence. The matrix effect can sometimes be dependent on the analyte concentration.[12]

    • Solution: Ensure that you have a suitable internal standard, preferably a stable isotope-labeled one like betahistine-d4, to compensate for this variability. Also, confirm that your calibration curve, prepared in the same matrix, accurately reflects the behavior of your QC samples.

Q2: My internal standard (betahistine-d4) shows a highly variable response across different samples in the same batch. What does this indicate?

A2: High variability in the internal standard response is a red flag and can indicate several issues.

  • Potential Cause 1: Inconsistent Sample Preparation. There may be inconsistencies in your extraction procedure, such as incomplete vortexing or phase separation in LLE, leading to variable recovery of the IS.

    • Solution: Review and standardize your sample preparation workflow. Ensure all steps are performed consistently for all samples. Automation of sample preparation can help minimize this variability.[1]

  • Potential Cause 2: Severe and Variable Matrix Effects. The matrix effect may be so severe and different between individual samples that even a SIL-IS cannot fully compensate for it.

    • Solution: Improve your sample cleanup method to reduce the overall matrix load. Diluting the sample extract before injection can also help, provided the analyte concentration remains above the lower limit of quantification.

  • Potential Cause 3: Issues with the Internal Standard Spiking. There might be an error in the addition of the IS solution to the samples.

    • Solution: Double-check your pipetting techniques and the concentration of your IS spiking solution. Ensure the IS is added to all samples, standards, and QCs at the same concentration early in the sample preparation process.

Q3: My results for betahistine are accurate and precise for my calibration standards and QCs, but I am getting inconsistent results for incurred (study) samples. Why?

A3: This discrepancy often points to differences in the matrix between your calibration standards/QCs and the actual study samples.

  • Potential Cause 1: Co-administered Drugs or Metabolites. Study samples may contain metabolites of betahistine or co-administered drugs that are not present in the blank matrix used for your standards and QCs. These additional components can cause unique matrix effects.

    • Solution: If possible, obtain blank matrix from the same subjects (pre-dose) to prepare your QCs. If co-administered drugs are known, investigate their potential for interference. Further optimization of the chromatographic separation may be necessary to resolve these interfering compounds from betahistine.

  • Potential Cause 2: Lot-to-Lot Variability of the Biological Matrix. The blank matrix used for validation may not be representative of the study population.

    • Solution: During method validation, it is crucial to evaluate the matrix effect using at least six different lots of the biological matrix to ensure the method is robust.[7]

Data Presentation

Table 1: Representative Comparison of Sample Preparation Methods for Betahistine Bioanalysis

ParameterProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Matrix Effect High potential for ion suppressionModerate to low ion suppressionGenerally the lowest ion suppression
Recovery Generally highGood, but can be variableHigh and reproducible
Selectivity LowModerateHigh
Throughput HighModerateCan be high with 96-well plates
Cost per Sample LowLow to moderateHigh
Overall Recommendation for Betahistine Not ideal due to high matrix effectsA good and cost-effective optionRecommended for highest selectivity and minimal matrix effects

This table provides a generalized comparison. Actual performance may vary depending on the specific protocol and matrix.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for Betahistine in Human Plasma

This protocol is based on established methods for the extraction of betahistine from human plasma.

  • Sample Aliquoting: To a 1.5 mL polypropylene (B1209903) tube, add 200 µL of human plasma sample, calibration standard, or QC.

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (e.g., betahistine-d4 at a suitable concentration) to each tube. Vortex for 10 seconds.

  • Alkalinization: Add 50 µL of 0.1M NaOH solution to each tube to basify the sample. Vortex for 10 seconds.

  • Extraction: Add 1 mL of extraction solvent (e.g., a mixture of ethyl acetate (B1210297) and dichloromethane, 80:20 v/v).[2]

  • Vortexing: Cap the tubes and vortex for 10 minutes to ensure thorough mixing and extraction.

  • Centrifugation: Centrifuge the samples at 4000 rpm for 5 minutes at ambient temperature to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase. Vortex for 30 seconds.

  • Injection: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for 2-Pyridylacetic Acid (2-PAA) in Human Plasma

This protocol is based on a method developed for the major metabolite of betahistine.[11]

  • Sample Pre-treatment: To 100 µL of plasma sample, add the internal standard (e.g., 2-PAA-d6).

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode cation exchange or a polymer-based cartridge) by washing sequentially with methanol (B129727) and then water or an appropriate buffer.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak organic solvent or an aqueous buffer to remove unretained interferences.

  • Elution: Elute the 2-PAA and its internal standard from the cartridge using an appropriate elution solvent (e.g., methanol with a small percentage of formic acid or ammonia, depending on the SPE sorbent).

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Visualizations

G cluster_0 Troubleshooting Workflow for Matrix Effects start Inconsistent or Inaccurate Results Observed check_me Assess Matrix Effect (Post-Extraction Spike) start->check_me me_present Matrix Effect > 15%? check_me->me_present no_me No Significant Matrix Effect. Investigate other causes (e.g., instrument error, sample stability). me_present->no_me No optimize_sample_prep Optimize Sample Preparation (e.g., switch from PPT to LLE/SPE) me_present->optimize_sample_prep Yes end Method Optimized no_me->end optimize_chroma Optimize Chromatography (e.g., change gradient, new column) optimize_sample_prep->optimize_chroma reassess_me Re-assess Matrix Effect optimize_chroma->reassess_me reassess_me->me_present

Caption: A logical workflow for identifying and mitigating matrix effects.

G cluster_1 Liquid-Liquid Extraction (LLE) Workflow for Betahistine plasma Plasma Sample (200 µL) add_is Add Internal Standard (Betahistine-d4) plasma->add_is add_base Add 0.1M NaOH add_is->add_base add_solvent Add Extraction Solvent (Ethyl Acetate:DCM) add_base->add_solvent vortex Vortex (10 min) add_solvent->vortex centrifuge Centrifuge (4000 rpm, 5 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Step-by-step workflow for betahistine extraction from plasma using LLE.

G cluster_2 Mechanism of Ion Suppression in ESI ESI_Source Electrospray Ionization (ESI) Source Droplet Charged Droplet (Analyte + Matrix Components) ESI_Source->Droplet Evaporation Solvent Evaporation Droplet->Evaporation Competition for surface/charge Ion_Formation Gas-Phase Ion Formation Evaporation->Ion_Formation Analyte_Ion Betahistine Ion [M+H]+ Ion_Formation->Analyte_Ion Matrix_Ion Matrix Component Ion Ion_Formation->Matrix_Ion MS_Inlet Mass Spectrometer Inlet Analyte_Ion->MS_Inlet Desired Matrix_Ion->MS_Inlet Competing Suppression Ion Suppression (Reduced Analyte Signal) MS_Inlet->Suppression

References

Technical Support Center: Optimizing Betahistine EP Impurity C Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak asymmetry issues encountered during the chromatographic analysis of Betahistine EP Impurity C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its peak shape often problematic?

A1: this compound is identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[1][2][3][4] Its chemical structure contains multiple basic nitrogen atoms within its two pyridine (B92270) rings and a tertiary amine group.[1][2][3][4][5] In reversed-phase HPLC, these basic sites can interact strongly with acidic residual silanol (B1196071) groups on the surface of silica-based columns, leading to secondary retention mechanisms and resulting in asymmetric or tailing peaks.[6][7]

Q2: What is peak tailing and how is it measured?

A2: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1.0 indicates a symmetrical peak, while values greater than 1.2 suggest significant tailing.

Q3: Why is it crucial to address the poor peak shape of this compound?

A3: Poor peak shape, specifically tailing, can have several negative consequences for your analysis:

  • Reduced Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of individual analytes challenging.

  • Decreased Sensitivity: As the peak broadens, its height decreases, which can lower the signal-to-noise ratio and negatively impact detection limits.

  • Inaccurate Quantification: The distortion of the peak shape can lead to errors in peak integration, resulting in imprecise and inaccurate quantitative results.

  • Method Robustness: A method that produces tailing peaks is often less robust and more susceptible to variations in analytical conditions.

Troubleshooting Guide: Improving Peak Asymmetry

Issue: Significant peak tailing is observed for this compound.

Below are potential causes and recommended solutions to systematically troubleshoot and improve the peak shape.

Secondary Interactions with Silanol Groups
  • Cause: The basic nitrogen atoms of this compound can interact with acidic silanol groups (Si-OH) on the silica (B1680970) surface of the column.

  • Solutions:

    • Use an End-Capped Column: Employ a column where the residual silanol groups are chemically deactivated (end-capped).

    • Operate at Low pH: Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. At a low pH (e.g., pH 2.5-3.5), the silanol groups are protonated and less likely to interact with the protonated basic analyte.

    • Add a Competing Base: Introduce a small concentration of a competing base (e.g., triethylamine) to the mobile phase. The competing base will interact with the active silanol sites, effectively masking them from the analyte.

Inappropriate Mobile Phase pH
  • Cause: If the mobile phase pH is close to the pKa of this compound, the analyte can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[7]

  • Solutions:

    • Adjust and Buffer the pH: Maintain a consistent mobile phase pH by using a suitable buffer. For basic compounds like this compound, a pH of at least 2 units away from its pKa is recommended.[8] For instance, a pH of around 5.5 has been used in methods for Betahistine and its impurities.[9][10][11]

    • Experiment with Different pH Values: Systematically evaluate a range of pH values (e.g., 3.0, 5.5, 7.5) to find the optimal condition for peak symmetry.

Column Overload
  • Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[8]

  • Solution:

    • Reduce Injection Volume or Sample Concentration: Dilute the sample and re-inject. If the peak shape improves, column overload was a contributing factor.

Column Contamination or Degradation
  • Cause: Accumulation of contaminants on the column frit or at the head of the column can disrupt the sample path and cause peak tailing. Over time, the stationary phase can also degrade.

  • Solutions:

    • Use a Guard Column: A guard column will protect the analytical column from strongly retained impurities.

    • Backflush the Column: Reverse the column direction and flush with a strong solvent to remove contaminants from the inlet frit.

    • Replace the Column: If other troubleshooting steps fail, the column may be irreversibly damaged and require replacement.

Quantitative Data Summary

The following table summarizes chromatographic conditions from published methods for the analysis of Betahistine and its impurities, which can serve as a starting point for method development for this compound.

ParameterMethod 1Method 2Method 3
Column C18 (3.5 µm, 75.0 x 4.6 mm)C18Not Specified
Mobile Phase 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphateBuffer: Acetonitrile (60:40 v/v) with Sodium Dihydrogen Orthophosphate and Sodium Dodecyl SulphateAcetonitrile:Methanol:Sodium Acetate Buffer (60:10:30 v/v/v)
pH 5.5 (adjusted with phosphoric acid)7.5 (adjusted with triethanolamine)Not Specified
Flow Rate 1.5 mL/min1.5 mL/min1.0 mL/min
Detection 260 nm260 nm240 nm
Reference [9][10][11][12][13]

Experimental Protocol: Optimizing Peak Asymmetry of this compound

This protocol outlines a systematic approach to improve the peak shape of this compound.

1. Initial Conditions (Based on Literature for Betahistine):

  • Column: C18, end-capped (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector: UV at 260 nm

2. Systematic Optimization:

  • Step 2.1: pH Adjustment:

    • Prepare mobile phases with different buffers and pH levels:

      • pH 3.0: 0.02 M Potassium dihydrogen phosphate, adjusted with phosphoric acid.

      • pH 5.5: 0.02 M Disodium hydrogen phosphate, adjusted with phosphoric acid.

      • pH 7.5: 0.02 M Ammonium acetate, adjusted with triethylamine (B128534).

    • Analyze the sample under each pH condition and evaluate the peak tailing factor.

  • Step 2.2: Addition of a Competing Base (if tailing persists at optimal pH):

    • To the optimized mobile phase from Step 2.1, add triethylamine (TEA) at a concentration of 0.1% (v/v).

    • Re-analyze the sample and assess the improvement in peak symmetry.

  • Step 2.3: Evaluation of Organic Modifier:

    • Replace Acetonitrile with Methanol as the organic modifier in the optimized mobile phase from the previous steps.

    • Compare the peak shape and resolution.

  • Step 2.4: Column Chemistry Evaluation:

    • If peak tailing is still not resolved, consider using a column with a different stationary phase, such as one with a polar-embedded group, which can further shield residual silanols.

3. Data Analysis:

  • For each experimental condition, calculate the Tailing Factor (Tf) for the this compound peak.

  • Record the resolution between this compound and any adjacent peaks.

  • Select the conditions that provide a Tailing Factor closest to 1.0 while maintaining adequate resolution.

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound check_column Is an end-capped C18 column being used? start->check_column use_endcapped Switch to an end-capped column check_column->use_endcapped No check_ph Is the mobile phase pH 2 units away from pKa? check_column->check_ph Yes use_endcapped->check_ph adjust_ph Adjust mobile phase pH (e.g., 2.5-3.5 or >7.5) and use a buffer check_ph->adjust_ph No check_overload Is the peak shape concentration-dependent? check_ph->check_overload Yes adjust_ph->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes add_competitor Add a competing base (e.g., Triethylamine) to the mobile phase check_overload->add_competitor No reduce_load->add_competitor check_column_health Is the column old or has performance degraded? add_competitor->check_column_health end_good Peak Shape Improved add_competitor->end_good If peak shape is good clean_column Use a guard column and/or backflush the analytical column check_column_health->clean_column Yes replace_column Replace the analytical column check_column_health->replace_column Performance still poor check_column_health->end_good No clean_column->end_good replace_column->end_good Silanol_Interaction cluster_0 Silica Surface cluster_1 Mobile Phase Silanol Si-OH (Acidic Silanol Group) ImpurityC This compound (Basic Nitrogen Sites) ImpurityC->Silanol Secondary Ionic Interaction (Causes Peak Tailing)

References

Strategies to reduce long retention times in betahistine analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with long retention times in betahistine (B147258) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the retention time of betahistine in reverse-phase HPLC?

A1: The retention time of betahistine in reverse-phase High-Performance Liquid Chromatography (HPLC) is primarily influenced by the mobile phase composition (the ratio of organic solvent to aqueous buffer), the pH of the mobile phase, the type of stationary phase (column chemistry), and the flow rate.

Q2: How does the mobile phase composition affect betahistine retention time?

A2: In reverse-phase HPLC, increasing the proportion of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase generally decreases the retention time of betahistine.[1] Conversely, a higher percentage of the aqueous buffer will typically lead to a longer retention time.

Q3: What is the impact of mobile phase pH on the retention of betahistine?

A3: The pH of the mobile phase can significantly alter the retention time of betahistine. Betahistine has a pKa value, and its ionization state changes with pH. Operating at a pH where betahistine is more ionized can lead to shorter retention times on a C18 column. For instance, pH values higher than 5.5 have been shown to cause long retention times.[2]

Q4: Can the choice of HPLC column affect the retention time?

A4: Yes, the column chemistry and dimensions play a crucial role. Shorter columns or columns with smaller particle sizes can lead to shorter analysis times. The type of stationary phase is also important; for example, a C18 column is commonly used, but alternative chemistries could be employed to alter selectivity and retention.[1]

Troubleshooting Guide: Reducing Long Retention Times

Issue: The retention time for my betahistine peak is excessively long, leading to extended run times.

Below are potential causes and systematic troubleshooting steps to reduce the retention time of betahistine in your HPLC analysis.

Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Verification LongRetention Long Retention Time Observed AdjustMobilePhase Step 1: Adjust Mobile Phase - Increase Organic Solvent % [7] - Optimize pH [1, 3] LongRetention->AdjustMobilePhase IncreaseFlowRate Step 2: Increase Flow Rate (Monitor backpressure) AdjustMobilePhase->IncreaseFlowRate If retention is still long ModifyColumn Step 3: Modify Column Parameters - Use a shorter column [7] - Consider smaller particle size IncreaseFlowRate->ModifyColumn If further reduction is needed CheckResolution Verify Resolution & Peak Shape ModifyColumn->CheckResolution CheckResolution->AdjustMobilePhase Resolution/Peak Shape Issues OptimizedMethod Optimized Method (Acceptable Retention Time) CheckResolution->OptimizedMethod Successful

Caption: A logical workflow for troubleshooting long retention times in betahistine analysis.

Detailed Troubleshooting Steps in Q&A Format

Q: My betahistine retention time is too long. What is the first parameter I should adjust?

A: The first and often most effective parameter to adjust is the mobile phase composition .

  • Increase the Organic Solvent Percentage: Gradually increase the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. For example, if you are using a 70:30 buffer to acetonitrile ratio, try changing it to 60:40.[1] A higher organic content will decrease the interaction of betahistine with the non-polar stationary phase, leading to earlier elution.

  • Optimize the Mobile Phase pH: The pH of the mobile phase can have a significant impact. For betahistine, it has been observed that pH values above 5.5 can lead to longer retention times.[2] Conversely, reducing the pH can decrease retention.[3] Experiment with adjusting the pH of your aqueous buffer to find the optimal balance between retention and peak shape.

Q: I have adjusted the mobile phase, but the retention time is still longer than desired. What's the next step?

A: The next step is to consider the flow rate .

  • Increase the Flow Rate: A higher flow rate will cause the analyte to pass through the column more quickly, thus reducing the retention time. For instance, if your current flow rate is 1.0 mL/min, you could try increasing it to 1.2 or 1.5 mL/min.[2][4] Be mindful of the system's backpressure limits, as increasing the flow rate will increase the pressure.

Q: What if adjusting the mobile phase and flow rate doesn't provide a satisfactory retention time or compromises my separation?

A: If the above adjustments are insufficient, you should evaluate your column parameters .

  • Use a Shorter Column: A shorter column will result in a shorter analysis time. For example, switching from a 250 mm column to a 150 mm or even a 75 mm column will significantly reduce the retention time, assuming the same mobile phase and flow rate.[4][5]

  • Consider a Different Stationary Phase: While C18 columns are common, exploring other stationary phases, such as a phenyl column, might offer different selectivity and potentially a shorter retention time.[1] However, this will likely require more extensive method re-development.

Data on Experimental Parameters and Retention Times

The following tables summarize quantitative data from various studies on betahistine analysis, illustrating the impact of different chromatographic conditions on retention time.

Table 1: Effect of Mobile Phase Composition on Betahistine Retention Time

Organic Solvent (Acetonitrile) %Aqueous BufferColumnFlow Rate (mL/min)Betahistine Retention Time (min)Reference
30%Sodium Acetate BufferC181.0Long (not specified)[6]
40%BufferKromasil C18 (250 x 4.6 mm, 5µm)1.5Shorter (not specified)[1][7]
80%0.1% Formic AcidZorbax Eclipse XDB-C18 (150 x 4.6 mm, 5µm)0.84.52[5]

Table 2: Effect of pH and Other Parameters on Betahistine Retention Time

Mobile PhasepHColumnFlow Rate (mL/min)Betahistine Retention Time (min)Reference
0.01M Brij-35, 0.12M SDS, 0.02M Disodium (B8443419) Hydrogen Phosphate5.5C18 (75.0 x 4.6 mm, 3.5µm)1.5Not specified, but higher pH caused longer times[2][4]
Monobasic Phosphate Buffer:Methanol (80:20 v/v)Not SpecifiedC18 (250mm x 4.6mm)1.04.46[8]
Acetonitrile:Methanol:Sodium Acetate Buffer (60:10:30)3Spherisorb 5µ silica (B1680970) (4 x 250mm)1.02.27[6]

Experimental Protocols

Method 1: RP-HPLC with Acetonitrile and Formic Acid

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid (80:20, v/v)

  • Flow Rate: 0.8 mL/min

  • Detection: Mass Spectrometry (MS/MS)

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Resulting Retention Time: Approximately 4.52 minutes.[5]

Method 2: RP-HPLC with a Surfactant-Based Mobile Phase

  • Column: C18 (75.0 x 4.6 mm, 3.5 µm)

  • Mobile Phase: 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium hydrogen phosphate, adjusted to a pH of 5.5 with phosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Detection: UV at 260 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C.[2][4]

Method 3: RP-HPLC with a Three-Component Organic Phase

  • Column: Spherisorb 5µ silica (4 x 250mm i.d.)

  • Mobile Phase: Acetonitrile:Methanol:Sodium Acetate Buffer (60:10:30) with pH adjusted to 3.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Resulting Retention Time: 2.27 minutes.[6]

Signaling Pathway and Logical Relationship Diagrams

G cluster_0 Factors Influencing Retention Time cluster_1 Strategies to Decrease Retention Time MobilePhase Mobile Phase Composition IncreaseOrganic Increase % Organic (e.g., Acetonitrile) [7] MobilePhase->IncreaseOrganic ColumnParams Column Parameters ShorterColumn Use Shorter Column [7] ColumnParams->ShorterColumn FlowRate Flow Rate HigherFlow Increase Flow Rate [1] FlowRate->HigherFlow DecreasePolarity Decrease Mobile Phase Polarity IncreaseOrganic->DecreasePolarity WeakerInteraction Weaker Analyte-Stationary Phase Interaction DecreasePolarity->WeakerInteraction FasterElution Faster Elution WeakerInteraction->FasterElution ShorterColumn->FasterElution HigherFlow->FasterElution

Caption: Relationship between experimental factors and their effect on reducing betahistine retention time.

References

Technical Support Center: Optimization of Flow Rate for Betahistine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the analysis of betahistine (B147258) and its impurities via High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the typical starting flow rate for betahistine impurity analysis?

A typical starting flow rate for the analysis of betahistine and its impurities on a standard analytical HPLC column (e.g., 4.6 mm internal diameter) is around 1.0 mL/min.[1][2][3] However, the optimal flow rate can vary significantly depending on the column dimensions, particle size, and the specific method being employed. For instance, some methods have successfully used flow rates of 1.5 mL/min, while others have utilized rates as low as 0.5 mL/min.[4][5][6][7]

Q2: How does increasing the flow rate affect my chromatogram?

Increasing the flow rate will generally shorten the analysis time.[8] However, it can also lead to broader peaks and a decrease in the resolution between betahistine and its impurities.[9][10] This is because at higher flow rates, there is less time for the analyte to interact with the stationary phase, which can lead to a less efficient separation.[10]

Q3: What are the benefits of decreasing the flow rate?

Decreasing the flow rate can improve the resolution of closely eluting peaks, leading to narrower and more defined peaks.[8] This can be particularly beneficial when trying to separate critical impurity pairs. A lower flow rate allows for more effective mass transfer between the mobile and stationary phases, enhancing separation efficiency.

Q4: Can the flow rate be adjusted to bring a peak back into a specified retention time window for system suitability?

For isocratic separations, adjusting the flow rate is a common practice to meet system suitability requirements for retention time. In an isocratic method, changes in flow rate affect the retention and dead times proportionally, so the relative peak spacing (selectivity) does not change.[11] However, for gradient separations, altering the flow rate can significantly change the selectivity and may even cause peaks to reverse their elution order.[11]

Q5: My system backpressure is too high. Could the flow rate be the cause?

Yes, system backpressure is directly proportional to the flow rate.[12] If you are experiencing excessively high backpressure, reducing the flow rate is a primary step in troubleshooting. High backpressure can also indicate a blockage in the system or column degradation.[8]

Troubleshooting Guide

Issue Potential Cause Related to Flow Rate Suggested Solution
Poor Resolution Between Betahistine and an Impurity The flow rate is too high, not allowing for sufficient interaction with the stationary phase.[9]Decrease the flow rate in small increments (e.g., 0.1 mL/min) and observe the effect on resolution. Be mindful that this will increase the run time.[8]
Broad or Tailing Peaks The flow rate is too high, leading to peak broadening.[10]Lower the flow rate to see if peak shape improves. If tailing persists, other factors like column overload or secondary interactions with the stationary phase should be investigated.[13]
Inconsistent Retention Times Fluctuation in the HPLC pump's flow rate delivery.Ensure the pump is properly primed and free of air bubbles. Perform a pump performance qualification test to check for accurate and precise flow rate delivery.
Analysis Time is Too Long The flow rate is set lower than necessary for the required separation.If the resolution is more than adequate (e.g., Rs > 2.0), you can gradually increase the flow rate to shorten the analysis time.[8] Ensure that the resolution of the critical pair remains within the acceptable limits.
A Known Impurity is Not Detected The peak may be too broad at the current flow rate, causing it to merge with the baseline noise.Try decreasing the flow rate to sharpen the peak, which may improve its signal-to-noise ratio.

Experimental Protocols

General Protocol for Flow Rate Optimization

This protocol outlines a systematic approach to optimizing the flow rate for a given HPLC method for betahistine impurity analysis.

  • Establish a Baseline: Begin with a standard flow rate based on the column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).

  • Initial Assessment: Inject a solution containing betahistine and its known impurities and evaluate the chromatogram for resolution, peak shape, and run time.

  • Systematic Adjustment:

    • If resolution is insufficient, decrease the flow rate by 0.1 to 0.2 mL/min per run and observe the changes in peak separation and width.

    • If resolution is satisfactory but the run time is long, increase the flow rate by 0.1 to 0.2 mL/min per run.

  • Monitor Backpressure: Keep an eye on the system backpressure as you increase the flow rate to ensure it remains within the operational limits of the column and HPLC system.

  • Evaluate System Suitability: For each flow rate tested, check that system suitability parameters such as resolution, tailing factor, and theoretical plates meet the method's requirements.

  • Select Optimal Flow Rate: Choose the flow rate that provides the best balance between resolution, analysis time, and system performance.

Example HPLC Method for Betahistine and 2-(2-hydroxyethyl)pyridine (B196109) Impurity

This method is adapted from a published eco-friendly HPLC procedure.[4][5][14]

  • Column: C18 (3.5 µm, 75.0 × 4.6 mm)

  • Mobile Phase: 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.[4][5][14]

  • Flow Rate: 1.5 mL/min[4][5][14]

  • Detection: 260 nm[4][5][14]

  • Column Temperature: 30 °C[5]

  • Injection Volume: 20 µL[5]

Quantitative Data Summary

Table 1: Reported Flow Rates in Betahistine HPLC Methods

Flow Rate (mL/min) Column Type Analytes Reference
1.5C18 (3.5 µm, 75.0 x 4.6 mm)Betahistine and 2-(2-hydroxyethyl)pyridine[4][5][14]
1.0C18 (250 mm x 4.6 mm, 5 µ)Betahistine and Domperidone[1]
1.0Diamonsil C18 (200 mm x 4.6 mm, 5 µm)Betahistine and related substances[2]
1.0C18Betahistine Dihydrochloride[3]
1.5Kromasil C18 (250 x 4.6mm, 5µ)Betahistine Hydrochloride[6]
0.5ZIC-HILICBetahistine[7]

Visualizations

FlowRate_Optimization_Workflow start Start: Define Method Goals (Resolution, Run Time) setup Initial Setup: Column, Mobile Phase, Temperature start->setup set_flow Set Initial Flow Rate (e.g., 1.0 mL/min) setup->set_flow inject Inject Sample set_flow->inject evaluate Evaluate Chromatogram: Resolution, Peak Shape, Pressure inject->evaluate res_ok Resolution Acceptable? evaluate->res_ok time_ok Run Time Acceptable? res_ok->time_ok  Yes decrease_flow Decrease Flow Rate res_ok->decrease_flow  No increase_flow Increase Flow Rate time_ok->increase_flow  No finalize Finalize Method time_ok->finalize  Yes decrease_flow->inject increase_flow->inject

Caption: Workflow for optimizing HPLC flow rate.

Troubleshooting_Logic issue Observed Issue: Poor Resolution q1 Is Flow Rate > 1.0 mL/min? issue->q1 a1_yes Action: Reduce Flow Rate (e.g., to 0.8 mL/min) q1->a1_yes  Yes q2 Is Backpressure High? q1->q2  No re_evaluate Re-evaluate Separation a1_yes->re_evaluate a1_no Consider Other Factors: - Mobile Phase Composition - Column Chemistry q2->a1_no  No a2_yes Action: Reduce Flow Rate & Check for Blockages q2->a2_yes  Yes a2_yes->re_evaluate

Caption: Troubleshooting logic for poor resolution.

References

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of betahistine (B147258) and its related compounds. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and accurate quantification.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing poor resolution between betahistine and a known impurity, 2-(2-hydroxyethyl)pyridine (B196109) (HEP). What steps can I take to improve separation?

A1: Achieving baseline separation between betahistine and its process-related impurity, HEP, is a common challenge. Here are several strategies to enhance resolution:

  • Mobile Phase pH Adjustment: The retention of betahistine is sensitive to the pH of the mobile phase.[1] Betahistine has a pKa of approximately 1.63 and an isoelectric point of 5.36.[1] Adjusting the mobile phase pH can alter the ionization state of betahistine and its impurities, thereby affecting their interaction with the stationary phase. For reversed-phase columns, working at a pH around 4.7 has been shown to be effective.[2][3]

  • Mobile Phase Composition: The ratio of organic modifier to aqueous buffer is a critical parameter.

    • Isocratic Elution: For simpler separations, an isocratic mobile phase of methanol (B129727) and water (e.g., 80:20 v/v) can be effective.[4] Another option is a buffer:acetonitrile (B52724) ratio of 60:40.[5]

    • Gradient Elution: If isocratic elution does not provide sufficient resolution, a gradient elution program may be necessary, particularly when dealing with multiple impurities with different polarities.[6]

    • "Green" Alternatives: Consider using a mobile phase containing surfactants like Sodium Dodecyl Sulfate (B86663) (SDS) and Brij-35 as an alternative to organic solvents.[7][8] A composition of 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) at pH 5.5 has been successfully used.[7][8]

  • Stationary Phase Selection: The choice of HPLC column is crucial.

    • C18 Columns: C18 columns are widely used for betahistine analysis and have demonstrated good separation.[4][5][7][8][9]

    • ZIC-HILIC Columns: For a different separation mechanism based on hydrophilic partitioning, Zwitterionic Hydrophilic Interaction Liquid Chromatography (ZIC-HILIC) columns can be a valuable alternative.[1]

  • Flow Rate Optimization: Reducing the flow rate can sometimes improve resolution, although it will increase the run time. A flow rate of 1.0 mL/min is a common starting point.[2][9][10]

Troubleshooting Workflow for Poor Resolution:

Poor_Resolution Start Poor Resolution Observed Adjust_pH Adjust Mobile Phase pH (e.g., around 4.7) Start->Adjust_pH Resolution_OK Resolution Acceptable? Adjust_pH->Resolution_OK Analyze Optimize_Mobile_Phase Optimize Mobile Phase Ratio (Organic vs. Aqueous) Optimize_Mobile_Phase->Resolution_OK Analyze Change_Column Consider a Different Column (e.g., C18, ZIC-HILIC) Change_Column->Resolution_OK Analyze Adjust_Flow_Rate Adjust Flow Rate Adjust_Flow_Rate->Resolution_OK Analyze Resolution_OK->Optimize_Mobile_Phase No Resolution_OK->Change_Column No Resolution_OK->Adjust_Flow_Rate No End Method Optimized Resolution_OK->End Yes

Caption: Troubleshooting workflow for improving chromatographic resolution.

Q2: My betahistine peak is tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for a basic compound like betahistine on a silica-based column is often due to secondary interactions with residual silanol (B1196071) groups on the stationary phase. Here’s how to address this:

  • Mobile Phase pH: Ensure the mobile phase pH is low enough to keep betahistine fully protonated. A pH between 2.0 and 3.0 is often recommended.[3]

  • Ionic Strength: Increase the buffer concentration in your mobile phase. This can help to shield the charged silanol groups and reduce secondary interactions.

  • Use of Additives:

    • Triethylamine (B128534) (TEA): Adding a small amount of a competing base, like triethylamine (e.g., 0.2%), to the mobile phase can effectively block the active silanol sites.[10]

    • Ion-Pairing Agents: For challenging separations, an ion-pairing agent like sodium lauryl sulfate or heptanesulfonic sodium can be added to the mobile phase to improve peak shape and retention.[2][3][10]

  • Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.

Q3: I am developing a stability-indicating method and need to resolve betahistine from its degradation products. What are the common degradation pathways and how can I ensure my method is specific?

A3: Forced degradation studies are essential for developing a stability-indicating assay. Betahistine is known to be susceptible to degradation under certain stress conditions.

  • Common Degradants: Betahistine is particularly labile to UV light and oxidative conditions.[6][11][12][13] Exposure to hydrogen peroxide can lead to significant degradation.[11][12] It also shows some degradation under alkaline hydrolysis.[12]

  • Method Development for Specificity:

    • Perform Forced Degradation: Subject betahistine to stress conditions including acid, base, oxidation (e.g., H₂O₂), heat, and light as per ICH guidelines.[4][6][13]

    • Analyze Stressed Samples: Analyze the degraded samples using your proposed HPLC method.

    • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity of the betahistine peak in the presence of its degradation products. This will help to confirm that no degradants are co-eluting.

    • Method Optimization: If co-elution is observed, modify the chromatographic conditions (mobile phase, column, gradient, etc.) until all degradation products are well-resolved from the parent peak and from each other.

Forced Degradation and Method Specificity Workflow:

Forced_Degradation Start Develop Initial HPLC Method Stress_Conditions Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Analyze_Samples Analyze Stressed Samples with HPLC-PDA Stress_Conditions->Analyze_Samples Peak_Purity Assess Peak Purity of Betahistine Peak Analyze_Samples->Peak_Purity Resolution_Check Are all peaks baseline resolved? Peak_Purity->Resolution_Check Optimize_Method Optimize Chromatographic Conditions Resolution_Check->Optimize_Method No End Stability-Indicating Method Validated Resolution_Check->End Yes Optimize_Method->Analyze_Samples

Caption: Workflow for developing a stability-indicating HPLC method.

Experimental Protocols

Protocol 1: RP-HPLC Method for Betahistine and Related Substances

This protocol is a general guideline based on commonly cited methods.[2][4][5][9]

  • Chromatographic System:

    • HPLC system with UV or PDA detector.

    • Data acquisition and processing software.

  • Materials:

    • Betahistine reference standard and samples.

    • HPLC grade acetonitrile and/or methanol.

    • Reagents for buffer preparation (e.g., ammonium (B1175870) acetate (B1210297), sodium acetate, monobasic phosphate).[1][2][9][10]

    • HPLC grade water.

    • Acids/bases for pH adjustment (e.g., glacial acetic acid, phosphoric acid).[2][7][8][10]

  • Chromatographic Conditions (Example):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[4][9]

    • Mobile Phase: Prepare a filtered and degassed mixture of a suitable buffer (e.g., Ammonium acetate buffer, pH 4.7) and an organic modifier (e.g., acetonitrile) in an appropriate ratio (e.g., 65:35 v/v).[3] An alternative is Monobasic Phosphate Buffer: Methanol (80:20 v/v).[9]

    • Flow Rate: 1.0 mL/min.[2][9]

    • Detection Wavelength: 260 nm or 259 nm.[2][5][7][8]

    • Injection Volume: 20 µL.[8]

    • Column Temperature: Ambient or controlled at 40 °C.[2]

  • Preparation of Solutions:

    • Standard Solution: Accurately weigh and dissolve an appropriate amount of betahistine reference standard in the mobile phase or a suitable diluent to obtain a known concentration.

    • Sample Solution: Prepare the sample by dissolving the formulation powder in the mobile phase or diluent, followed by sonication and filtration through a 0.22 µm or 0.45 µm syringe filter to remove excipients.[5]

  • Analysis:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the standard solution(s) to check system suitability parameters (e.g., tailing factor, theoretical plates, and reproducibility).

    • Inject the sample solution(s).

    • Identify and quantify the peaks based on the retention time and peak area of the standard.

Data Presentation

Table 1: Comparison of RP-HPLC Methods for Betahistine Analysis

ParameterMethod 1[9]Method 2[5]Method 3[7][8]Method 4[2]
Column C18 (250mm x 4.6mm)Not SpecifiedC18 (75.0 x 4.6 mm, 3.5 µm)C18
Mobile Phase Monobasic Phosphate Buffer: Methanol (80:20 v/v)Buffer: Acetonitrile (60:40 v/v)0.01 M Brij-35, 0.12 M SDS, 0.02 M disodium hydrogen phosphateAcetonitrile and Ammonium Acetate Buffer with Sodium Lauryl Sulfate
pH Not SpecifiedNot Specified5.54.7
Flow Rate 1.0 mL/min1.5 mL/min1.5 mL/min1.0 mL/min
Detection (UV) 250 nm260 nm260 nm259 nm
Retention Time 4.46 minNot SpecifiedNot SpecifiedNot Specified

Table 2: Comparison of ZIC-HILIC and Other HPLC Methods

ParameterZIC-HILIC Method[1]Derivatization Method[6][13]
Column ZIC1 and ZIC4 (homemade)Zorbax Eclipse XDB-C18
Mobile Phase Acetate buffer and acetonitrile (gradient)Acetonitrile and 0.02 mol/L sodium acetate (gradient)
Detection UV at 235 nmFluorescence (Ex: 336 nm, Em: 531 nm) after derivatization with dansyl chloride
Key Feature Separation based on hydrophilic partitioningHigh sensitivity for stability studies

This technical support center provides a starting point for troubleshooting and method development for the analysis of betahistine and its related compounds. For more specific issues, consulting the original research articles is recommended.

References

Technical Support Center: Column Selection for Challenging Separations of Betahistine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for troubleshooting challenging separations of betahistine (B147258) and its impurities. This resource provides in-depth guidance in a user-friendly question-and-answer format to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am seeing poor peak shape (tailing) for my betahistine peak. What are the common causes and how can I fix it?

Peak tailing for basic compounds like betahistine is a frequent issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Betahistine has a pKa of approximately 1.63.[1] Ensure the mobile phase pH is at least 2 pH units away from the pKa of betahistine to ensure it is fully ionized and to minimize interactions with residual silanols on the column. A lower pH (around 2.5-3.5) is generally recommended.

  • Increase Buffer Strength: A low buffer concentration can lead to distorted peak shapes.[2] Try increasing the buffer concentration to between 20-50 mM to improve peak symmetry.

  • Use of Additives: Consider adding a competitive base, like triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1-0.5%). TEA can mask the active silanol (B1196071) sites on the stationary phase, reducing peak tailing.

  • Column Choice: If the above steps do not resolve the issue, consider switching to a column with a different stationary phase. A column with end-capping or a polar-embedded phase can provide better peak shape for basic compounds.

Q2: I am struggling to achieve baseline separation between betahistine and its main impurity, 2-(2-hydroxyethyl)pyridine (B196109) (HEP). What column and mobile phase modifications can I try?

Achieving adequate resolution between a drug substance and its closely related impurities is a common challenge.

Recommended Approaches:

  • Column Selection: A standard C18 column can often provide good separation. However, for challenging separations, consider alternative stationary phases. A study by Ibrahim et al. (2022) successfully used a C18 column (3.5 µm, 75.0 × 4.6 mm) with a mixed micellar mobile phase.[3][4] Another option is a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which can offer different selectivity for polar compounds like betahistine and its impurities.[1]

  • Mobile Phase Optimization:

    • Organic Modifier: Varying the organic solvent (e.g., acetonitrile (B52724) vs. methanol) can alter selectivity.

    • pH Adjustment: Fine-tuning the mobile phase pH can significantly impact the retention and resolution of ionizable compounds. Experiment with small pH adjustments (±0.2 units) around the optimal pH.

    • Ion-Pairing Agents: For reversed-phase chromatography, adding an ion-pairing reagent like sodium dodecyl sulfate (B86663) (SDS) can improve the retention and resolution of polar, ionizable compounds.[3][4]

Experimental Protocol Example (Mixed Micellar HPLC): [3][4]

ParameterValue
Column C18 (3.5 µm, 75.0 × 4.6 mm)
Mobile Phase 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate
pH 5.5 (adjusted with phosphoric acid)
Flow Rate 1.5 mL/min
Detection 260 nm
Q3: My retention times are drifting during a long sequence of analyses. What could be the cause and how can I improve stability?

Retention time variability can compromise the reliability of your analytical method.

Potential Causes and Solutions:

CauseSolution
Inadequate Column Equilibration Ensure the column is thoroughly equilibrated with the mobile phase before starting the sequence. For gradient methods, allow sufficient time for the column to return to initial conditions between injections.
Mobile Phase Instability Prepare fresh mobile phase daily. If using a buffered mobile phase with a high percentage of organic solvent, be aware of potential salt precipitation. Degas the mobile phase to prevent air bubbles in the system.
Temperature Fluctuations Use a column oven to maintain a constant temperature.[3] Even minor room temperature changes can affect retention times.
Column Degradation If the column has been used extensively, especially with aggressive mobile phases, its performance may decline. Consider replacing the column.
Q4: I am developing a stability-indicating method and need to separate multiple degradation products. Where do I start with column selection?

For stability-indicating methods, the goal is to resolve the active pharmaceutical ingredient (API) from all potential degradation products and process impurities.

Logical Approach to Column Selection:

Stability_Method_Column_Selection Start Start: Forced Degradation Study C18_Screen Initial Screening: Standard C18 Column Start->C18_Screen Resolution_Check Assess Resolution of Degradation Products C18_Screen->Resolution_Check Optimize_C18 Optimize Mobile Phase on C18 Resolution_Check->Optimize_C18 Inadequate Resolution Final_Method Final Validated Method Resolution_Check->Final_Method Adequate Resolution Optimize_C18->Resolution_Check Alternative_Column Screen Alternative Columns: - Polar-Embedded - Phenyl-Hexyl - HILIC Optimize_C18->Alternative_Column Still Inadequate Resolution Alternative_Column->Resolution_Check

Column selection workflow for stability-indicating methods.

Explanation of the Workflow:

  • Forced Degradation: Begin by performing forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic) to generate potential impurities.[5][6]

  • Initial Screening: A good starting point is a standard C18 column, as it is versatile and widely available.

  • Assess Resolution: Evaluate the separation of the main peak from the degradation products.

  • Optimize on C18: If resolution is insufficient, first try to optimize the mobile phase (pH, organic solvent ratio, buffer strength) on the C18 column.

  • Screen Alternative Columns: If optimization on the C18 is unsuccessful, screen columns with different selectivities. For polar compounds like betahistine and its degradants, polar-embedded or HILIC columns can be effective. Phenyl-hexyl columns can offer alternative selectivity through pi-pi interactions.

  • Final Method: Once adequate resolution is achieved, proceed with method validation.

Summary of Columns Used in Betahistine Separations:

Column TypeApplicationReference
Zorbax Eclipse XDB-C18 Stability-indicating assay of betahistine and its degradation products.[5]
C18 (3.5 µm, 75.0 × 4.6 mm) Separation of betahistine from its pharmacopeial impurity 2-(2-hydroxyethyl)pyridine (HEP) using a mixed micellar mobile phase.[3][4]
Shim-pack C18 (250 mm x 4.6 mm, 5 µ) Simultaneous estimation of betahistine dihydrochloride (B599025) and domperidone (B1670879) in a pharmaceutical dosage form.
ZIC-HILIC Quantification of betahistine in tablet dosage forms, offering an alternative selectivity for this polar compound.[1]

Troubleshooting Logic Diagram

This diagram outlines a general troubleshooting workflow for common HPLC issues encountered during the analysis of betahistine and its impurities.

HPLC_Troubleshooting_Workflow Start Problem Observed in Betahistine Chromatogram Poor_Peak_Shape Poor Peak Shape? (Tailing, Fronting, Broad) Start->Poor_Peak_Shape Low_Resolution Insufficient Resolution? Poor_Peak_Shape->Low_Resolution No Check_pH Check Mobile Phase pH (adjust to be >2 units from pKa) Poor_Peak_Shape->Check_pH Yes RT_Drift Retention Time Drift? Low_Resolution->RT_Drift No Optimize_Mobile_Phase Optimize Mobile Phase (Organic %, pH) Low_Resolution->Optimize_Mobile_Phase Yes Check_Equilibration Ensure Proper Column Equilibration RT_Drift->Check_Equilibration Yes End Problem Resolved RT_Drift->End No Check_Buffer Increase Buffer Strength (20-50 mM) Check_pH->Check_Buffer Consider_Additive Use Additive (e.g., TEA) Check_Buffer->Consider_Additive Change_Column_PS Change Column (e.g., end-capped, polar-embedded) Consider_Additive->Change_Column_PS Change_Column_PS->End Change_Column_Res Change Column (Different Selectivity, e.g., HILIC) Optimize_Mobile_Phase->Change_Column_Res Use_Ion_Pair Use Ion-Pair Reagent (e.g., SDS) Change_Column_Res->Use_Ion_Pair Use_Ion_Pair->End Check_Temp Use Column Oven for Constant Temperature Check_Equilibration->Check_Temp Fresh_Mobile_Phase Prepare Fresh Mobile Phase Check_Temp->Fresh_Mobile_Phase Fresh_Mobile_Phase->End

A logical workflow for troubleshooting common HPLC issues.

References

Technical Support Center: Quantification of Low-Level Betahistine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low-level impurities in betahistine (B147258).

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in betahistine?

A1: Betahistine impurities can originate from the manufacturing process or degradation. Common process-related impurities include 2-(2-hydroxyethyl)pyridine (B196109) (HEP).[1][2][3] Degradation products can be formed under stress conditions such as exposure to oxidation, UV light, and alkaline hydrolysis.[4][5][6] A notable impurity of concern is N-nitroso betahistine (NNBH), which can form due to the secondary amine structure of betahistine.[7][8]

Q2: My HPLC chromatogram shows poor resolution between betahistine and an impurity peak. What should I do?

A2: Poor resolution can be addressed by several strategies:

  • Mobile Phase pH Adjustment: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like betahistine and its impurities. For a C18 column, adjusting the mobile phase pH to around 5.5 has been shown to improve separation.[2] Lowering the mobile phase pH can also reduce peak tailing caused by interactions with residual silanols on the silica-based column.

  • Mobile Phase Composition: Modifying the organic modifier (e.g., acetonitrile, methanol) ratio or using additives like ion-pair reagents (e.g., sodium lauryl sulfate) can alter selectivity and improve resolution.[9]

  • Gradient Elution: If isocratic elution is insufficient, a gradient elution program can help separate closely eluting peaks.[4][8][10]

  • Column Chemistry: Consider using a different column chemistry, such as a biphenyl (B1667301) stationary phase, which can offer different selectivity compared to a standard C18 column.[7][8]

Q3: I am observing peak tailing for my betahistine peak. What are the possible causes and solutions?

A3: Peak tailing in HPLC is a common issue that can affect accuracy and precision. The primary causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica (B1680970) packing material can interact with basic compounds like betahistine, leading to tailing.

    • Solution: Use a modern, high-purity silica column with end-capping. Lowering the mobile phase pH or adding a competing base (e.g., triethylamine) to the mobile phase can also minimize these interactions.

  • Column Overload: Injecting too much sample can lead to peak distortion.

    • Solution: Reduce the sample concentration or injection volume.

  • Column Contamination or Void: A contaminated guard column or a void at the head of the analytical column can cause peak shape issues.

    • Solution: Replace the guard column and/or flush the analytical column. If a void is suspected, the column may need to be replaced.

Q4: How can I improve the sensitivity of my method to detect very low-level impurities?

A4: To enhance sensitivity for low-level impurity quantification, consider the following:

  • Detector Selection: For betahistine, which lacks a strong chromophore, derivatization followed by fluorescence detection can significantly increase sensitivity. Derivatization with dansyl chloride has been shown to improve the response factor by 32 times compared to UV detection.[4][10]

  • Mass Spectrometry (MS) Detection: LC-MS/MS is an inherently sensitive and selective technique for quantifying trace-level impurities. It allows for the detection of impurities at the pg/mL level.[11][12]

  • Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the impurities and remove matrix interferences.[11][13]

Q5: Are there established limits for betahistine impurities?

A5: Regulatory bodies establish limits for impurities in pharmaceutical products. For instance, the European Union has set a regulation limit of 18 ng/day for N-nitroso betahistine.[8] For a maximum daily dose of 48 mg of betahistine, this translates to a limit of 0.375 ng/mg that needs to be quantified in the API.[7][8]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseRecommended Action
Poor Peak Resolution Inappropriate mobile phase pH or composition.Optimize the mobile phase pH (around 5.5 can be effective) and the organic modifier ratio. Consider adding surfactants like SDS and Brij-35.[1][2][3]
Unsuitable column stationary phase.Switch to a column with a different selectivity, such as a biphenyl column.[8]
Isocratic elution is insufficient.Develop a gradient elution method to separate complex mixtures.[4][8]
Peak Tailing Secondary interactions with silanol groups.Use an end-capped, high-purity silica column. Add a competing base to the mobile phase or lower the pH.
Column overload.Reduce the injection volume or sample concentration.
Column void or contamination.Replace the guard column. If the problem persists, flush or replace the analytical column.
Irreproducible Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each injection sequence.
Mobile phase composition drift.Prepare fresh mobile phase daily and ensure proper mixing if using a gradient.
Temperature fluctuations.Use a column oven to maintain a constant temperature.[1][2][3][9]
Low Sensitivity Inadequate detector for the analyte.For UV, ensure the wavelength is set at the absorption maximum (around 260 nm for betahistine).[1][2][3] For higher sensitivity, consider fluorescence detection after derivatization or use a mass spectrometer.[4][10]
Suboptimal sample preparation.Implement a sample concentration step like solid-phase extraction.[13]

Experimental Protocols

Protocol 1: HPLC-UV Method for Betahistine and 2-(2-hydroxyethyl)pyridine (HEP) Impurity

This method is an eco-friendly approach using a micellar mobile phase.[1][2][3]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 75.0 mm x 4.6 mm, 3.5 µm).[1][2][3]

  • Mobile Phase: 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate, with the pH adjusted to 5.5 using phosphoric acid.[1][2][3]

  • Flow Rate: 1.5 mL/min.[1][2][3]

  • Detection: 260 nm.[1][2][3]

  • Column Temperature: 30°C.[2]

  • Injection Volume: 20 µL.[2]

  • Sample Preparation:

    • Accurately weigh and dissolve the betahistine sample in deionized water to achieve a suitable concentration.

    • Filter the sample solution through a 0.45 µm filter before injection.

Protocol 2: LC-MS/MS Method for N-nitroso Betahistine (NNBH) Impurity

This is a highly sensitive method for the quantification of the NNBH impurity.[7][8]

  • Instrumentation: Liquid Chromatography system coupled with a Triple Quadrupole Mass Spectrometer.

  • Column: Biphenyl column (e.g., 100 mm x 3.0 mm, 2.6 µm).[8]

  • Mobile Phase A: 0.1% Formic Acid in Water.[8]

  • Mobile Phase B: 0.1% Formic Acid in Methanol.[8]

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    7.0 95
    7.5 95
    8.5 5

    | 12.0 | 5 |

  • Flow Rate: 0.6 mL/min.[8]

  • Column Temperature: 45°C.[8]

  • Injection Volume: 3 µL.[8]

  • MS/MS Detection: Monitor the appropriate MRM (Multiple Reaction Monitoring) transitions for NNBH.

  • Sample Preparation:

    • Weigh 2 mg of betahistine API.

    • Dissolve in 4 mL of 0.1% formic acid in water to get a 0.5 mg/mL solution.

    • Vortex thoroughly.[8]

Quantitative Data Summary

Table 1: HPLC Method Parameters and Performance for Betahistine and Impurities
ParameterMethod 1 (HPLC-UV)[1][2][3]Method 2 (HPLC with Derivatization)[4][10]Method 3 (HPLC-UV)[9]
Column C18 (75.0 x 4.6 mm, 3.5 µm)Zorbax Eclipse XDB-C18C18
Mobile Phase 0.01M Brij-35, 0.12M SDS, 0.02M Na2HPO4, pH 5.5Acetonitrile and 0.02 M Sodium Acetate (gradient)Acetonitrile and Ammonium Acetate with Sodium Lauryl Sulfate
Detection UV at 260 nmFluorescence (Ex: 336 nm, Em: 531 nm) after Dansyl Chloride derivatizationUV at 259 nm
Analyte Betahistine / HEPBetahistineBetahistine and related substances
Linearity Range 3.0-200.0 µg/mL (BHS), 0.1-5.0 µg/mL (HEP)0.005-4.2 ng/µLNot Specified
LOD Not Specified0.002 ng/µL0.4 ng (2-ethenypyridine, 2-(pyridine-2-yl)ethanol), 4 ng (N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl] ethanamine trihydrochloride)
LOQ Not SpecifiedNot SpecifiedNot Specified
Table 2: LC-MS/MS Method Parameters and Performance for Betahistine and Impurities
ParameterMethod 1 (NNBH)[7][8]Method 2 (Betahistine in Plasma)[11][12]
Column Biphenyl (100 x 3.0 mm, 2.6 µm)Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in Water, B: 0.1% Formic Acid in Methanol (gradient)Acetonitrile: 0.1% Formic Acid (80:20 v/v)
Detection MS/MSMS/MS
Analyte N-nitroso betahistine (NNBH)Betahistine
Linearity Range 0.05-100 ng/mL10.00-501.60 pg/mL
LOD Not Specified2.5 pg/mL
LOQ 0.05 ng/mL10.00 pg/mL

Visualizations

Betahistine_Degradation_Pathways cluster_stress Stress Conditions cluster_impurities Resulting Degradation Impurities Oxidation Oxidative Stress (e.g., H2O2) Oxidative_Impurity Oxidative Degradation Products Oxidation->Oxidative_Impurity UV_Light UV Light Exposure UV_Impurity Photolytic Degradation Products UV_Light->UV_Impurity Alkaline Alkaline Hydrolysis (e.g., NaOH) Alkaline_Impurity Hydrolytic Degradation Products Alkaline->Alkaline_Impurity Betahistine Betahistine Betahistine->Oxidation Betahistine->UV_Light Betahistine->Alkaline

Caption: Betahistine degradation pathways under various stress conditions.

HPLC_Troubleshooting_Workflow cluster_resolution Poor Resolution cluster_tailing Peak Tailing start Start: Chromatographic Issue Identified issue What is the issue? start->issue res_q1 Adjust Mobile Phase? issue->res_q1 Poor Resolution tail_q1 Check for Overload? issue->tail_q1 Peak Tailing res_a1_yes Optimize pH and organic/aqueous ratio res_q1->res_a1_yes Yes res_q2 Change Column? res_q1->res_q2 No res_end Resolution Improved res_a1_yes->res_end res_a2_yes Try different stationary phase res_q2->res_a2_yes Yes res_q2->res_end No res_a2_yes->res_end tail_a1_yes Reduce sample concentration/volume tail_q1->tail_a1_yes Yes tail_q2 Column Issues? tail_q1->tail_q2 No tail_end Peak Shape Improved tail_a1_yes->tail_end tail_a2_yes Flush/replace guard or analytical column tail_q2->tail_a2_yes Yes tail_q2->tail_end No tail_a2_yes->tail_end

Caption: A logical workflow for troubleshooting common HPLC peak shape issues.

References

Validation & Comparative

Navigating the Labyrinth of Pharmaceutical Impurities: A Comparative Guide to the Validation of HPLC Methods for Betahistine EP Impurity C Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comprehensive comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantification of Betahistine (B147258) EP Impurity C, a critical quality attribute in the production of Betahistine. Drawing on experimental data, this document offers a detailed examination of a primary HPLC method and a comparative Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method, alongside insights into alternative analytical techniques.

Betahistine, a drug commonly used to treat vertigo and Meniere's disease, is synthesized through processes that can lead to the formation of several impurities. The European Pharmacopoeia (EP) specifies limits for these impurities, including Impurity C, chemically identified as N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine. Accurate and precise quantification of this impurity is crucial for regulatory compliance and patient safety.

Method Comparison: HPLC vs. UPLC-MS for Impurity C Quantification

This guide focuses on two primary methods for the quantification of Betahistine EP Impurity C. The first is a dedicated HPLC method designed for the determination of related substances in Betahistine hydrochloride tablets. The second is a UPLC-MS method, which offers higher resolution and sensitivity, providing a robust alternative for impurity profiling.

Experimental Protocols

HPLC Method for Related Substances in Betahistine Hydrochloride Tablets

This method is designed for the simultaneous determination of Betahistine and its specified impurities, including Impurity C.

  • Chromatographic System: A liquid chromatograph equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a mixed aqueous solution. The aqueous solution contains 0.69 g/L of ammonium (B1175870) acetate, with the pH adjusted to 4.7 with glacial acetic acid, and 4.43 g/L of sodium lauryl sulfate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 259 nm.

  • Injection Volume: 20 µL.

UPLC-MS Method for the Characterization of Betahistine Impurities

This method utilizes the enhanced separation efficiency of UPLC coupled with the specificity of mass spectrometry for the identification and quantification of impurities.

  • Chromatographic System: An ultra-performance liquid chromatograph coupled with a mass spectrometer.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient elution using a mixture of water with 10 mM heptafluorobutyric acid (HFBA) and acetonitrile with 10 mM HFBA.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40°C.

  • Detection: Mass Spectrometry (specific parameters for Impurity C would be optimized).

  • Injection Volume: 1 µL.

Data Presentation: A Comparative Analysis

The following tables summarize the validation parameters for the HPLC method and provide a comparison with the expected performance of a UPLC-MS method.

Table 1: Validation Summary of the HPLC Method for this compound

Validation ParameterResult
Linearity Range 0.040% - 1.26% of the nominal concentration of Betahistine
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) Data not explicitly provided in the abstract, but the method was able to quantify levels as low as 0.040%.
Limit of Quantification (LOQ) 0.040%
Accuracy (% Recovery) Data not explicitly provided in the abstract.
Precision (RSD%) Data not explicitly provided in the abstract.
Specificity The method demonstrated the ability to separate Betahistine from its known impurities, including Impurity C.[1]

Table 2: Performance Comparison of Analytical Methods for Betahistine Impurity C Quantification

FeatureHPLC MethodUPLC-MS MethodHigh-Performance Thin-Layer Chromatography (HPTLC)Capillary Electrophoresis (CE)
Principle Liquid ChromatographyLiquid Chromatography with Mass SpectrometryPlanar ChromatographyElectrophoretic Separation
Resolution GoodExcellentModerate to GoodExcellent
Sensitivity ModerateHighModerateHigh
Analysis Time LongerShorterModerateShorter
Solvent Consumption HigherLowerLowerVery Low
Confirmation of Identity Based on Retention TimeBased on Retention Time and Mass-to-Charge RatioBased on Rf ValueBased on Migration Time

Alternative Analytical Strategies

While HPLC remains the workhorse for routine quality control, other techniques offer distinct advantages for the analysis of Betahistine and its impurities.

  • High-Performance Thin-Layer Chromatography (HPTLC): An eco-friendly and cost-effective method has been developed for the determination of Betahistine and its process-related impurity, 2-(2-hydroxyethyl)pyridine (B196109) (HEP).[2][3] This technique offers the advantage of simultaneous analysis of multiple samples, reducing both time and solvent consumption.

  • Capillary Electrophoresis (CE): Known for its high separation efficiency and minimal sample and reagent consumption, CE is a powerful tool for impurity profiling.[4] It can be particularly useful for separating closely related impurities and for chiral separations, should they be relevant.

  • Gas Chromatography (GC): A GC method has been reported for the determination of Betahistine in serum, indicating its applicability for the analysis of Betahistine-related compounds, provided they are volatile or can be derivatized.[5]

Workflow for HPLC Method Validation

The validation of an analytical method is a critical step to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an HPLC method for impurity quantification, based on ICH guidelines.

HPLC_Validation_Workflow cluster_planning 1. Planning & Preparation cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting p1 Define Validation Parameters (ICH Q2(R1)) p2 Prepare Reference Standards (Betahistine & Impurity C) p1->p2 p3 Develop & Optimize HPLC Method p2->p3 e1 Specificity (Peak Purity & Resolution) p3->e1 e2 Linearity & Range e1->e2 e3 Accuracy (% Recovery) e2->e3 e4 Precision (Repeatability & Intermediate) e3->e4 e5 LOD & LOQ e4->e5 e6 Robustness e5->e6 d1 Analyze Data & Calculate Results e6->d1 d2 Compare with Acceptance Criteria d1->d2 d3 Prepare Validation Report d2->d3 end Validated Method Ready for Routine Use d3->end Method is Validated

Caption: Workflow for the validation of an HPLC method for impurity quantification.

Conclusion

The accurate quantification of this compound is a critical aspect of quality control in the pharmaceutical industry. While a specific HPLC method has been established for its determination, the landscape of analytical chemistry offers more advanced and efficient alternatives. UPLC-MS provides superior resolution and sensitivity, making it an excellent tool for impurity profiling and structural elucidation. Furthermore, techniques like HPTLC and Capillary Electrophoresis present eco-friendly and high-efficiency options. The choice of method will ultimately depend on the specific requirements of the analysis, including the need for routine quality control, in-depth impurity profiling, or high-throughput screening. This guide provides the foundational information for researchers and scientists to make informed decisions regarding the selection and validation of the most appropriate analytical method for their needs.

References

Determining Detection and Quantitation Limits for Betahistine EP Impurity C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Analytical Methods and Performance

The determination of LOD and LOQ is a critical component of validating an analytical method, ensuring it is sensitive enough to detect and accurately quantify trace amounts of impurities.[1] High-Performance Liquid Chromatography (HPLC) and its variants are commonly employed for this purpose in the pharmaceutical industry. The following tables summarize the performance of different chromatographic methods in the analysis of Betahistine (B147258) and a related impurity.

AnalyteAnalytical MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)
BetahistineZIC-HILIC-UV[2]0.0038 ppm - 0.0052 ppm0.0135 ppm - 0.0177 ppm
Betahistine EP Impurity B (HEP)Eco-Friendly HPLC[3][4]0.024 µg/mL0.073 µg/mL
Betahistine EP Impurity B (HEP)HPTLC-Densitometry[3][4]8.2 ng/band24.9 ng/band
N-nitroso betahistine (NNBH)LC-MS/MS[5]Not Reported0.05 ng/mL

Table 1: Comparison of LOD and LOQ for Betahistine and Related Impurities.

Experimental Protocols for LOD and LOQ Determination

The following is a generalized experimental protocol for determining the LOD and LOQ of a Betahistine impurity, based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[6][7]

Preparation of Standard Solutions
  • Stock Solution: Accurately weigh and dissolve a reference standard of the Betahistine impurity in a suitable diluent to prepare a stock solution of known concentration.

  • Calibration Curve Standards: Prepare a series of at least five to seven standard solutions by serially diluting the stock solution to cover a concentration range that is expected to encompass the LOD and LOQ.

  • Low-Concentration Spiked Samples: Prepare several independent samples at concentrations near the expected LOD and LOQ by spiking a placebo (a mixture of all formulation components except the active pharmaceutical ingredient) with the impurity stock solution.

Chromatographic Conditions

A validated, stability-indicating HPLC method should be used. An example of a suitable method for a related impurity involves a C18 column with a mobile phase consisting of a surfactant-based aqueous solution, with UV detection at an appropriate wavelength (e.g., 260 nm).[3][4][8] The method must demonstrate specificity, linearity, precision, and accuracy.

Determination of LOD and LOQ

There are several methods for determining LOD and LOQ as per ICH guidelines:[1][7][9]

  • Construct a calibration curve by plotting the peak area response versus the concentration of the impurity for the calibration standards.

  • Perform a linear regression analysis on the calibration curve data to obtain the slope (S) and the standard deviation of the y-intercepts (σ) of the regression line.[4]

  • Calculate the LOD and LOQ using the following formulas:[1]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Inject a series of solutions with known decreasing concentrations of the impurity.

  • Determine the concentration at which the signal-to-noise (S/N) ratio is approximately 3:1 for the LOD and 10:1 for the LOQ.[10] This can be determined by visual inspection of the chromatograms or by using the instrument's software.

Confirmation of LOD and LOQ

The determined LOD and LOQ values should be experimentally verified by analyzing a sufficient number of samples prepared at these concentrations. The method should demonstrate acceptable precision and accuracy at the LOQ.[1]

Experimental Workflow for LOD and LOQ Determination

The following diagram illustrates the logical workflow for the determination of LOD and LOQ based on the calibration curve method.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calc Calculation cluster_confirm Confirmation prep_stock Prepare Impurity Stock Solution prep_cal_std Prepare Calibration Standards prep_stock->prep_cal_std prep_low_conc Prepare Low Concentration Spiked Samples prep_stock->prep_low_conc run_hplc Analyze Samples by HPLC prep_cal_std->run_hplc confirm_lod_loq Experimentally Verify LOD and LOQ prep_low_conc->confirm_lod_loq gen_cal_curve Generate Calibration Curve run_hplc->gen_cal_curve calc_params Calculate Slope (S) and StDev of Intercept (σ) gen_cal_curve->calc_params calc_lod_loq Calculate LOD and LOQ LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S) calc_params->calc_lod_loq calc_lod_loq->confirm_lod_loq

Caption: Workflow for LOD and LOQ Determination.

References

A Comparative Guide to the Robustness and Ruggedness of Analytical Methods for Betahistine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and reliable determination of impurities in betahistine (B147258), a drug substance widely used for the treatment of Ménière's disease, is a critical aspect of quality control in the pharmaceutical industry. The robustness and ruggedness of the analytical methods employed ensure that they are suitable for routine use in different laboratories and under various conditions. This guide provides a comparative overview of published analytical methods, focusing on their performance, robustness, and ruggedness, supported by experimental data.

Comparison of Analytical Method Performance

Several chromatographic methods have been validated for the determination of betahistine and its impurities. The following tables summarize the key performance parameters of some of these methods, including High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Table 1: Performance Characteristics of a Stability-Indicating HPLC Method with Fluorescence Detection

ParameterBetahistineReference
Linearity Range0.005 - 4.2 ng/µL[1][2]
Limit of Detection (LOD)0.002 ng/µL[1][2]
Intraday Precision (% CV)< 0.04%[1][2]
Interday Precision (% CV)< 0.04%[1][2]
Accuracy99.2% - 100.9%[1][2]

Table 2: Performance Characteristics of Eco-Friendly HPLC and HPTLC Methods for Betahistine and its Impurity (HEP)

ParameterHPLC MethodHPTLC MethodReference
Betahistine
Linearity Range3.0 - 200.0 µg/mL300 - 15,000 ng/spot[3][4]
HEP (Impurity)
Linearity Range0.1 - 5.0 µg/mL25 - 250 ng/spot[3][4]
LODNot ReportedNot Reported
LOQNot ReportedNot Reported
Sensitivity for HEPUp to 0.05%About 0.15%[3]

Table 3: Performance Characteristics of an RP-HPLC Method for Betahistine Dihydrochloride (B599025) and Domperidone

ParameterBetahistine DihydrochlorideReference
Linearity Range9.6 - 22.4 µg/mL[5]
Limit of Detection (LOD)0.52 µg/mL[5]
Limit of Quantification (LOQ)1.58 µg/mL[5]

Table 4: Performance Characteristics of an LC-MS/MS Method for Betahistine in Human Plasma

ParameterBetahistineReference
Linearity Range10.00 - 501.60 pg/mL[6]
Limit of Quantification (LOQ)0.5 pg/mL[6]
Intraday Precision (% RSD)1.1 - 1.5%[6]
Interday Precision (% RSD)0.2 - 0.54%[6]
Accuracy99.36 - 100.29%[6]

Robustness and Ruggedness Assessment

Robustness testing involves deliberately varying method parameters to assess its capacity to remain unaffected, while ruggedness testing evaluates the reproducibility of results under various conditions such as different analysts, instruments, or laboratories.[7][8][9]

A study on an eco-friendly HPLC method for betahistine and its impurity, 2-(2-hydroxyethyl)pyridine (B196109) (HEP), investigated the robustness of the method by introducing small variations in mobile phase flow rate (±0.05 mL/min), pH (±0.1), and column temperature (±2.0 °C).[3] The low %RSD of the resulting peak areas indicated the robustness of the method.[3] Similarly, for the HPTLC method, changes in saturation time (±5.0 min) and mobile phase composition (±0.1% methylene (B1212753) chloride) were evaluated.[3]

Another RP-HPLC method for betahistine dihydrochloride was found to be robust as the difference for each modified condition (e.g., flow rate, mobile phase composition) from the original condition was within the acceptable limit.[10]

Experimental Protocols

Stability-Indicating HPLC Method with Fluorescence Detection

This method involves the derivatization of betahistine and its degradation products with dansyl chloride, followed by HPLC analysis with fluorescence detection.[1][2]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18[1]

    • Mobile Phase: Gradient elution with acetonitrile (B52724) and 0.02 mol/L sodium acetate[1]

    • Detector: Fluorescence detector with excitation at 336 nm and emission at 531 nm[1]

    • Column Temperature: 30 ± 2 °C[1]

Eco-Friendly HPLC Method

This method utilizes a solvent-free mobile phase containing surfactants.[3][11]

  • Chromatographic Conditions:

Eco-Friendly HPTLC Method
  • Stationary Phase: HPTLC aluminum plates pre-coated with silica (B1680970) gel 60 F254[3][11]

  • Mobile Phase: Methylene chloride:methanol:ethyl acetate:ammonia (5:2:2:0.2 by volume)[3][11]

  • Detection: Densitometric scanning at 260 nm[3][11]

LC-MS/MS Method for Betahistine in Human Plasma

This method is highly sensitive and specific for the quantification of betahistine.[6]

  • Chromatographic Conditions:

    • Column: Zorbax Eclipse XDB-C18 (150mm x 4.6mm, 5µm)[6]

    • Mobile Phase: Acetonitrile: 0.1% formic acid (80:20 v/v) at a flow rate of 0.7 mL/min[6]

  • Mass Spectrometric Conditions:

    • Ionization: Turbo ion spray in positive mode[6]

    • Detection: Multiple Reaction Monitoring (MRM) of the fragmentation of m/z 137.1 → 94.0 for Betahistine and m/z 140.2 → 94.10 for the internal standard (Betahistine-d4)[6]

Visualizing Experimental Workflows

To better understand the analytical procedures, the following diagrams illustrate the workflows for sample preparation and analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis start Weigh and dissolve betahistine sample filter Filter the solution start->filter inject Inject into HPLC system filter->inject separate Chromatographic separation inject->separate detect Detect at specified wavelength separate->detect quantify Quantify impurities detect->quantify

Caption: General workflow for HPLC analysis of betahistine impurities.

LCMSMS_Workflow cluster_prep Plasma Sample Preparation cluster_analysis LC-MS/MS Analysis start Plasma sample with internal standard extract Liquid-Liquid Extraction start->extract evaporate Evaporate and reconstitute extract->evaporate inject Inject into LC-MS/MS system evaporate->inject separate Chromatographic separation inject->separate ionize Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect quantify Quantification detect->quantify

Caption: Workflow for LC-MS/MS analysis of betahistine in plasma.

Conclusion

The choice of an analytical method for the determination of betahistine impurities depends on the specific requirements of the analysis, such as the need for high sensitivity, the nature of the impurities to be quantified, and the availability of instrumentation. The presented HPLC and HPTLC methods have demonstrated good performance and robustness for routine quality control. The LC-MS/MS method offers superior sensitivity and specificity, making it particularly suitable for the analysis of low-level impurities or for bioanalytical applications. The provided data and experimental protocols can assist researchers and drug development professionals in selecting and implementing the most appropriate method for their needs, ensuring the quality and safety of betahistine-containing products.

References

A Comparative Guide to Detectors for the Analysis of Betahistine EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

In the quality control and development of pharmaceuticals, the accurate detection and quantification of impurities is paramount to ensure the safety and efficacy of the final drug product. Betahistine (B147258), a drug commonly used to treat Ménière's disease, has a number of specified impurities listed in the European Pharmacopoeia (EP), including Impurity C, chemically known as N-methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine.[1][2][3][4][5] The choice of analytical detector is critical for the sensitive and reliable analysis of this and other related substances. This guide provides a comparative overview of different High-Performance Liquid Chromatography (HPLC) detectors for the analysis of Betahistine EP Impurity C, supported by experimental data from various studies.

Detector Performance Comparison

The selection of an appropriate detector for impurity analysis depends on several factors, including the physicochemical properties of the analyte, the required sensitivity, selectivity, and the purpose of the analysis (e.g., routine quality control versus impurity identification). The following table summarizes the performance of commonly used detectors for the analysis of Betahistine and its impurities.

Detector TypePrincipleLimit of Detection (LOD) / Limit of Quantification (LOQ)Linearity (r²)Precision (%RSD)Key AdvantagesKey Limitations
UV/Vis Measures the absorbance of UV or visible light by the analyte.LOD: ~0.4 ng[6]>0.999[7]<2%Robust, cost-effective, and widely available.Requires the analyte to have a chromophore. Limited sensitivity and selectivity compared to other detectors.
Photodiode Array (PDA) A type of UV/Vis detector that measures absorbance across a range of wavelengths simultaneously.Similar to UV/Vis>0.99[8]<2%Provides spectral information which can aid in peak identification and purity assessment.Similar limitations in sensitivity to single-wavelength UV/Vis detectors.
Fluorescence (FLD) Measures the fluorescence emitted by an analyte after excitation at a specific wavelength.LOD: 0.002 ng/µL (after derivatization)[9]>0.99<0.04% (CV)[9]Highly sensitive and selective for fluorescent compounds.Requires the analyte to be fluorescent or to be derivatized with a fluorescent tag.
Charged Aerosol (CAD) Nebulizes the eluent, charges the resulting aerosol particles, and measures the charge.Generally in the low ng range.[10]Can be non-linear, but inverse gradient can improve consistency.RSD can be reduced to ~13% with inverse gradient.[10]Near-universal response for non-volatile analytes, independent of chromophores. More consistent response than UV for different compounds.[10]Response can be affected by mobile phase composition. Not suitable for volatile analytes.
Mass Spectrometry (MS) Ionizes the analyte and separates the ions based on their mass-to-charge ratio.LOQ: 0.05 ng/mL (for N-nitroso betahistine)[11]>0.999[11]<13% (%CV)[11]Highly sensitive and selective, provides structural information for impurity identification.Higher cost and complexity compared to other detectors.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results. Below are summaries of experimental protocols from studies on the analysis of Betahistine and its impurities.

1. HPLC-UV Method for Related Substances

This method is suitable for the routine quality control of Betahistine and its known impurities.

  • Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: C18, 4.6 mm x 200 mm, 5 µm particle size.

  • Mobile Phase: A mixture of methanol (B129727) and 10 mmol·L⁻¹ sodium acetate (B1210297) solution (containing 5 mmol·L⁻¹ sodium heptanesulfonate and 0.2% triethylamine, with pH adjusted to 3.3 using glacial acetic acid) in a 25:75 ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 261 nm.

  • Column Temperature: Room temperature.

  • Key Performance: The method demonstrated good resolution between Betahistine and its impurities, with a theoretical plate number of over 2000 for the main component.

2. LC-MS/MS Method for High-Sensitivity Analysis

This method is ideal for the identification and quantification of trace-level impurities.

  • Chromatographic System: A Liquid Chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

  • Column: A suitable reversed-phase column, such as a C18.

  • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., 0.1% formic acid).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Mass Analyzer: Triple quadrupole or Time-of-Flight (TOF) for MS/MS analysis.[12][13]

  • Key Performance: This technique offers very low limits of detection and quantification, enabling the analysis of impurities at levels required by regulatory agencies. For instance, a similar method for a nitrosamine (B1359907) impurity in Betahistine achieved an LOQ of 0.05 ng/mL.[11]

Logical Workflow for Detector Selection

The choice of a suitable detector is a critical step in method development for impurity analysis. The following diagram illustrates a logical workflow for selecting the appropriate detector for this compound analysis.

Detector_Selection_Workflow Start Start: Define Analytical Goal Goal Routine QC or Impurity Identification? Start->Goal RoutineQC Routine Quality Control Goal->RoutineQC Routine QC ImpurityID Impurity Identification & Trace Analysis Goal->ImpurityID Identification Chromophore Does Impurity C have a suitable chromophore? RoutineQC->Chromophore MS Mass Spectrometry (MS/MS) ImpurityID->MS Fluorescence_Check Is the impurity fluorescent or can it be derivatized? ImpurityID->Fluorescence_Check UV_PDA UV / PDA Detector Chromophore->UV_PDA Yes CAD Charged Aerosol Detector (CAD) Chromophore->CAD No End_Routine End: Method Validation for Routine Use UV_PDA->End_Routine CAD->End_Routine End_ID End: Structure Elucidation and Sensitive Quantification MS->End_ID Fluorescence_Check->MS No FLD Fluorescence Detector (FLD) Fluorescence_Check->FLD Yes FLD->End_ID

Detector Selection Workflow for Betahistine Impurity C

Conclusion

The analysis of this compound can be effectively performed using a variety of HPLC detectors. For routine quality control where the impurity has a sufficient chromophore, UV/PDA detectors offer a robust and cost-effective solution. When dealing with unknown impurities or those lacking a chromophore, Charged Aerosol Detection (CAD) provides a more universal response. For the highest sensitivity and for structural elucidation, Mass Spectrometry (MS) is the detector of choice, capable of identifying and quantifying impurities at very low levels. The selection of the most appropriate detector will ultimately depend on the specific requirements of the analysis, balancing factors such as sensitivity, selectivity, cost, and the intended application.

References

A Comparative Guide to Cross-Validation of Analytical Methods for Betahistine Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various validated analytical methods for the determination of betahistine (B147258) and its impurities. Ensuring the purity of active pharmaceutical ingredients (APIs) like betahistine is critical for the safety and efficacy of the final drug product. The selection of a robust and reliable analytical method is therefore a cornerstone of quality control in pharmaceutical development and manufacturing. This document presents a cross-validation perspective by comparing the performance of different reported methods based on their published validation data.

Comparison of Analytical Method Performance

The following tables summarize the performance characteristics of different High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) methods that have been validated for the analysis of betahistine and its key impurities.

Table 1: Comparison of HPLC Methods for Betahistine and Impurities
Parameter Method 1 (Micellar HPLC) [1][2][3]Method 2 (Ion-Pair HPLC) [4]Method 3 (RP-HPLC) [5]Method 4 (ZIC-HILIC) [6]Method 5 (LC-MS/MS) [7][8]
Impurity 2-(2-hydroxyethyl)pyridine (B196109) (HEP)2-ethenypyridine, 2-(pyridine-2-yl)ethanol, N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl] ethanamine trihydrochlorideNot SpecifiedNot SpecifiedNot Specified (plasma)
Linearity Range (Betahistine) 0.5–10 µg/mLNot Specified2.5–15 µg/mLNot Specified10.00–501.20 pg/mL
Correlation Coefficient (r²) >0.999Not Specified0.99≥0.9997≥0.9997
Accuracy (% Recovery) 98.65–101.23%97.9–101.7%99.98%Not Specified98.04–101.85%
Precision (%RSD) <2%Not SpecifiedNot SpecifiedNot Specified0.2–1.6%
LOD (Betahistine) 0.08 µg/mL0.4 ng (for impurities)Not SpecifiedNot SpecifiedNot Specified
LOQ (Betahistine) 0.25 µg/mLNot SpecifiedNot SpecifiedNot Specified10.00 pg/mL
Table 2: Comparison of HPTLC Method for Betahistine and Impurities
Parameter HPTLC-Densitometric Method [1][2][3]
Impurity 2-(2-hydroxyethyl)pyridine (HEP)
Linearity Range (Betahistine) 300–15,000 ng/spot
Correlation Coefficient (r²) >0.999
Accuracy (% Recovery) 98.45–101.32%
Precision (%RSD) <2%
LOD (Betahistine) 45.3 ng/spot
LOQ (Betahistine) 137.2 ng/spot

Experimental Protocols

Detailed methodologies for the key analytical methods are provided below to allow for replication and cross-validation in your own laboratory settings.

Method 1: Eco-Friendly Micellar HPLC[1][2][3]
  • Column: C18 (3.5 µm, 75.0 × 4.6 mm)

  • Mobile Phase: 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate, adjusted to pH 5.5 with phosphoric acid.

  • Flow Rate: 1.5 mL/min

  • Detection: 260 nm

  • Impurity: 2-(2-hydroxyethyl)pyridine (HEP)

Method 2: Ion-Pair HPLC for Related Substances[4]
  • Column: C18

  • Mobile Phase: Acetonitrile and a mixed solution (0.69 g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water, pH adjusted to 4.7 with glacial acetic acid, then dissolved with 4.43 g of sodium lauryl sulfate).

  • Flow Rate: 1.0 mL/min

  • Detection: 259 nm

  • Column Temperature: 40 °C

  • Impurities: 2-ethenypyridine, 2-(pyridine-2-yl)ethanol, and N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl] ethanamine trihydrochloride.

Method 3: HPTLC-Densitometric Method[1][2][3]
  • Stationary Phase: HPTLC aluminum plates coated with silica (B1680970) gel 60 F254.

  • Developing System: Methylene chloride:methanol:ethyl acetate:ammonia (5:2:2:0.2 by volume).

  • Detection: Densitometric scanning at 260 nm.

  • Impurity: 2-(2-hydroxyethyl)pyridine (HEP).

Visualizing Method Validation and Parameter Relationships

The following diagrams illustrate the workflow of analytical method validation and the interplay between different validation parameters.

analytical_method_validation_workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_imp Implementation Dev Analytical Method Development & Optimization Specificity Specificity/ Selectivity Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantitation (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Quality Control Testing Robustness->Routine Transfer Method Transfer Routine->Transfer

Caption: General workflow for the validation of an analytical method.

validation_parameter_relationship cluster_core Core Performance cluster_sensitivity Sensitivity cluster_reliability Reliability cluster_overall Overall Method Suitability Accuracy Accuracy ValidatedMethod Validated Method Accuracy->ValidatedMethod Precision Precision Precision->ValidatedMethod Linearity Linearity Linearity->Accuracy Linearity->Precision Linearity->ValidatedMethod LOD LOD LOD->ValidatedMethod LOQ LOQ LOQ->ValidatedMethod Specificity Specificity Specificity->Accuracy Specificity->ValidatedMethod Robustness Robustness Robustness->ValidatedMethod

References

Navigating the Analytical Maze: An Inter-laboratory Comparison Guide to Betahistine EP Impurity C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accurate identification and quantification of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug safety and efficacy. This guide provides a comprehensive comparison of analytical methodologies for Betahistine (B147258) EP Impurity C, a specified impurity of Betahistine, a drug commonly used to treat vertigo and Meniere's disease. By presenting available experimental data and detailed protocols, this document aims to facilitate informed decisions in method selection and validation, ultimately contributing to robust quality control in pharmaceutical development.

Comparative Analysis of Analytical Methods

The primary analytical techniques for the separation and quantification of Betahistine and its related substances, including Impurity C, are High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Mass Spectrometry (MS) detection. The choice of method often depends on the required sensitivity, selectivity, and the matrix of the sample.

Below is a summary of quantitative data from various studies. It is important to note that these results are not from a direct inter-laboratory comparison and variations may arise from differences in instrumentation, reagents, and analyst expertise.

Table 1: Comparison of Quantitative Parameters for the Analysis of Betahistine and its Impurities

ParameterMethod 1: HPLC-UV for Betahistine & Related SubstancesMethod 2: LC-MS/MS for Betahistine in Human PlasmaMethod 3: LC-MS/MS for N-nitroso betahistine impurity
Analyte Betahistine and its impuritiesBetahistineN-nitroso betahistine
Technique HPLC-UVLC-MS/MSLC-MS/MS
Limit of Detection (LOD) 0.4 ng for 2-ethenypyridine and 2-(pyridine-2-yl)ethanol; 4 ng for N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl] ethanamine trihydrochloride[2]Not ReportedNot Reported
Limit of Quantitation (LOQ) Not Reported10.00 pg/mL[3]0.05 ng/mL[4][5]
Linearity Range Good[2]10.00-501.20 pg/mL (r² ≥ 0.9997)[3]0.05 to 100 ng/mL (r² > 0.999)[5]
Recovery 97.9% - 101.7% for various impurities[2]83.83% - 94.52%100.2% (average)[4]
Precision (RSD%) Not ReportedIntra-day: 1.1–1.6%, Inter-day: 0.2–0.54%[3]<13%[5]

Note: Data for Method 1 is for a mixture of betahistine and its impurities, with specific LODs provided for some, including a compound structurally similar to Impurity C. Methods 2 and 3, while not directly analyzing Impurity C, provide valuable insights into the performance of LC-MS/MS for betahistine and a related impurity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are summaries of the experimental protocols from the cited studies.

Method 1: HPLC Method for Related Substances in Betahistine Hydrochloride Tablets[2]
  • Instrumentation: High-Performance Liquid Chromatograph with a C18 column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous solution containing ammonium (B1175870) acetate (B1210297) and sodium lauryl sulfate, with the pH adjusted to 4.7 with glacial acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV spectrophotometer at 259 nm.

  • Column Temperature: 40 °C.

  • Key Findings: The method was able to completely separate betahistine hydrochloride from its impurities. The study detected two known and six unknown impurities in various samples, with the content of N-methyl-2-(pyridin-2-yl)-N-[2-(pyridine-2-yl)ethyl] ethanamine trihydrochloride ranging from 0.040% to 1.26%.[2]

Method 2: Bio-analytical Method Development and Validation of Betahistine Dihydrochloride in Human Plasma by LC-MS/MS[3][6]
  • Instrumentation: Agilent 1200 Series HPLC system coupled with an API 4000 triple quadrupole mass spectrometer.

  • Column: Zorbax Eclipse XDB-C18 (150 x 4.6 mm, 5 µ).

  • Mobile Phase: Isocratic elution with Acetonitrile: 0.1% formic acid (80:20 v/v).

  • Flow Rate: 0.8 mL/min.

  • Ionization: Turbo electrospray interface in positive ionization mode.

  • Detection: MS/MS monitoring the fragmentation of m/z 137.1→94.0 for Betahistine.

  • Sample Preparation: Liquid-liquid extraction of plasma samples.

Method 3: Identification and Sensitive Quantitation of N-nitroso Betahistine Impurity in Betahistine API by LC-MS/MS[4][5]
  • Instrumentation: SCIEX ExionLC system coupled with a QTRAP 4500 mass spectrometer.

  • Column: Phenomenex Kinetex Biphenyl (3.0 × 100 mm, 2.6 μm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B129727) (B).

  • Flow Rate: 0.6 mL/min.

  • Column Temperature: 45°C.

  • Sample Preparation: The Betahistine API was dissolved in 0.1% formic acid in water.

Mechanism of Action: Betahistine's Dual Signaling Pathway

Betahistine's therapeutic effects are primarily attributed to its dual action on histamine (B1213489) receptors: it acts as a partial agonist at the H1 receptor and a potent antagonist at the H3 receptor.[2][6] This dual mechanism leads to a complex signaling cascade that ultimately alleviates the symptoms of vertigo.

Betahistine_Signaling_Pathway Betahistine Signaling Pathway Betahistine Betahistine H1_Receptor Histamine H1 Receptor (Agonist) Betahistine->H1_Receptor Binds to H3_Receptor Histamine H3 Receptor (Antagonist) Betahistine->H3_Receptor Blocks PLC Phospholipase C (PLC) H1_Receptor->PLC Activates Histamine_Release Increased Histamine Release H3_Receptor->Histamine_Release Inhibits Inhibition of Presynaptic_Neuron Presynaptic Neuron IP3_DAG IP3 & DAG Production PLC->IP3_DAG Catalyzes Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release Leads to Vasodilation Vasodilation in Inner Ear Ca_Release->Vasodilation Promotes Vertigo_Relief Alleviation of Vertigo Symptoms Vasodilation->Vertigo_Relief Neurotransmitter_Modulation Modulation of other Neurotransmitters Histamine_Release->Neurotransmitter_Modulation Influences Neurotransmitter_Modulation->Vertigo_Relief

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of various High-Performance Liquid Chromatography (HPLC) methods for the system suitability testing of betahistine (B147258) and its related substances. The information is intended for researchers, scientists, and drug development professionals to ensure the quality and consistency of analytical results.

Comparison of HPLC Methods

The following table summarizes the key parameters of different HPLC methods developed for the analysis of betahistine and its impurities.

ParameterMethod 1 (British Pharmacopoeia)[1]Method 2 (He Zhong-gui, 2006)[2]Method 3 (Ibrahim et al., 2022)[3][4][5]Method 4 (Li et al., 2015)[6]Method 5 (Palaskar et al., 2023)[7]
Column Base-deactivated end-capped octadecylsilyl silica (B1680970) gel (5 µm), 0.15 m x 3.0 mmDiamonsil C18 (5 µm), 200 mm x 4.6 mmC18 (3.5 µm), 75.0 mm x 4.6 mmC18C18 (250mm x 4.6mm)
Mobile Phase 2.0 g Sodium Dodecyl Sulfate (B86663) in a mixture of 15 mL of 10% v/v H2SO4, 35 mL of 17 g/L tetrabutylammonium (B224687) hydrogen sulfate, and 650 mL of water, adjusted to pH 3.3, mixed with 300 mL of acetonitrile (B52724).Methanol-10 mmol·L-1 sodium acetate (B1210297) solution (containing 5 mmol·L-1 sodium heptanesulfonate, 0.2% triethylamine, pH 3.3 with glacial acetic acid) (25:75)0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium (B8443419) hydrogen phosphate (B84403) adjusted to pH 5.5Acetonitrile and a solution of 0.69 g ammonium (B1175870) acetate in 1000 mL water (pH 4.7 with glacial acetic acid) with 4.43 g sodium lauryl sulfateMonobasic Phosphate Buffer: Methanol (80:20 v/v)
Flow Rate 1.0 mL/min1.0 mL/min1.5 mL/min1.0 mL/min1.0 mL/min
Detection 260 nm261 nm260 nm259 nm250 nm
Column Temp. Not SpecifiedRoom Temperature30 °C40 °CNot Specified
Injection Vol. 20 µLNot Specified20 µLNot SpecifiedNot Specified
Run Time 4 times the retention time of betahistineNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
System Suitability Parameters
ParameterMethod 1 (British Pharmacopoeia)[1]Method 2 (He Zhong-gui, 2006)[2]Method 3 (Ibrahim et al., 2022)[4]Method 4 (Li et al., 2015)[6]Method 5 (Palaskar et al., 2023)[7]
Resolution (Rs) Minimum 3.5 between 2-vinylpyridine (B74390) and betahistine> 1.5 between betahistine and its impuritiesSpecified for BHS and HEPComplete separation of impuritiesNot Specified
Theoretical Plates (N) Not Specified> 2000 for betahistine1624 for HEPNot SpecifiedNot Specified
Tailing Factor (T) Not SpecifiedNot Specified1.31 for HEPNot SpecifiedNot Specified
Reproducibility (RSD%) Not SpecifiedRecovery RSD = 1.0%Not SpecifiedRecoveries of 97.9%, 98.1%, 101.7% for impuritiesNot Specified

Experimental Protocols

Method 1: British Pharmacopoeia

Objective: To determine the related substances of Betahistine Dihydrochloride (B599025).

Procedure:

  • Test Solution Preparation: Dissolve 25 mg of the substance in the mobile phase and dilute to 25.0 mL with the mobile phase.

  • Reference Solution (a) Preparation: Dissolve 10 mg of betahistine dihydrochloride CRS and 10 mg of 2-vinylpyridine R in the mobile phase and dilute to 50.0 mL. Dilute 2.0 mL of this solution to 50.0 mL with the mobile phase.

  • Reference Solution (b) Preparation: Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase.

  • Reference Solution (c) Preparation: Dilute 2.0 mL of reference solution (b) to 10.0 mL with the mobile phase.

  • Chromatographic System:

    • Column: Base-deactivated end-capped octadecylsilyl silica gel for chromatography R (5 µm), 0.15 m x 3.0 mm.

    • Mobile Phase: Dissolve 2.0 g of sodium dodecyl sulfate R in a mixture of 15 mL of a 10% V/V solution of sulfuric acid R, 35 mL of a 17 g/L solution of tetrabutylammonium hydrogen sulfate R and 650 mL of water R; adjust to pH 3.3 using dilute sodium hydroxide (B78521) solution R and mix with 300 mL of acetonitrile R.

    • Flow rate: 1.0 mL/min.

    • Detection: Spectrophotometer at 260 nm.

    • Injection volume: 20 µL.

  • System Suitability:

    • Inject reference solution (a).

    • The resolution between the peaks due to 2-vinylpyridine and betahistine should be a minimum of 3.5.

Method 3: Eco-Friendly HPLC Method (Ibrahim et al., 2022)

Objective: To determine betahistine (BHS) in the presence of its pharmacopeial impurity 2-(2-hydroxyethyl)pyridine (B196109) (HEP).[3]

Procedure:

  • Stock Solution Preparation: Prepare stock solutions of BHS (1000.0 µg/mL) and HEP (50.0 µg/mL) separately in deionized water.[4]

  • Calibration Standards: Prepare a series of mixed standard solutions from the stock solutions to construct calibration curves.[4]

  • Chromatographic System:

    • Column: C18 (3.5 µm, 75.0 × 4.6 mm).[3]

    • Mobile Phase: A mixture of 0.01 M Brij-35, 0.12 M SDS, and 0.02 M disodium hydrogen phosphate adjusted to a pH of 5.5 with phosphoric acid.[3]

    • Flow rate: 1.5 mL/min.[3]

    • Detection: 260 nm.[3]

    • Column Temperature: 30 °C.[4]

    • Injection Volume: 20 µL.[4]

  • System Suitability:

    • Evaluate retention time, resolution, symmetry factor, capacity factor, and column efficiency (number of theoretical plates).[4]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for system suitability testing in a related substances method.

SST_Workflow prep Prepare Mobile Phase & Standard/Sample Solutions equil Equilibrate HPLC System with Mobile Phase prep->equil inject_std Inject System Suitability Solution (e.g., Reference Solution) equil->inject_std eval_sst Evaluate System Suitability Parameters inject_std->eval_sst pass Parameters Meet Acceptance Criteria? eval_sst->pass proceed Proceed with Sample Analysis pass->proceed Yes fail Troubleshoot System (e.g., check column, mobile phase, instrument parameters) pass->fail No reinject Re-inject SST Solution fail->reinject reinject->eval_sst

Caption: Workflow for System Suitability Testing.

References

Navigating the Transfer of Analytical Methods for Betahistine EP Impurity C Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Seamless Method Implementation

For researchers, scientists, and drug development professionals, the successful transfer of analytical methods between laboratories is a critical step in ensuring consistent product quality and regulatory compliance. This guide provides a comprehensive comparison of a hypothetical method transfer for the analysis of Betahistine (B147258) and its European Pharmacopoeia (EP) Impurity C, N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine. By presenting detailed experimental protocols and comparative data, this document serves as a practical resource for laboratories undertaking similar analytical method transfers.

The transfer of an analytical procedure from a transferring unit (TU) to a receiving unit (RU) is a documented process that qualifies the RU to use the method.[1][2] This process is essential to ensure that the analytical method performs as intended in the new environment, with different personnel, instruments, and reagents.[2]

Comparative Analysis of Analytical Method Performance

The successful transfer of an analytical method is contingent on the demonstration of comparable performance between the transferring and receiving laboratories. The following table summarizes the key analytical parameters of the original and transferred High-Performance Liquid Chromatography (HPLC) methods for the analysis of Betahistine EP Impurity C.

ParameterOriginal Method (Transferring Unit)Transferred Method (Receiving Unit)Acceptance Criteria
Instrumentation Agilent 1260 Infinity II HPLCWaters Alliance e2695 HPLCEquivalent performance
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)Waters XBridge C18 (4.6 x 150 mm, 5 µm)Similar selectivity and efficiency
Mobile Phase Acetonitrile (B52724):Buffer (30:70 v/v)Acetonitrile:Buffer (30:70 v/v)Same composition
Flow Rate 1.0 mL/min1.0 mL/min± 0.1 mL/min
Detection Wavelength 259 nm259 nm± 2 nm
Column Temperature 40°C40°C± 2°C
Injection Volume 10 µL10 µLSame volume
Retention Time (Betahistine) ~ 4.5 min~ 4.6 minComparable retention
Retention Time (Impurity C) ~ 8.2 min~ 8.3 minComparable retention
Resolution (Betahistine/Impurity C) > 2.0> 2.0≥ 2.0
Precision (%RSD, n=6) ≤ 2.0%≤ 2.0%≤ 2.0%
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%

*Buffer: 0.69 g of ammonium (B1175870) acetate (B1210297) in 1000 mL of water, with pH adjusted to 4.7 with glacial acetic acid, and the addition of 4.43 g of sodium lauryl sulfate (B86663).[3]

Detailed Experimental Protocols

To ensure a successful method transfer, it is imperative that both the transferring and receiving laboratories adhere to well-documented and standardized experimental protocols.

Original Method Protocol (Transferring Unit)

1. Preparation of Solutions:

  • Buffer Solution: Dissolve 0.69 g of ammonium acetate in 1000 mL of HPLC grade water. Adjust the pH to 4.7 with glacial acetic acid. Add 4.43 g of sodium lauryl sulfate and mix until dissolved.

  • Mobile Phase: Prepare a mixture of acetonitrile and buffer solution in a 30:70 (v/v) ratio. Filter and degas the mobile phase before use.

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Betahistine dihydrochloride (B599025) and this compound reference standards in the mobile phase to obtain a known concentration.

  • Sample Solution: Accurately weigh and dissolve the sample containing Betahistine in the mobile phase to achieve a target concentration.

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system.

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Buffer (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 259 nm.

  • Injection Volume: 10 µL.

3. System Suitability:

  • Inject the standard solution six times.

  • The relative standard deviation (%RSD) of the peak areas for both Betahistine and Impurity C should be not more than 2.0%.

  • The resolution between the Betahistine and Impurity C peaks should be not less than 2.0.

Transferred Method Protocol (Receiving Unit)

The receiving unit should follow the same solution preparation procedures as the transferring unit. The key difference lies in the instrumentation and the specific column used, which should be of equivalent performance.

1. Chromatographic Conditions:

  • Instrument: Waters Alliance e2695 HPLC system.

  • Column: Waters XBridge C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Buffer (30:70 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: UV at 259 nm.

  • Injection Volume: 10 µL.

2. Method Transfer Validation:

  • Precision: Analyze a minimum of six independent preparations of the same homogeneous sample lot. The %RSD of the results should meet the pre-defined acceptance criteria.

  • Accuracy: Perform a recovery study by spiking the sample with a known amount of Impurity C at different concentration levels. The recovery should be within the specified limits.

  • Specificity: Analyze a placebo sample to ensure that there are no interfering peaks at the retention times of Betahistine and Impurity C.

Visualizing the Method Transfer Workflow

A clear and logical workflow is essential for a successful analytical method transfer. The following diagram illustrates the key stages of this process.

MethodTransferWorkflow cluster_TU Transferring Unit (TU) cluster_RU Receiving Unit (RU) cluster_Joint Joint Activities TU_Method Original Validated Analytical Method TU_Protocol Method Transfer Protocol Generation TU_Method->TU_Protocol TU_Training Provide Training and Documentation TU_Protocol->TU_Training RU_Review Protocol Review and Familiarization TU_Protocol->RU_Review Transfer Protocol RU_Execution Execute Transfer Protocol TU_Training->RU_Execution Knowledge Transfer TU_Support Ongoing Support RU_Review->RU_Execution Comparative_Testing Comparative Testing of Samples RU_Execution->Comparative_Testing RU_Validation Perform Method Transfer Validation RU_Report Generate Transfer Report RU_Validation->RU_Report Data_Review Joint Data Review and Analysis RU_Report->Data_Review Results Comparative_Testing->Data_Review Data_Review->RU_Validation Final_Approval Final Approval and Method Implementation Data_Review->Final_Approval Final_Approval->TU_Support

References

A Comparative Guide to Compendial Methods for Betahistine Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like betahistine (B147258) is paramount. The official methods for controlling impurities are detailed in various pharmacopoeias. This guide provides a comparative analysis of the high-performance liquid chromatography (HPLC) methods for related substances of betahistine dihydrochloride (B599025) as specified in the European Pharmacopoeia (Ph. Eur.), British Pharmacopoeia (BP), and the United States Pharmacopeia (USP).

Overview of Specified Impurities

The primary pharmacopoeias list three common impurities for betahistine, designated with different names but referring to the same chemical entities.

Impurity Name (Ph. Eur./BP)Impurity Name (USP)Chemical Name
Impurity A2-Vinylpyridine (B74390)2-Ethenylpyridine
Impurity B2-(2-Hydroxyethyl)pyridine2-(Pyridin-2-yl)ethanol
Impurity CN-Methyl-N,N-bis(2-pyridin-2-yl-ethyl)amineN-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine

Comparative Summary of HPLC Methods

The compendial methods for analyzing betahistine impurities are predominantly based on reversed-phase HPLC. While the European and British Pharmacopoeias provide a harmonized method, the United States Pharmacopeia outlines a distinct procedure. The key chromatographic parameters are summarized below for easy comparison.

ParameterEuropean Pharmacopoeia (Ph. Eur.) / British Pharmacopoeia (BP)United States Pharmacopeia (USP)
Mobile Phase Dissolve 2.0 g of sodium dodecyl sulfate (B86663) in a mixture of 15 mL of a 10% V/V solution of sulfuric acid, 35 mL of a 17 g/L solution of tetrabutylammonium (B224687) hydrogen sulfate, and 650 mL of water. Adjust to pH 3.3 with dilute sodium hydroxide (B78521), then mix with 300 mL of acetonitrile (B52724).[1][2]Prepare a filtered and degassed mixture of 350 mL of acetonitrile and 650 mL of Ammonium (B1175870) acetate (B1210297) buffer (0.69 g/L ammonium acetate adjusted to pH 4.7 with glacial acetic acid), containing 2.88 g of sodium lauryl sulfate.[3][4]
Stationary Phase Not explicitly defined, but performance-based (e.g., resolution). A C18 column is commonly used.L1 packing (C18).[4]
Column Dimensions Not specified.3.0-mm × 15-cm.[4]
Column Temperature Not specified.Maintained at 40 °C.[4]
Flow Rate 1 mL/min.[1][2]About 0.5 mL/min.[4]
Detection Wavelength 260 nm.[1][2]254 nm.[4]
Injection Volume 20 µL.[1][2]About 10 µL.[4]
Run Time 4 times the retention time of betahistine.[1][2]Not explicitly specified, but sufficient to elute all peaks.
System Suitability Resolution: Minimum 3.5 between the peaks due to 2-vinylpyridine (Impurity A) and betahistine.[1][2]Not explicitly specified in the "Related compounds" section, but the Assay section provides general system suitability requirements.

Experimental Protocols

Below are the detailed methodologies for performing the related substances test for betahistine dihydrochloride according to the respective pharmacopoeias.

European Pharmacopoeia (Ph. Eur.) / British Pharmacopoeia (BP) Method[1][2]

1. Mobile Phase Preparation:

  • Dissolve 2.0 g of sodium dodecyl sulfate in a mixture of:

    • 15 mL of a 10% V/V solution of sulfuric acid

    • 35 mL of a 17 g/L solution of tetrabutylammonium hydrogen sulfate

    • 650 mL of water

  • Adjust the pH of the resulting solution to 3.3 using dilute sodium hydroxide solution.

  • Add 300 mL of acetonitrile and mix.

2. Solution Preparation:

  • Test solution: Dissolve 25 mg of the substance to be examined in the mobile phase and dilute to 25.0 mL with the mobile phase.

  • Reference solution (a) (for system suitability): Dissolve 10 mg of betahistine dihydrochloride CRS and 10 mg of 2-vinylpyridine R in the mobile phase and dilute to 50.0 mL. Dilute 2.0 mL of this solution to 50.0 mL with the mobile phase.

  • Reference solution (b) (for total impurities): Dilute 1.0 mL of the test solution to 100.0 mL with the mobile phase.

  • Reference solution (c) (for specified impurities): Dilute 2.0 mL of reference solution (b) to 10.0 mL with the mobile phase.

3. Chromatographic Conditions:

  • Flow rate: 1 mL/min

  • Detection: Spectrophotometer at 260 nm

  • Injection volume: 20 µL

  • Run time: 4 times the retention time of betahistine (retention time is about 7 min).

4. System Suitability:

  • In the chromatogram obtained with reference solution (a), the resolution between the peaks due to 2-vinylpyridine (Impurity A) and betahistine must be a minimum of 3.5.

5. Limits:

  • Impurities A, B, C: For each impurity, the peak area is not more than the area of the principal peak in the chromatogram obtained with reference solution (c) (0.2%). A correction factor of 0.4 is applied to the peak area of impurity B.

  • Unspecified impurities: For each impurity, the area is not more than 0.5 times the area of the principal peak in the chromatogram with reference solution (c) (0.10%).

  • Total impurities: The sum of all impurity peak areas is not more than 0.5 times the area of the principal peak in the chromatogram with reference solution (b) (0.5%).

  • Disregard limit: 0.25 times the area of the principal peak in the chromatogram with reference solution (c) (0.05%).

United States Pharmacopeia (USP) Method[3][4]

1. Mobile Phase Preparation:

  • Ammonium acetate buffer: Dissolve about 0.69 g of ammonium acetate in 1000 mL of water. Adjust with glacial acetic acid to a pH of 4.7.

  • Mobile Phase: Prepare a filtered and degassed mixture of 350 mL of acetonitrile and 650 mL of the Ammonium acetate buffer. Add 2.88 g of sodium lauryl sulfate and mix.

2. Solution Preparation:

  • Test solution: Transfer about 38 mg of Betahistine Hydrochloride, accurately weighed, to a 100-mL volumetric flask, dissolve in and dilute with Mobile phase to volume, and mix.

3. Chromatographic Conditions:

  • Column: L1 packing (C18), 3.0-mm × 15-cm.

  • Column Temperature: 40 °C.

  • Flow rate: About 0.5 mL/min.

  • Detection: 254 nm.

  • Injection volume: About 10 µL.

4. Procedure:

  • Inject the Test solution into the chromatograph, record the chromatogram, and measure the peak responses.

5. Calculation and Limits:

  • Calculate the percentage of each impurity using the formula: 100 * F * (ri / rs), where F is the response factor for each impurity (see table in USP monograph), ri (B12098767) is the peak response for each impurity, and rs is the sum of the responses of all peaks.

  • Specified Impurities:

    • 2-(2-Hydroxyethyl)pyridine: Not more than 0.2%

    • 2-Vinylpyridine: Not more than 0.2%

    • N-Methyl-N,N-bis(2-pyridin-2-yl-ethyl)amine: Not more than 0.2%

  • Any other individual impurity: Not more than 0.1%.

  • Total impurities: Not more than 0.5%.

Visualization of Method Selection Workflow

The choice of which compendial method to follow is typically dictated by the regulatory jurisdiction for which the product is being developed or marketed. The following diagram illustrates a simplified decision-making workflow.

Compendial_Method_Selection start Start: Betahistine Impurity Analysis target_market Identify Target Regulatory Market start->target_market eur_bp Europe (EMA) or UK (MHRA) target_market->eur_bp EU/UK usa United States (FDA) target_market->usa USA other Other Jurisdiction target_market->other Other select_ph_eur_bp Select Ph. Eur. / BP Method eur_bp->select_ph_eur_bp select_usp Select USP Method usa->select_usp check_local Check Local Pharmacopoeia or Adopt a Major Compendium other->check_local end_point Execute Method & Report Results select_ph_eur_bp->end_point select_usp->end_point check_local->end_point

Caption: Workflow for selecting a compendial method for betahistine impurity analysis.

References

Safety Operating Guide

Navigating the Disposal of Betahistine EP Impurity C: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical impurities are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of Betahistine EP Impurity C, a compound encountered during the synthesis and analysis of Betahistine. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). While a comprehensive Safety Data Sheet (SDS) with specific quantitative exposure limits for this compound is not publicly available, the structural components (pyridine moieties) and general laboratory chemical handling principles necessitate the following precautions.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield should be worn to protect against potential splashes.
Hand Protection Nitrile rubber gloves are recommended to prevent skin contact.
Body Protection A fully-buttoned laboratory coat should be worn to protect against contamination of personal clothing.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust or aerosols.[1] A self-contained breathing apparatus may be necessary for handling large quantities or in case of a spill.[1]

In the event of accidental exposure, the following first aid measures should be taken immediately[1]:

  • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes.

  • Skin Contact: Wash the affected area thoroughly with soap and water.

  • Ingestion: Seek immediate medical assistance.

  • Inhalation: Move the individual to an area with fresh air. If breathing is difficult, provide oxygen.

Step-by-Step Disposal Protocol for this compound

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. As this compound is a pharmaceutical impurity containing pyridine (B92270) rings, it should be treated as hazardous chemical waste.

Experimental Protocol: Waste Segregation and Containment

  • Waste Identification and Segregation:

    • All waste containing this compound, including pure compound, contaminated consumables (e.g., weighing paper, pipette tips), and solutions, must be segregated from non-hazardous laboratory waste.

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's hazardous waste management plan.

  • Waste Collection:

    • Collect solid waste in a dedicated, clearly labeled, and sealable hazardous waste container.

    • Collect liquid waste (e.g., solutions from analytical experiments) in a separate, compatible, and leak-proof hazardous waste container.

  • Container Labeling:

    • The waste container must be clearly and accurately labeled with "Hazardous Waste."

    • The label must include the full chemical name: "this compound" or "N-Methyl-2-(pyridin-2-yl)-N-[2-(pyridin-2-yl)ethyl]ethanamine."

    • Indicate the approximate quantity of the waste.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials and sources of ignition.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide the contractor with the accurate chemical name and any available safety information. Never dispose of this compound down the drain or in regular trash[2].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Secure: Evacuate all non-essential personnel from the immediate spill area.

  • Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.

  • Containment: Use an appropriate absorbent material, such as vermiculite (B1170534) or sand, to contain the spill.

  • Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

  • Reporting: Report the spill to your supervisor and your institution's EHS department, regardless of the size.

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Waste Generation (this compound) B Segregate as Hazardous Waste A->B C Solid Waste B->C D Liquid Waste B->D E Collect in Labeled, Sealed Container C->E F Collect in Labeled, Leak-proof Container D->F G Store in Designated Hazardous Waste Area E->G F->G H Contact EHS or Licensed Waste Contractor G->H I Proper Disposal (e.g., Incineration) H->I

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Betahistine EP Impurity C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Betahistine EP Impurity C

This guide provides crucial safety and logistical information for the handling and disposal of this compound, a compound used as a pharmaceutical reference standard. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound requires careful handling due to its potential health effects. While one Safety Data Sheet (SDS) indicates minimal immediate hazards[1], other sources suggest it may be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation. Therefore, a cautious approach is mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Respiratory Protection Self-contained breathing apparatus or a respirator with an appropriate filter for organic dusts/vapors.To prevent inhalation of dust particles, especially when handling the solid form[1].
Eye Protection Chemical safety goggles or a face shield.To protect eyes from dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile or surgical gloves).To prevent skin contact and irritation[1].
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Operational Protocol for Safe Handling

Adherence to the following step-by-step procedure is essential to minimize exposure and ensure a safe working environment.

  • Preparation:

    • Ensure a well-ventilated work area, preferably a fume hood.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as specified in the table above.

  • Handling:

    • Handle the compound in a designated area.

    • Avoid the formation of dust[1]. If working with a powder, handle it carefully.

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

  • Storage:

    • Store in a tightly sealed container.

    • Keep in a dry, room temperature environment, or as specified by the supplier (-20°C or -80°C for long-term storage)[2][3].

Emergency Procedures

In the event of exposure or a spill, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes[1].
Skin Contact Wash the affected area thoroughly with soap and water[1].
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen[1].
Ingestion Seek immediate medical attention. Gastric lavage may be necessary[1].

For spills, wear a self-contained breathing apparatus and provide adequate ventilation. Absorb the spill with an inert material and wash the area with plenty of water[1].

Disposal Plan

All waste materials contaminated with this compound must be treated as chemical waste.

  • Solid Waste:

    • Collect any solid waste (e.g., contaminated weighing paper, gloves) in a designated, labeled hazardous waste container.

  • Liquid Waste:

    • Collect all solutions containing the compound in a labeled hazardous waste container.

  • Decontamination:

    • Thoroughly clean all contaminated surfaces and equipment with an appropriate solvent and then with soap and water.

  • Final Disposal:

    • Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don PPE: - Respirator - Goggles - Gloves - Lab Coat prep_area Prepare Ventilated Work Area (Fume Hood) prep_ppe->prep_area emergency_exposure Personal Exposure prep_ppe->emergency_exposure handle_solid Handle Solid Compound (Avoid Dust Formation) prep_area->handle_solid handle_solution Prepare Solution (If Required) handle_solid->handle_solution dispose_solid Collect Solid Waste handle_solid->dispose_solid emergency_spill Accidental Spill handle_solid->emergency_spill dispose_liquid Collect Liquid Waste handle_solution->dispose_liquid handle_solution->emergency_spill dispose_decon Decontaminate Surfaces and Equipment dispose_solid->dispose_decon dispose_liquid->dispose_decon dispose_final Dispose via EHS dispose_decon->dispose_final

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Betahistine EP Impurity C
Reactant of Route 2
Reactant of Route 2
Betahistine EP Impurity C

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。